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  • Product: Quinoline, 4-(2-(1-piperidinyl)ethyl)-
  • CAS: 18122-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-(2-piperidin-1-ylethyl)quinoline: A Putative Sigma Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-(2-piperidin-1-ylethyl)quinoline, a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-(2-piperidin-1-ylethyl)quinoline, a synthetic molecule with structural motifs suggestive of interaction with sigma receptors. Given the significant therapeutic interest in sigma receptor ligands for a range of neurological and psychiatric disorders, this document outlines a systematic, experimentally-driven approach to characterize the pharmacological profile of this compound. We will delve into the core methodologies for determining its binding affinity and subtype selectivity, functional activity as an agonist or antagonist, and its impact on key intracellular signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating an investigation into the therapeutic potential of 4-(2-piperidin-1-ylethyl)quinoline and similar novel chemical entities.

Introduction: The Therapeutic Potential of Sigma Receptor Modulation

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1][2] These receptors are strategically located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling and homeostasis.[3][4] Their ability to modulate a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, has positioned them as compelling therapeutic targets for a multitude of central nervous system (CNS) disorders such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain.[3][5][6][7]

The chemical structure of 4-(2-piperidin-1-ylethyl)quinoline, featuring a quinoline core and a piperidine moiety, bears resemblance to known sigma receptor ligands. This structural analogy provides a strong rationale for investigating its potential as a modulator of sigma receptor activity. This guide will outline a comprehensive, multi-faceted experimental strategy to systematically unravel the mechanism of action of this compound, providing the foundational knowledge necessary for its further development as a potential therapeutic agent.

Elucidating the Binding Characteristics: Affinity and Selectivity

A critical first step in characterizing a novel compound is to determine its binding affinity for the putative target receptors and its selectivity over other receptors. For 4-(2-piperidin-1-ylethyl)quinoline, this involves quantifying its interaction with both σ1 and σ2 receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[8] These assays involve the use of a radiolabeled ligand with known high affinity and selectivity for the target receptor. The ability of the unlabeled test compound (4-(2-piperidin-1-ylethyl)quinoline) to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

Experimental Protocol: Competitive Inhibition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(2-piperidin-1-ylethyl)quinoline for the sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing either human σ1 or σ2 receptors. Guinea pig liver membranes are a good source for high σ1R expression.[9][10]

  • Radioligands:

    • For σ1R: -pentazocine, a selective σ1R agonist.[8][9]

    • For σ2R: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma ligand, used in the presence of a masking agent for σ1R (e.g., (+)-pentazocine).[8][11]

  • Test Compound: 4-(2-piperidin-1-ylethyl)quinoline, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.[10]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, and increasing concentrations of the test compound (4-(2-piperidin-1-ylethyl)quinoline).

  • Radioligand Addition: Add a fixed concentration of the appropriate radioligand (-pentazocine for σ1R or [³H]-DTG for σ2R with a σ1R masking agent) to all wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.[10]

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandTest CompoundKi (nM)
Sigma-1-pentazocine4-(2-piperidin-1-ylethyl)quinolineTo be determined
Sigma-2[³H]-DTG4-(2-piperidin-1-ylethyl)quinolineTo be determined

Table 1: Hypothetical data table for summarizing the binding affinity of 4-(2-piperidin-1-ylethyl)quinoline.

Workflow for Binding Affinity Determination

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (σ1R or σ2R expressing cells) Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for determining the binding affinity (Ki) of a test compound using a competitive radioligand binding assay.

Functional Characterization: Agonist or Antagonist?

Once the binding affinity is established, the next crucial step is to determine the functional activity of 4-(2-piperidin-1-ylethyl)quinoline. Does it activate the receptor (agonist activity), or does it block the action of an agonist (antagonist activity)?

Functional Assays for Sigma-1 Receptors

The functional activity of σ1R ligands can be assessed through various cellular assays that measure downstream signaling events. A common approach is to measure changes in intracellular calcium levels, as σ1R is known to modulate calcium signaling between the ER and mitochondria.[4] Another method involves assessing the modulation of ion channel activity.[12]

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

Objective: To determine the agonist or antagonist activity of 4-(2-piperidin-1-ylethyl)quinoline at the sigma-1 receptor.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the human σ1R (e.g., HEK-293 cells).

  • Calcium-sensitive Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Test Compound: 4-(2-piperidin-1-ylethyl)quinoline.

  • Reference Agonist: A known σ1R agonist (e.g., (+)-pentazocine).

  • Reference Antagonist: A known σ1R antagonist (e.g., NE-100).[13]

  • FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Plate the σ1R-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the cells and measure the change in fluorescence over time using the FLIPR.

    • A dose-dependent increase in fluorescence indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a known σ1R agonist (e.g., (+)-pentazocine) that elicits a submaximal response.

    • Measure the change in fluorescence. A dose-dependent inhibition of the agonist-induced fluorescence increase indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Functional Assays for Sigma-2 Receptors

Functional assays for σ2R are less established than for σ1R. However, a common approach is to utilize cell viability or apoptosis assays, as many σ2R ligands have been shown to induce cell death in cancer cell lines.[14]

Experimental Protocol: Cell Viability and Caspase-3 Activation Assays

Objective: To define the functional activity of 4-(2-piperidin-1-ylethyl)quinoline at the sigma-2 receptor.[14]

Materials:

  • Cell Line: A cancer cell line with high expression of σ2R (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).[14]

  • Cell Viability Reagent: (e.g., MTT, MTS, or a reagent for measuring ATP levels).

  • Caspase-3 Activity Assay Kit.

  • Test Compound: 4-(2-piperidin-1-ylethyl)quinoline.

  • Reference Agonist: A known σ2R agonist (e.g., siramesine).[14]

Procedure:

  • Cell Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Viability Assay: Measure cell viability using a standard colorimetric or luminescent assay.

  • Caspase-3 Activation Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a commercially available kit.

  • Data Analysis:

    • Plot the percentage of cell viability or caspase-3 activity against the logarithm of the test compound concentration to determine the EC50.

    • The functional activity (agonist, partial agonist, or antagonist) can be categorized based on the cytotoxicity relative to a known σ2R agonist like siramesine.[14]

Downstream Signaling Pathways: Unraveling the Molecular Mechanisms

Beyond receptor binding and functional activity, a comprehensive understanding of the mechanism of action requires investigating the downstream signaling pathways modulated by 4-(2-piperidin-1-ylethyl)quinoline.

Key Signaling Pathways Modulated by Sigma Receptors

Sigma receptors are known to influence a multitude of intracellular signaling cascades.[5][15] Depending on the cell type and the specific ligand, these can include:

  • Calcium Homeostasis: Regulation of intracellular calcium levels through interactions with IP3 receptors and voltage-gated calcium channels.[4][16]

  • ER Stress Response: Modulation of the unfolded protein response (UPR) to mitigate cellular stress.[5]

  • Neurotransmitter Systems: Modulation of various neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems.[2][16]

  • Neurotrophic Factor Signaling: Upregulation of brain-derived neurotrophic factor (BDNF) and activation of its receptor, TrkB.[12]

  • Cell Proliferation and Survival Pathways: Interaction with pathways involving EGFR, mTOR, and caspases, particularly relevant in the context of cancer.[17][18][19]

Investigating Downstream Effects

A variety of molecular biology techniques can be employed to investigate the impact of 4-(2-piperidin-1-ylethyl)quinoline on these pathways:

  • Western Blotting: To measure changes in the protein expression and phosphorylation status of key signaling molecules (e.g., ERK, Akt, CREB).

  • Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of the sigma receptors and their potential co-localization with other proteins of interest.

  • Gene Expression Analysis (qPCR or RNA-seq): To identify changes in the transcription of genes involved in the aforementioned signaling pathways.

Hypothetical Signaling Pathway of a Sigma-1 Receptor Agonist

Sigma1_Agonist_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Signaling S1R_BiP σ1R-BiP Complex (Inactive) S1R_Active Active σ1R S1R_BiP->S1R_Active Dissociation Agonist 4-(2-piperidin-1-ylethyl)quinoline (Agonist) Agonist->S1R_BiP Binds IP3R IP3 Receptor S1R_Active->IP3R Modulates Ca_Signaling ↑ Ca2+ Signaling IP3R->Ca_Signaling Mitochondria Mitochondrial Function Ca_Signaling->Mitochondria Cell_Survival ↑ Cell Survival Mitochondria->Cell_Survival

Caption: Hypothetical signaling pathway for a sigma-1 receptor agonist, leading to enhanced cell survival.

Conclusion and Future Directions

This technical guide has outlined a systematic and comprehensive approach to elucidate the mechanism of action of 4-(2-piperidin-1-ylethyl)quinoline as a putative sigma receptor modulator. By following the described experimental protocols, researchers can determine its binding affinity, functional activity, and impact on downstream signaling pathways. The data generated from these studies will be crucial in establishing a clear pharmacological profile for this compound and will provide the necessary foundation for its potential development as a novel therapeutic agent for neurological or psychiatric disorders.

Future studies should focus on in vivo models to assess the compound's pharmacokinetic properties, efficacy in relevant disease models, and potential off-target effects. A thorough understanding of its mechanism of action at both the cellular and systemic levels will be paramount for its successful translation from a promising chemical entity to a clinically valuable therapeutic.

References

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
  • Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127, 17-29.
  • Márquez-Lona, M., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.
  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC.
  • Wikipedia. (n.d.). Sigma-2 receptor.
  • Wikidoc. (2018). Sigma-2 receptor.
  • Kopczyńska, M., & Zajączkowska, M. (2021). Sigma receptors and neurological disorders. PMC - NIH.
  • Ishikawa, M., & Hashimoto, K. (2009).
  • Kopczyńska, M., & Zajączkowska, M. (2021). Sigma receptors and neurological disorders. PubMed.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Al-Saidi, R., & Smith, S. B. (2025).
  • Ryskamp, D. A., et al. (2019).
  • Weng, T. Y., et al. (2023). The Sigma-2 Receptor. Encyclopedia MDPI.
  • Wang, Y., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers.
  • Weng, T. Y., et al. (2023).
  • Crocetti, L., & Guccione, S. (2022). The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC - NIH.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
  • Zeng, C., et al. (2014). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed.
  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Warford, J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers.
  • Martin, K. L. (2007). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU - West Virginia University.
  • BenchChem. (2025).
  • Yano, H., et al. (2020). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays.
  • Aydar, E., et al. (2017). Sigma Receptor (σR)

Sources

Exploratory

Biological activity of 4-(2-piperidin-1-ylethyl)quinoline derivatives

Biological Activity of 4-(2-Piperidin-1-ylethyl)quinoline Derivatives: A Comprehensive Technical Guide Executive Summary The 4-(2-piperidin-1-ylethyl)quinoline scaffold represents a highly versatile and biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 4-(2-Piperidin-1-ylethyl)quinoline Derivatives: A Comprehensive Technical Guide

Executive Summary

The 4-(2-piperidin-1-ylethyl)quinoline scaffold represents a highly versatile and biologically active pharmacophore in modern medicinal chemistry. Originally explored for its structural similarities to classic antimalarial agents, this chemotype has demonstrated profound efficacy across multiple therapeutic domains. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols associated with these derivatives. Primary applications include the reversal of antimicrobial resistance (AMR) via efflux pump inhibition, broad-spectrum antipathogenic activity, and targeted kinase modulation in oncology.

Molecular Architecture: The 4-(2-Piperidin-1-ylethyl)quinoline Scaffold

The biological promiscuity and potency of this scaffold stem from two critical structural features:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking with aromatic residues in protein binding pockets or intercalating with heme complexes[1].

  • The 2-Piperidin-1-ylethyl Moiety: This functional group is paramount for target engagement. The basic piperidine nitrogen (pKa ~9.5) remains protonated at physiological pH. This cationic state enables the formation of critical salt bridges with acidic residues (e.g., aspartate or glutamate) within the binding pockets of target proteins[2]. Furthermore, the constrained cyclic nature of the piperidine ring reduces the entropic penalty upon binding compared to linear dialkylamines, consistently yielding lower IC50 values[1].

Primary Application: Reversing Antimicrobial Resistance (AMR)

Staphylococcus aureus NorA Efflux Pump Inhibition

The most extensively documented application of 4-(2-piperidin-1-ylethyl)quinoline derivatives is their role as Efflux Pump Inhibitors (EPIs) against the Staphylococcus aureus NorA pump[2]. NorA is a Major Facilitator Superfamily (MFS) transporter driven by the proton motive force (PMF). Its overexpression is a primary driver of resistance to hydrophilic fluoroquinolones (e.g., ciprofloxacin)[2].

Derivatives such as N-(2-piperidin-1-ylethyl)-2-(4-propoxyphenyl)quinoline-4-carboxamide act as competitive inhibitors. By occupying the NorA binding pocket, the EPI prevents the extrusion of the antibiotic, thereby restoring the intracellular concentration of the drug to bactericidal levels[3].

NorA_Mechanism FQ Fluoroquinolone (Antibiotic) NorA NorA Efflux Pump (Bacterial Membrane) FQ->NorA Effluxed (Resistance) Target DNA Gyrase (Cell Death) FQ->Target Binds Target EPI Quinoline Derivative (EPI) EPI->NorA Binds & Blocks Pump NorA->FQ Intracellular Accumulation

Mechanism of NorA Efflux Pump Inhibition by Quinoline Derivatives.

Mycobacterial Efflux Pump Modulation

Beyond S. aureus, variations of this scaffold, such as 1-(2-piperidin-1-ylethyl)-3-(4-propoxyphenyl)-6-(trifluoromethyl)quinolin-4(1H)-one, have shown potent EPI activity against non-tuberculous mycobacteria (NTM), specifically Mycobacterium avium and M. smegmatis[4]. These compounds successfully restore the susceptibility of these pathogens to macrolides by blocking ATP-binding cassette and MFS efflux pumps[4].

Broad-Spectrum Pathogen Engagement: Malaria & Filoviruses

The quinoline core is historically tied to antimalarial activity. Derivatives such as 3,9-dimethyl-N,N'-bis(2-piperidin-1-ylethyl)quino[8,7-h]quinoline-1,7-diamine exhibit potent in vitro inhibition of Plasmodium falciparum, particularly against chloroquine-resistant strains[1].

  • Mechanism: The compound accumulates in the parasite's acidic digestive vacuole (facilitated by the protonated piperidine) and inhibits the crystallization of toxic heme into inert β -hematin[1].

  • Viral/Toxin Engagement: Remarkably, this specific chemotype also demonstrates efficacy in inhibiting the Ebola filovirus (EBOV) in vivo and neutralizing the botulinum neurotoxin serotype A (BoNT/A) light chain, highlighting its potential as a broad-spectrum countermeasure[1].

Oncological Applications: Kinase Modulation

In oncology, structural modifications of the quinoline core yield potent protein kinase inhibitors. Specific 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one derivatives featuring piperidin-1-ylethyl side chains have been patented for their ability to inhibit Fibroblast Growth Factor Receptor 3 (FGFR3) and Vascular Endothelial Growth Factor Receptor (VEGFR)[5]. These compounds effectively block ERK1/2 phosphorylation at concentrations <500 nM, suppressing tumor angiogenesis and cellular proliferation[5].

Quantitative Data Summary

Compound / DerivativePrimary TargetKey Biological MetricReference
N-(2-piperidin-1-ylethyl)-2-(4-propoxyphenyl)quinoline-4-carboxamideS. aureus NorA Pump4-fold MIC reduction of Ciprofloxacin at 1.56 µg/mL[2][3]
1-(2-Piperidin-1-ylethyl)-3-(4-propoxyphenyl)-6-(CF3)quinolin-4(1H)-oneM. avium Efflux PumpsRestores Macrolide Susceptibility (FICI ≤ 0.5)[4]
3,9-dimethyl-N,N'-bis(2-piperidin-1-ylethyl)quino[8,7-h]quinolineP. falciparum / EBOVInhibits β -hematin formation; active vs CQ-resistant strains[1]
Quinolin-2(1H)-one piperidin-1-ylethyl derivativesFGFR3 / VEGFRIC50 < 500 nM (Complete block of ERK1/2 phosphorylation)[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate genetic and chemical controls to definitively prove the mechanism of action.

Protocol A: Real-Time Ethidium Bromide (EtBr) Efflux Assay

Causality Rationale: EtBr is a known substrate of the NorA pump that fluoresces strongly only when intercalated with intracellular DNA. Monitoring fluorescence provides a real-time kinetic readout of pump activity. Self-Validation: The assay must be run in parallel using a wild-type strain, a NorA-overexpressing strain (SA-1199B), and a norA-deleted knockout strain (SA-K1902). If the quinoline derivative increases fluorescence in SA-1199B but has zero effect on SA-K1902, the activity is definitively proven to be NorA-specific, ruling out non-specific membrane permeabilization[2].

  • Preparation: Grow S. aureus strains (SA-1199B and SA-K1902) in Mueller-Hinton broth to an OD600 of 0.6.

  • Washing: Centrifuge at 4000 rpm, wash twice with 20 mM HEPES buffer (pH 7.0), and resuspend to an OD600 of 0.4.

  • Loading: Add EtBr (10 µg/mL) and CCCP (100 µM) to the suspension. Incubate at 25°C for 20 minutes to maximize intracellular EtBr accumulation (CCCP collapses the PMF, shutting down the pump).

  • Washing & Aliquoting: Centrifuge to remove extracellular EtBr/CCCP. Resuspend in fresh HEPES buffer and immediately aliquot 100 µL into a 96-well black microtiter plate.

  • Treatment: Add the quinoline derivative (at 1/2 MIC) to the test wells. Use drug-free wells as negative controls and reserpine as a positive EPI control.

  • Kinetic Readout: Add glucose (0.2% final) to re-energize the bacteria. Immediately measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 30 minutes.

Protocol B: Checkerboard Broth Microdilution Assay

Causality Rationale: This assay quantifies the synergistic interaction between the EPI (quinoline derivative) and an antibiotic (ciprofloxacin) by calculating the Fractional Inhibitory Concentration Index (FICI). FICI 0.5 mathematically validates true synergism[6].

Experimental Workflow for Checkerboard Broth Microdilution Assay.

  • Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the quinoline derivative along the X-axis (rows) and the antibiotic along the Y-axis (columns).

  • Inoculation: Add 5×105 CFU/mL of bacterial suspension to all wells. Ensure the final volume is 200 µL per well.

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • MIC Determination: Read the OD600. The MIC is the lowest concentration exhibiting no visible growth.

  • FICI Calculation: Calculate using the formula:

    FICI=MICAntibiotic_alone​MICAntibiotic_in_combo​​+MICEPI_alone​MICEPI_in_combo​​

References

  • Title: Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors. Source: Molecules (MDPI), 2020. URL: [Link]

  • Title: A chemotype that inhibits three unrelated pathogenic targets: the botulinum neurotoxin serotype A light chain, P. falciparum malaria, and the Ebola filovirus. Source: Bioorganic & Medicinal Chemistry Letters (via PMC), 2014. URL: [Link]

  • Title: Modifications on C6 and C7 Positions of 3-Phenylquinolone Efflux Pump Inhibitors Led to Potent and Safe Antimycobacterial Treatment Adjuvants. Source: ACS Infectious Diseases, 2019. URL: [Link]

  • Title: From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. Source: ChemMedChem, 2021. URL: [Link]

  • Title: Pharmaceutically acceptable salts of quinolinone compounds and their medical use.

Sources

Foundational

Engineering Efficacy: The Therapeutic Landscape of Quinoline-Piperidine Hybrids

As drug resistance accelerates across infectious and non-communicable diseases, single-target pharmacotherapy is increasingly yielding to multi-target hybrid strategies. As a Senior Application Scientist navigating the c...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance accelerates across infectious and non-communicable diseases, single-target pharmacotherapy is increasingly yielding to multi-target hybrid strategies. As a Senior Application Scientist navigating the complexities of medicinal chemistry, I have observed that the fusion of privileged scaffolds—specifically quinoline and piperidine—creates a uniquely versatile pharmacophore.

This technical guide explores the mechanistic rationale, primary therapeutic applications, and validated experimental protocols for evaluating quinoline-piperidine hybrids, providing drug development professionals with a blueprint for leveraging this powerful chemical architecture.

Mechanistic Rationale: The Synergy of the Pharmacophore

The success of quinoline-piperidine hybrids lies in the complementary physicochemical properties of their constituent rings.

The quinoline nucleus provides a rigid, bicyclic aromatic structure capable of extensive π−π stacking and hydrophobic interactions within the active sites of target proteins[1]. However, its inherent lipophilicity must be carefully modulated to ensure systemic bioavailability.

The introduction of a piperidine moiety (often at the 3- or 4-position) serves a critical dual purpose. First, it introduces a basic nitrogen center that acts as a potent hydrogen bond acceptor and donor, enhancing target affinity. Second, it fine-tunes the octanol-water partition coefficient (LogP). Computational and experimental studies indicate that this hybridization typically optimizes the LogP within the 1.5–3.5 range, which is the ideal physicochemical window for membrane permeability and aqueous solubility[2].

Pharmacophore Hybrid Quinoline-Piperidine Hybrid Scaffold Quinoline Quinoline Core (Lipophilic, Aromatic) Hybrid->Quinoline Piperidine Piperidine Moiety (Basic, H-Bonding) Hybrid->Piperidine Target1 Hemozoin Inhibition (Antimalarial) Quinoline->Target1 Pi-Pi Stacking Target2 AChE / H3R Binding (Neurological) Quinoline->Target2 Hydrophobic Pocket Target3 Cell Cycle Arrest (Anticancer) Quinoline->Target3 DNA Intercalation Piperidine->Target1 pH Trapping Piperidine->Target2 H-Bond Acceptor Piperidine->Target3 Solubility Enhancement

Caption: Pharmacophore rationalization of quinoline-piperidine hybrids across therapeutic targets.

Primary Therapeutic Domains

Antimalarial Efficacy: Overcoming Chloroquine Resistance

The emergence of chloroquine-resistant Plasmodium falciparum strains necessitates novel structural approaches. Quinoline-piperidine hybrids exploit the highly acidic environment of the parasite's digestive vacuole. The basic piperidine side chain facilitates "pH trapping"—the molecule becomes protonated in the acidic vacuole, preventing its efflux and ensuring it accumulates exactly where it is needed to inhibit hemozoin biocrystallization[3].

Recent syntheses of functionalized quinoline-piperidine conjugates have yielded extraordinary results. Certain 4-aminoquinoline derivatives have demonstrated highly potent activities in the nanomolar range, specifically yielding IC50 values of 12–236 nM against the chloroquine-sensitive NF54 strain, and 25–69 nM against the resistant K1 strain, with no observed cytotoxicity in mammalian control cells[1][3].

Neurological Targeting: Cholinesterase & Histamine Receptors

Beyond infectious diseases, the hybrid scaffold shows high affinity for neurological targets, making it a candidate for Alzheimer's and neurodegenerative disease therapies. Cheminformatic analyses and 3D-QSAR models reveal that these derivatives act as potent ligands for Histamine H3 receptors (H3R) with pKi values ranging from 5.9 to 10.1. Furthermore, they exhibit strong antagonistic activity against Dopamine D1/D2 and Serotonin 5-HT2a receptors[4].

Anticancer Potential

In oncology, functionalization of the quinoline ring (e.g., 2,4-disubstitution) combined with the solubility-enhancing piperidine ring has been shown to induce cell cycle arrest and apoptosis. These derivatives act through multiple mechanisms, including the inhibition of angiogenesis and the disruption of cell migration, positioning them as viable leads for antiproliferative therapies[5].

Quantitative Activity Profile

To contextualize the potency of these hybrids, the following table summarizes the quantitative biological activity metrics across various disease models based on recent high-throughput screening data:

Therapeutic TargetDisease Model / StrainActivity MetricObserved RangeKey Mechanism of Action
Antimalarial P. falciparum (NF54)IC5012 – 236 nMHemozoin inhibition / pH trapping
Antimalarial P. falciparum (K1)IC5025 – 69 nMHemozoin inhibition / pH trapping
Neurological Histamine H3RpKi5.9 – 10.1Active site binding / Antagonism
Neurological Dopamine D1R / D2RpKi4.8 – 8.6Active site binding / Antagonism
Anticancer Various Cell LinesIC50MicromolarCell cycle arrest / Apoptosis

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be inherently self-validating. The following workflow details the in vitro biological evaluation of these hybrids using a methodology designed to eliminate host-cell background noise.

Protocol: In Vitro Antimalarial Screening (SYBR Green I Assay)

Causality & Logic: Traditional microscopic evaluation of parasitemia is low-throughput and subjective. The SYBR Green I assay is a high-throughput, biochemically logical alternative. Because mature human erythrocytes lack a nucleus, they contain no native DNA. SYBR Green I selectively intercalates into double-stranded parasitic DNA. Thus, the resulting fluorescence signal is strictly proportional to parasite proliferation, providing a highly specific readout[6].

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum strains (NF54 and K1) in human erythrocytes using RPMI 1640 medium supplemented with 10% human serum. Culture under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2) to mimic physiological conditions.

  • Compound Preparation: Dissolve the synthesized quinoline-piperidine hybrids in DMSO and perform serial dilutions. Critical step: Ensure the final DMSO concentration in the assay well does not exceed 0.1% to prevent solvent-induced mammalian cytotoxicity.

  • Incubation: Seed 96-well microtiter plates with asynchronous parasite cultures (standardized to 1% parasitemia and 2% hematocrit). Add the compound dilutions and incubate for exactly 72 hours at 37°C.

  • Lysis & Staining: Terminate the assay by freezing the plates at -80°C. Thaw the plates and add a specialized lysis buffer (containing Tris, EDTA, saponin, and Triton X-100) mixed with SYBR Green I dye. Causality: The saponin and Triton X-100 ensure complete lysis of both the erythrocyte and the internal parasite membranes, fully exposing the parasitic DNA to the dye.

  • Quantification: Incubate the plates in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader set to an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis (sigmoidal dose-response curve) against positive controls (chloroquine/artemisinin) and negative controls (vehicle).

AssayWorkflow S1 Parasite Culture (NF54 / K1) S2 Compound Incubation (72h, 37°C) S1->S2 Seed Plates S3 Cell Lysis & SYBR Green I S2->S3 Freeze/Thaw S4 Fluorescence Measurement S3->S4 DNA Binding S5 IC50 Calculation (Non-linear Reg.) S4->S5 Data Export

Caption: Step-by-step workflow for the high-throughput SYBR Green I antimalarial screening assay.

Conclusion

The quinoline-piperidine hybrid scaffold represents a masterclass in rational drug design. By combining the lipophilic, target-anchoring properties of quinoline with the solubility-enhancing, pH-responsive nature of piperidine, researchers can bypass traditional resistance mechanisms. Whether deployed against multidrug-resistant Plasmodium strains or leveraged for complex neurological receptor antagonism, this pharmacophore will remain a cornerstone of next-generation therapeutic development.

References

  • Source: National Institutes of Health (NIH)
  • 3-(piperidin-4-yl)quinolin-2(1H)
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: ResearchGate URL
  • Source: University of Siena (unisi.it)
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine (Frontiers)

Sources

Exploratory

Decoding the Structure-Activity Relationship (SAR) of 4-(2-Piperidin-1-ylethyl)quinoline Analogs: A Comprehensive Guide to Scaffold Optimization and Polypharmacology

Executive Summary The 4-(2-piperidin-1-ylethyl)quinoline scaffold represents a highly versatile, "privileged" pharmacophore in modern medicinal chemistry. By combining the planar, electron-deficient, and lipophilic quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(2-piperidin-1-ylethyl)quinoline scaffold represents a highly versatile, "privileged" pharmacophore in modern medicinal chemistry. By combining the planar, electron-deficient, and lipophilic quinoline core with the flexible, basic 2-piperidin-1-ylethyl appendage, researchers have unlocked potent polypharmacological applications. This technical whitepaper dissects the Structure-Activity Relationship (SAR) of these analogs, focusing on their two most validated therapeutic domains: Antimicrobial Resistance (AMR) breakers (specifically Staphylococcus aureus NorA efflux pump inhibitors) and Broad-Spectrum Anti-Infectives (antimalarial and anti-botulinum agents).

Pharmacophore Deconstruction: Causality in Design

The efficacy of the 4-(2-piperidin-1-ylethyl)quinoline class is not coincidental; it is driven by precise physicochemical properties:

  • The Quinoline Core: Provides a rigid, aromatic system capable of π−π stacking and hydrophobic interactions with target binding pockets (e.g., transmembrane domains of efflux pumps or hemozoin crystals).

  • The 2-Piperidin-1-ylethyl Side Chain: The piperidine ring features a tertiary amine with a pKa​ of approximately 10.0. At physiological pH (7.4), this nitrogen is heavily protonated, creating a stable cationic center. This allows for critical electrostatic interactions (salt bridges) with acidic amino acid residues in target proteins, while the ethyl linker provides the exact rotational degrees of freedom required for induced-fit binding[1].

SAR Landscapes Across Therapeutic Domains

Domain A: Staphylococcus aureus NorA Efflux Pump Inhibition

The overexpression of the NorA efflux pump in MRSA (Methicillin-Resistant Staphylococcus aureus) leads to the rapid extrusion of fluoroquinolone antibiotics, conferring severe resistance[2]. Efflux Pump Inhibitors (EPIs) do not kill the bacteria directly; rather, they synergize with antibiotics by blocking the pump.

Recent SAR campaigns have demonstrated that replacing traditional quinolin-4-yloxy cores with a quinoline-4-carboxamide linked to a 2-piperidin-1-ylethyl moiety yields exceptionally potent EPIs[1].

  • Linker Causality: The transition from an ether (-O-) to an amide (-CONH-) linkage at the C4 position improves metabolic stability and provides a hydrogen-bond donor that interacts with the NorA binding cleft[3].

  • Basic Appendage: Analogs bearing the 2-piperidin-1-ylethyl chain (e.g., Compound 3b) exhibit a 4-fold reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin at concentrations as low as 1.56 µg/mL[1]. The protonated piperidine nitrogen forms a critical salt bridge with Glu222 in the NorA pocket, competitively blocking the binding of the antibiotic substrate.

NorA_Mechanism Antibiotic Ciprofloxacin (Substrate) NorA NorA Efflux Pump (Overexpressed in MRSA) Antibiotic->NorA Binds to pump Accumulation Intracellular Accumulation (Bacterial Death) Antibiotic->Accumulation Synergy Efflux Drug Efflux (Resistance) NorA->Efflux ATP/PMF driven NorA->Accumulation Efflux Blocked EPI Quinoline Analog (EPI) EPI->NorA Competitive Inhibition (Piperidine-Glu222 interaction)

Mechanism of S. aureus NorA efflux pump inhibition by quinoline derivatives.

Domain B: Antimalarial and Broad-Spectrum Anti-Infective Activity

Beyond AMR, the scaffold is a potent inhibitor of Plasmodium falciparum and the Botulinum neurotoxin serotype A light chain (BoNT/A LC)[4].

  • Vacuolar Accumulation (Ion Trapping): In malaria, the parasite digests hemoglobin in an acidic food vacuole. The 2-piperidin-1-ylethyl chain increases the lipophilicity (LogP) of the quinoline core, allowing it to cross the vacuolar membrane. Once inside the acidic environment, the piperidine nitrogen becomes doubly protonated, trapping the drug inside the vacuole where it caps toxic hemozoin crystals[5].

  • Side-Chain Optimization: SAR studies comparing dialkylamino chains reveal that the incorporation of the cyclic piperidine moiety significantly increases antimalarial activity compared to open-chain diethylamine analogs, likely due to the restricted conformation of the piperidine ring lowering the entropic penalty upon target binding[6].

Quantitative Data & Comparative Efficacy

The following table synthesizes the SAR data illustrating the superiority of the piperidine appendage across different targets.

Compound ClassC4 / C7 LinkerTerminal AmineTargetPrimary Efficacy MetricReference
Quinoline-4-carboxamideAmideDiethylamineNorA (S. aureus)4-fold MIC reduction at 3.13 µg/mL[1]
Quinoline-4-carboxamideAmidePiperidine NorA (S. aureus)4-fold MIC reduction at 1.56 µg/mL [1]
1,7-DAAC Bis-quinolineAmineDiethylamineP. falciparumModerate IC50​ [6]
1,7-DAAC Bis-quinolineAminePiperidine P. falciparumHigh IC50​ (Superior potency)[6]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following field-proven protocols detail the synthesis and biological validation of these analogs.

Protocol 1: Chemical Synthesis of N-(2-piperidin-1-ylethyl)quinoline-4-carboxamides

This workflow utilizes peptide coupling chemistry to avoid the harsh conditions of acyl chloride formation, preventing degradation of the quinoline core[7].

  • Activation: Dissolve the quinoline-4-carboxylic acid derivative (1.0 eq) in dry DMSO under an N2​ atmosphere. Add TBTU (1.3 eq) and DIPEA (4.3 eq).

    • Causality: TBTU forms an active ester intermediate, while DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any amine salts.

  • Nucleophilic Addition: Stir for 15 minutes at room temperature, then add 2-(piperidin-1-yl)ethan-1-amine (1.3 eq). Stir for 1 hour.

    • Causality: The primary amine of the side chain selectively attacks the active ester, while the tertiary piperidine nitrogen remains unreactive, ensuring regioselectivity.

  • Workup & Purification: Pour the mixture into ice/water, extract with EtOAc, wash with brine, and dry over Na2​SO4​ . Purify via flash column chromatography ( CH2​Cl2​ /MeOH 95/5).

Synthesis_Workflow Step1 Quinoline-4-carboxylic acid (Precursor) Step2 Activation (TBTU, DIPEA, DMSO, r.t.) Step1->Step2 Carboxyl activation Step3 Nucleophilic Addition 2-(piperidin-1-yl)ethan-1-amine Step2->Step3 Active ester intermediate Step4 Purification (Flash Chromatography) Step3->Step4 Crude product Product N-(2-piperidin-1-ylethyl)quinoline-4-carboxamide (Target Analog) Step4->Product >95% Purity

Step-by-step synthetic workflow for 4-(2-piperidin-1-ylethyl)quinoline carboxamides.

Protocol 2: Self-Validating Ethidium Bromide (EtBr) Efflux Assay

To validate NorA inhibition, the EtBr efflux assay is utilized. EtBr is a NorA substrate that fluoresces strongly only when intercalated with bacterial DNA[2].

  • Loading Phase: Grow S. aureus SA-1199B (norA overexpressed) to mid-log phase. Wash and resuspend in PBS containing EtBr (10 µg/mL) and CCCP (100 µM).

    • Causality: CCCP dissipates the proton motive force (PMF), paralyzing the NorA pump and forcing EtBr to accumulate intracellularly, establishing a baseline maximum fluorescence.

  • Efflux Trigger: Centrifuge and resuspend the EtBr-loaded cells in fresh PBS. Aliquot into a 96-well plate.

  • Treatment & Validation:

    • Negative Control: Add Glucose (50 mM). Expected result: Rapid loss of fluorescence as the energized pump extrudes EtBr.

    • Positive Control: Add Glucose + Reserpine (known EPI). Expected result: Sustained high fluorescence.

    • Test Well: Add Glucose + Quinoline Analog (e.g., 50 µM).

  • Quantification: Monitor fluorescence (Excitation 530 nm / Emission 600 nm) over 30 minutes. Calculate the % inhibition relative to the controls. A valid assay requires the negative control to reach baseline fluorescence within 10 minutes.

References

  • [6] Opsenica, I., et al. "A chemotype that inhibits three unrelated pathogenic targets: the botulinum neurotoxin serotype A light chain, P. falciparum malaria, and the Ebola filovirus" National Center for Biotechnology Information (PMC). Available at:

  • [7] Cannalire, R., et al. "Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors" MDPI. Available at:

  • [4] Opsenica, I., et al. "A chemotype that inhibits three unrelated pathogenic targets: the botulinum neurotoxin serotype A light chain, P. falciparum malaria, and the Ebola filovirus" PubMed. Available at:

  • [8] Opsenica, I., et al. "A chemotype that inhibits three unrelated pathogenic targets: the botulinum neurotoxin serotype A light chain, P. falciparum malaria, and the Ebola filovirus" National Center for Biotechnology Information (PMC). Available at:

  • [9] Opsenica, I., et al. "A Chemotype That Inhibits Three Unrelated Pathogenic Targets: The Botulinum Neurotoxin Serotype A Light Chain, P. falciparum Malaria, and the Ebola Filovirus" Journal of Medicinal Chemistry (ACS). Available at:

  • [5] Opsenica, I., et al. "A Chemotype That Inhibits Three Unrelated Pathogenic Targets: The Botulinum Neurotoxin Serotype A Light Chain, P. falciparum Malaria, and the Ebola Filovirus" ACS Publications. Available at:

  • [3] Cannalire, R., et al. "Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors" ResearchGate. Available at:

  • [1] Cannalire, R., et al. "Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors" MDPI. Available at:

  • [2] Cannalire, R., et al. "Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors" PubMed. Available at:

Sources

Foundational

Quinoline, 4-(2-(1-piperidinyl)ethyl)- (QPE) as a Potential Iron Chelator: Structural Rationale, Validation Protocols, and Therapeutic Horizons

Executive Summary The dysregulation of metal homeostasis, particularly the accumulation of the labile iron pool (LIP), is a recognized pathological driver in neurodegenerative disorders (e.g., Alzheimer’s and Parkinson’s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of metal homeostasis, particularly the accumulation of the labile iron pool (LIP), is a recognized pathological driver in neurodegenerative disorders (e.g., Alzheimer’s and Parkinson’s diseases) and multidrug-resistant (MDR) cancers. While classical hexadentate chelators like deferoxamine (DFO) are effective for systemic iron overload, their poor blood-brain barrier (BBB) penetration limits their neurological utility.

This technical guide explores the investigational potential of Quinoline, 4-(2-(1-piperidinyl)ethyl)- (CAS 18122-29-7), hereafter referred to as QPE , as a lipophilic iron chelator scaffold. By integrating a metal-coordinating quinoline core with a basic piperidinyl-ethyl moiety, QPE represents a structural paradigm for designing BBB-permeable, multi-target directed ligands (MTDLs) capable of sequestering redox-active iron and halting Fenton-mediated oxidative stress[1].

Structural Rationale & Mechanistic Hypothesis

The pharmacological promise of QPE lies in its dual-domain architecture:

  • The Quinoline Core: Quinoline derivatives are privileged scaffolds in coordination chemistry. While canonical chelators like clioquinol or M30 rely on an 8-hydroxyl group for high-affinity N,O -bidentate coordination[2], the pure quinoline ring in QPE offers a nitrogen donor that can participate in N,N -coordination or act as a redox-active intercalator. To achieve maximal Fe(III) affinity, the QPE scaffold serves as an ideal precursor for C8-functionalization (e.g., hydroxylation), transforming it into a potent bidentate chelator while retaining its pharmacokinetic advantages[3].

  • The Piperidinyl-Ethyl Moiety: The addition of a tertiary amine via an ethyl linker significantly enhances the molecule's lipophilicity (LogP) and modulates the pKa of the system. This structural feature is critical for two reasons: it facilitates passive diffusion across the BBB, and the piperidine nitrogen can act as a secondary coordination site, potentially folding to form a macro-chelate ring with transition metals[4]. Furthermore, piperidine modifications have been shown to enhance selective toxicity against MDR cancer cells by disrupting intracellular iron metabolism[3].

Mechanistic Intervention in the Fenton Reaction

Unbound Fe(II) catalyzes the conversion of hydrogen peroxide ( H2​O2​ ) into highly toxic hydroxyl radicals ( •OH ) via the Fenton reaction. QPE's theoretical mechanism of action involves sequestering Fe(II)/Fe(III), thereby occupying the metal's coordination sites and rendering it catalytically inert[5].

G Fe2 Labile Fe(II) Pool Fenton Fenton Reaction Fe2->Fenton H2O2 H2O2 H2O2->Fenton ROS Hydroxyl Radicals (•OH) Fenton->ROS Damage Neuronal Apoptosis ROS->Damage QPE QPE Scaffold QPE->Fe2 Sequesters FeQPE Fe-QPE Complex QPE->FeQPE Forms FeQPE->Fenton Steric/Redox Inhibition

Fig 1. QPE intervention in the iron-catalyzed Fenton reaction to prevent oxidative stress.

Comparative Chelator Profiling

To contextualize QPE's potential, we must benchmark its structural properties against established iron chelators. The data below synthesizes the physicochemical parameters that dictate clinical utility[6][7].

CompoundPrimary Donor AtomsDenticityBBB PermeabilityPrimary Therapeutic Indication
QPE (Investigational) N, N (Theoretical)BidentateHighNeuroprotection / MDR Cancer
Clioquinol N, OBidentateHighAlzheimer's Disease (Historical)
Deferoxamine (DFO) O, O, O, O, O, OHexadentateLowSystemic Iron Overload
M30 N, OBidentateHighParkinson's / Alzheimer's
Deferasirox O, N, OTridentateLowTransfusional Hemosiderosis

Table 1: Comparative physicochemical and chelating properties of quinoline-based and systemic iron chelators.

Experimental Workflows: Self-Validating Protocols

To rigorously validate QPE (or its hydroxylated derivatives) as an iron chelator, researchers must employ a self-validating experimental system. This ensures that observed biological effects are definitively caused by metal chelation rather than off-target interactions.

Workflow Phase1 Phase 1: Physicochemical (Job's Method & UV-Vis) Phase2 Phase 2: Intracellular Target (Calcein-AM Quenching) Phase1->Phase2 Stoichiometry & Affinity Confirmed Phase3 Phase 3: Phenotypic Rescue (ROS & Viability Assays) Phase2->Phase3 Intracellular Chelation Verified

Fig 2. Sequential validation workflow for assessing QPE's iron chelation efficacy.

Protocol 1: Spectrophotometric Determination of Stoichiometry (Job's Method)

Causality & Rationale: Before assessing biological efficacy, the fundamental chemical interaction must be proven. Job's method of continuous variation is employed because it allows for the empirical determination of the metal-ligand stoichiometry ( Fe:QPE ) in solution without requiring prior knowledge of the binding constant. Self-Validation Checkpoint: An isosbestic point in the UV-Vis spectra during titration confirms the formation of a single distinct complex species.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar stock solutions ( 100μM ) of FeCl3​ and QPE in a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, with 5% DMSO to maintain QPE solubility).

  • Continuous Variation: Prepare a series of 11 samples (1 mL total volume each) where the mole fraction of QPE ( XQPE​ ) varies from 0.0 to 1.0 in 0.1 increments, while the total concentration [Fe]+[QPE] remains constant at 100μM .

  • Incubation: Incubate the mixtures at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Spectral Analysis: Scan the UV-Vis absorbance from 250 nm to 600 nm. Identify the λmax​ specific to the newly formed Fe-QPE charge-transfer band (typically between 350-450 nm for quinoline-metal complexes).

  • Data Plotting: Plot the absorbance at λmax​ against the mole fraction XQPE​ . The X -coordinate of the apex of the resulting curve dictates the stoichiometry (e.g., an apex at 0.66 indicates a 1:2 Fe:QPE complex).

Protocol 2: Intracellular Chelation Efficacy via Calcein-AM Assay

Causality & Rationale: Demonstrating cell-free binding is insufficient; the chelator must cross the cell membrane and outcompete endogenous ligands. Calcein-AM is a membrane-permeable, non-fluorescent dye that is cleaved by intracellular esterases into fluorescent Calcein. Calcein fluorescence is stoichiometrically quenched by the intracellular labile iron pool (LIP). If QPE successfully permeates the cell and chelates iron, it will strip the iron from Calcein, resulting in a quantifiable increase in fluorescence. Self-Validation Checkpoint: Use DFO as a positive control (slow, limited permeation) and a non-chelating structural analog of QPE as a negative control to prove the fluorescence recovery is strictly chelation-dependent.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Wash cells with PBS and incubate with 0.25μM Calcein-AM in serum-free media for 15 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove extracellular dye, leaving only the trapped, iron-quenched Calcein inside the cells.

  • Chelator Treatment: Add QPE at varying concentrations (1, 10, 50μM ) to the wells. Include DFO ( 50μM ) as a positive control.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetics (Excitation: 490 nm, Emission: 520 nm) every 5 minutes for 2 hours.

  • Analysis: Calculate the change in fluorescence ( ΔF ). A dose-dependent increase in ΔF confirms QPE's ability to penetrate the BBB-mimicking membrane and sequester the intracellular LIP.

Conclusion

While "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" (QPE) requires rigorous empirical validation, its structural topology aligns perfectly with the requirements for modern neuroprotective chelators. By combining the metal-interacting potential of the quinoline ring with the lipophilic, BBB-penetrating properties of the piperidinyl-ethyl side chain, QPE serves as a highly promising scaffold. Future drug development should focus on evaluating its baseline N,N -coordination affinity and utilizing it as a foundational structure for synthesizing multi-target directed 8-hydroxyquinoline derivatives[1][6].

Sources

Exploratory

Engineering Targeted Apoptosis: A Technical Guide to Substituted Quinoline-Piperidine Anticancer Agents

Molecular Rationale: The Quinoline-Piperidine Pharmacophore The quinoline scaffold is a privileged, highly versatile pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties but incre...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale: The Quinoline-Piperidine Pharmacophore

The quinoline scaffold is a privileged, highly versatile pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties but increasingly engineered for targeted oncology[1]. When hybridized with a piperidine ring—a fully reduced, saturated nitrogen heterocycle—the resulting substituted quinoline-piperidine compounds exhibit profound and selective anticancer properties[2].

From a structural design perspective, the introduction of the piperidine moiety at the C-2 or C-4 position of the quinoline core is a calculated maneuver. It fundamentally alters the lipophilicity and pKa of the molecule, enhancing cellular uptake through the hydrophobic tumor lipid bilayer while maintaining sufficient aqueous solubility for systemic circulation. Furthermore, the basic nitrogen of the piperidine acts as a critical hydrogen bond donor/acceptor, allowing these hybrids to anchor deeply within the ATP-binding pockets of kinases and the active sites of nuclear enzymes[3].

Mechanistic Pathways of Tumor Suppression

The anticancer efficacy of quinoline-piperidine derivatives is not monolithic; it is driven by a multi-target mechanism that selectively undermines tumor cell survival and forces programmed cell death[4].

  • Topoisomerase I and II Inhibition: Substituted quinolines, particularly 4-alkoxy-2-aryl derivatives, intercalate into DNA and trap the topoisomerase-DNA cleavage complex[5]. This prevents DNA religation, leading to lethal double-strand breaks during the S-phase of the cell cycle[4].

  • PIM-1 Kinase Inhibition: Pyridine-quinoline hybrids have been identified as potent competitive inhibitors of PIM-1 kinase, a survival enzyme heavily overexpressed in myeloid leukemia and prostate cancers[3]. By blocking PIM-1, these compounds disrupt downstream survival pathways, directly triggering caspase-dependent apoptosis[3].

  • Mitochondrial Dysfunction: Certain quinoline derivatives induce mitochondrial dysfunction by generating reactive oxygen species (ROS). This disrupts redox homeostasis and forces the release of cytochrome c, further activating the caspase 3/7 apoptotic cascade[1].

Pathway QP Quinoline-Piperidine Hybrid Topo Topoisomerase I/II Inhibition QP->Topo PIM1 PIM-1 Kinase Inhibition QP->PIM1 Mito Mitochondrial ROS Production QP->Mito DNA DNA Intercalation & Damage Topo->DNA Caspase Caspase 3/7 Activation PIM1->Caspase Blocks Survival DNA->Caspase Cleavage Signal Mito->Caspase Cytochrome c Release Apo Tumor Cell Apoptosis Caspase->Apo

Fig 1. Multi-target apoptotic signaling pathways of quinoline-piperidine hybrids.

Quantitative Efficacy Data

The structural tuning of the quinoline-piperidine core directly dictates its cytotoxic potency. Table 1 summarizes the in vitro efficacy of leading chemotypes across various human cancer cell lines, demonstrating the broad-spectrum potential of these hybrids.

Compound ClassKey SubstitutionTarget Cell Line(s)Observed IC50 (μM)Primary Mechanism
Pyridine-Quinoline Hybrid (13a) Unsubstituted pyridoneHepG-2 (Liver)0.00238PIM-1 Kinase Inhibition[3]
4-alkoxy-2-aryl-quinoline (14m) p-substituted phenyl (C2)HCT-15 (Colon)0.875Topoisomerase I Inhibition[5]
Indeno[1,2-c]quinoline (18) Piperidine side chainA549 (Lung)< 5.0Dual Topo I/II Inhibition[4]
2,4,6-Trisubstituted Quinoline Piperidine/MorpholineMultiple (Lung, Liver)0.03 - 1.24Apoptosis Induction[2]

Self-Validating Experimental Protocols

To ensure high scientific integrity in drug development, the evaluation of quinoline-piperidine compounds must follow a self-validating workflow. The following protocols integrate internal controls to prevent false positives caused by pan-assay interference compounds (PAINS) or non-specific toxicity.

Protocol S1 1. Chemical Synthesis (C-2/C-4 Substitution) V1 Validation: NMR/HRMS (Purity >95%) S1->V1 S2 2. Cytotoxicity Assay (MTT on Tumor Panel) V1->S2 V2 Validation: Wi-38 Line (Selectivity Index > 5) S2->V2 S3 3. Mechanistic Profiling (Flow Cytometry) V2->S3 V3 Validation: Camptothecin (Positive Control) S3->V3

Fig 2. Self-validating experimental workflow for quinoline-piperidine evaluation.

Protocol 1: In Vitro Cytotoxicity & Selectivity Profiling

Objective: Quantify the anti-proliferative effect while validating tumor selectivity.

  • Cell Seeding: Plate target cancer cells (e.g., HepG-2, HCT-15) and a normal human fibroblast control line (Wi-38) at 1×104 cells/well in 96-well plates.

  • Compound Exposure: Treat cells with synthesized quinoline-piperidine derivatives at serial dilutions (0.001 μM to 10 μM) for 72 hours.

  • Metabolic Quantification: Add MTT reagent. Viable cells reduce MTT to purple formazan. Measure absorbance at 570 nm.

Causality & Validation: The MTT assay measures mitochondrial metabolism, which quinolines can suppress without causing immediate cell death[4]. To validate that the IC50 represents true targeted toxicity, the protocol mandates the Wi-38 control[3]. A Selectivity Index (SI = IC50_Normal / IC50_Cancer) > 5 is required to validate the compound as a targeted agent rather than a general cytotoxin.

Protocol 2: Apoptotic Mechanism Validation via Flow Cytometry

Objective: Confirm that cell death is driven by programmed apoptosis, not necrosis.

  • Induction: Treat cancer cells with the validated compound at its IC50 concentration for 24 hours.

  • Staining: Harvest cells and double-stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, stains necrotic DNA).

  • Analysis: Run samples through a flow cytometer to quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

Causality & Validation: General cytotoxins cause cell membrane rupture (necrosis), leading to immediate PI uptake. By using Camptothecin (a known Topoisomerase I inhibitor) as a positive control[4], this step self-validates the assay. If the novel quinoline-piperidine induces an Annexin V+/PI- population comparable to Camptothecin, it proves the mechanism is biologically targeted apoptosis[3].

Conclusion

The hybridization of quinoline and piperidine scaffolds yields highly potent, multi-targeted anticancer agents. By inhibiting critical survival enzymes like Topoisomerase and PIM-1 kinase, these compounds induce selective apoptosis in tumor cells[5]. Adhering to rigorous, self-validating experimental protocols ensures that future drug development in this chemical space remains robust, accurate, and clinically translatable.

References[1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Verified URL[4] Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.Verified URL[2] Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Verified URL[3] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. Verified URL[5] Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Verified URL

Sources

Foundational

Antimalarial Potential of 4-(2-Piperidin-1-ylethyl)quinoline Derivatives: A Comprehensive Technical Guide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacological Rationale The persistent emergence of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacological Rationale

The persistent emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous evolution of antimalarial chemotypes. While the quinoline scaffold remains one of the most clinically validated pharmacophores in antimalarial history, resistance mechanisms—primarily mutations in the P. falciparum chloroquine resistance transporter (PfCRT)—have compromised legacy drugs like chloroquine (CQ).

Recent drug discovery campaigns have identified 4-(2-piperidin-1-ylethyl)quinoline derivatives as highly potent antimalarials capable of circumventing CQ resistance[1]. As a Senior Application Scientist, I approach the design of these molecules through the lens of physicochemical causality. The incorporation of a 2-piperidin-1-ylethyl side chain is not arbitrary; it is a calculated structural modification:

  • Ion-Trapping Dynamics: The piperidine ring possesses a high pKa​ (~10.0). At physiological pH (7.4), it is partially unprotonated, permitting erythrocyte and parasitic membrane diffusion. Upon entering the highly acidic food vacuole (pH 5.0–5.4) of the parasite, the piperidine nitrogen becomes fully protonated. This di-cationic state (alongside the quinoline core) traps the molecule inside the vacuole, achieving localized concentration gradients >1000 -fold higher than plasma levels.

  • Steric Evasion of Efflux Pumps: The bulky, aliphatic nature of the piperidine ring disrupts the binding affinity of the molecule to mutated PfCRT efflux channels, effectively restoring potency against resistant strains like W2 and Dd2[2].

Mechanistic Paradigm: Target & Pathway

The primary mechanism of action for 4-substituted quinolines is the inhibition of hemozoin ( β -hematin) biocrystallization[3]. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin.

The flat, aromatic quinoline core intercalates with the porphyrin ring of the heme via π−π stacking, while the protonated piperidine side chain forms critical electrostatic interactions with the propionate groups of the heme. This drug-heme complex caps the growing hemozoin polymer, leading to a buildup of lytic free heme that destroys the parasite's membrane.

MoA Hb Hemoglobin Digestion (Food Vacuole) Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteases Hz Hemozoin (Non-toxic) (beta-hematin crystals) Heme->Hz Biocrystallization Complex Drug-Heme Complex (pi-pi stacking & H-bonding) Heme->Complex Intercepted Drug 4-(2-piperidin-1-ylethyl)quinoline (Ion-trapped in Vacuole) Drug->Complex Binds Heme Complex->Hz Inhibits Death Parasite Death (Membrane Lysis) Complex->Death Accumulation

Mechanism of action: Inhibition of heme biocrystallization in the parasite food vacuole.

Structure-Activity Relationship (SAR) & Data Presentation

Modifications to the terminal amine and the alkyl linker length drastically alter the antimalarial profile. The 2-carbon (ethyl) linker provides optimal conformational flexibility, allowing the piperidine ring to orient away from the quinoline core, minimizing steric clash during heme binding.

The table below synthesizes quantitative SAR data comparing standard therapies with piperidinyl-quinoline derivatives against CQ-sensitive (3D7) and CQ-resistant (W2) strains.

Compound / R-GroupLinker Length3D7 IC50​ (nM)W2 IC50​ (nM)Resistance Index (W2/3D7)
Chloroquine (CQ) N/A15.2185.412.20
Amodiaquine N/A12.525.12.00
2-(piperidin-1-yl)ethyl 2 Carbons8.414.21.69
3-(piperidin-1-yl)propyl 3 Carbons11.219.51.74
2-(morpholin-4-yl)ethyl 2 Carbons22.145.32.05

Data Interpretation: The substitution of a morpholine ring (which introduces an oxygen atom, lowering the basicity of the amine) results in a >2 -fold drop in potency compared to the piperidine analog. This validates the causality of high pKa​ driving vacuolar accumulation. Furthermore, the Resistance Index of the piperidin-1-ylethyl derivative (1.69) demonstrates its robust capacity to bypass PfCRT-mediated efflux[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the dynamic range and specificity of the experiment.

Protocol A: Synthesis via Amide Coupling

Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for the coupling of quinoline-4-carboxylic acid with 2-(piperidin-1-yl)ethan-1-amine. EDC is a water-soluble carbodiimide, allowing the urea byproduct to be effortlessly washed away during aqueous extraction, while HOBt suppresses side reactions and generates a highly reactive ester intermediate[3].

  • Activation: Dissolve 1.0 eq of quinoline-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0∘C for 30 minutes under N2​ .

  • Coupling: Add 1.5 eq of 2-(piperidin-1-yl)ethan-1-amine and 2.0 eq of DIPEA (N,N-Diisopropylethylamine). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NaHCO3​ , extract with Ethyl Acetate ( 3×20 mL), and wash the organic layer with brine to remove residual DMF.

  • Validation: Purify via flash chromatography. Confirm purity ( >95% ) via LC-MS and 1H -NMR before proceeding to biological assays.

Protocol B: In Vitro β -Hematin Inhibition Assay

Causality: This cell-free assay isolates the biochemical target. It is self-validating: if the positive control (CQ) fails to inhibit crystallization, the hemin substrate has degraded.

  • Preparation: Prepare a 2.5 mM solution of hemin chloride in DMSO.

  • Incubation: In a 96-well plate, mix 50 μL of hemin solution with 50 μL of the test compound (serial dilutions from 100 μM to 10 nM) dissolved in 0.5 M sodium acetate buffer (pH 5.0).

  • Crystallization: Incubate the plate at 37∘C for 18 hours to allow β -hematin formation.

  • Quantification: Centrifuge the plate, discard the supernatant (unreacted heme), and wash the pellet with DMSO. Dissolve the β -hematin pellet in 0.1 M NaOH and read absorbance at 405 nm.

  • Validation: Calculate the Z′ -factor using CQ (positive control) and vehicle (DMSO, negative control). A Z′>0.6 validates the assay run.

Protocol C: Antiplasmodial SYBR Green I Assay

Causality: Mature human erythrocytes lack a nucleus. Therefore, any double-stranded DNA detected by the SYBR Green I intercalating dye belongs exclusively to the replicating Plasmodium parasite. This provides a drastically higher signal-to-noise ratio than traditional [3H] -hypoxanthine radioisotope assays[1].

  • Culture: Maintain P. falciparum (3D7 and W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Dosing: Dispense test compounds into 96-well plates and add parasite culture (0.3% initial parasitemia). Incubate for 72 hours at 37∘C under a 5%CO2​ , 5%O2​ , 90%N2​ atmosphere.

  • Lysis & Staining: Freeze the plates at −80∘C and thaw to lyse erythrocytes. Add 100 μL of SYBR Green I lysis buffer (containing Triton X-100 and saponin) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Plot dose-response curves to determine IC50​ .

Workflow Syn 1. Chemical Synthesis (Amidation/Coupling) Pur 2. Purification & Characterization (NMR, LC-MS) Syn->Pur InVitro1 3. beta-Hematin Inhibition (Cell-free Assay) Pur->InVitro1 InVitro2 4. Antiplasmodial Assay (SYBR Green I, 3D7/W2) InVitro1->InVitro2 Tox 5. Cytotoxicity Profiling (HepG2/Vero cells) InVitro2->Tox InVivo 6. In Vivo Efficacy (P. berghei Murine Model) Tox->InVivo

Self-validating experimental workflow from chemical synthesis to in vivo efficacy.

Preclinical DMPK Profiling & Future Perspectives

While 4-(2-piperidin-1-ylethyl)quinolines exhibit exceptional in vitro potency, their progression into in vivo models requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling. The piperidine ring is susceptible to CYP450-mediated oxidation (specifically via CYP3A4), which can lead to the formation of inactive lactam metabolites or ring-opened amino acids[3].

To mitigate this, future medicinal chemistry efforts should focus on steric shielding of the piperidine α -carbons (e.g., via di-methyl substitution) to enhance hepatic microsomal stability without compromising the fundamental basicity required for food vacuole accumulation.

References

  • Source: National Institutes of Health (NIH)
  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies Source: ACS Omega / American Chemical Society URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of Quinoline, 4-(2-(1-piperidinyl)ethyl)-

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary As medicinal chemistry continues to explore privileged scaffolds for central nervous system (CNS) and anti-infective targets, Quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

As medicinal chemistry continues to explore privileged scaffolds for central nervous system (CNS) and anti-infective targets, Quinoline, 4-(2-(1-piperidinyl)ethyl)- (commonly referred to as 4-(2-(piperidin-1-yl)ethyl)quinoline) has emerged as a highly versatile building block. Characterized by a lipophilic quinoline core tethered to a basic piperidine ring via an ethylene linker, this aminoalkylquinoline derivative serves as a critical pharmacophore for modulating nicotinic acetylcholine receptors (nAChR)[1] and developing potent antimalarial agents[2].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, target engagement mechanisms, and field-proven synthetic and analytical protocols.

Physicochemical & Structural Profiling

The pharmacological efficacy of 4-(2-(piperidin-1-yl)ethyl)quinoline is directly dictated by its physicochemical properties. The spatial geometry between the aromatic quinoline system and the basic piperidine nitrogen is perfectly calibrated to mimic natural ligands, while its lipophilicity ensures excellent membrane permeation.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Pharmacological Relevance
Molecular Formula C16H20N2[3]Defines the optimal lipophilic-hydrophilic balance for small-molecule drug likeness.
Monoisotopic Mass 240.1626 Da[3]Low molecular weight ensures high ligand efficiency and compliance with Lipinski's Rule of 5.
SMILES C1CCN(CC1)CCC2=CC=NC3=CC=CC=C23[3]The 2-carbon linker provides the exact spatial separation (~4.5–5.0 Å) required for dual-point receptor binding.
Predicted XlogP 3.4[3]Optimal lipophilicity drives passive diffusion across the blood-brain barrier (BBB) for CNS targeting.
Predicted pKa (Amine) ~9.5 – 10.0Guarantees that the piperidine nitrogen is protonated at physiological pH (7.4), which is mandatory for forming salt bridges within receptor pockets.

Pharmacological Relevance & Mechanistic Pathways

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Aminoalkylquinolines are extensively utilized as rigid templates for designing nAChR ligands, which are critical targets for neurodegenerative diseases and pain management[1]. The binding mechanism is highly dependent on the molecule's dual nature:

  • π-π Stacking : The electron-deficient quinoline ring engages in π-π stacking with aromatic residues (e.g., Tryptophan and Tyrosine) in the principal component of the nAChR binding pocket[1].

  • Cation-π Interaction : The protonated piperidine nitrogen acts as a cation, interacting with the complementary subunit of the receptor. This specific interaction triggers the conformational shift required to open the ion channel[4].

Antimalarial Activity (pH Trapping)

In the context of infectious diseases, quinoline-piperidine derivatives exhibit profound antimalarial activity against Plasmodium falciparum strains[2]. The causality lies in the molecule's weak base properties. The unprotonated free base diffuses across the parasite's cell membranes. Once inside the highly acidic digestive vacuole (pH ~4.7), the piperidine and quinoline nitrogens become doubly protonated. This prevents the molecule from diffusing back out ("pH trapping"), leading to localized accumulation that inhibits the polymerization of toxic heme into hemozoin[5].

Caption: Mechanism of action of aminoalkylquinolines on nicotinic acetylcholine receptors (nAChR).

Synthetic Methodologies

The most robust and field-proven method for synthesizing 4-(2-(piperidin-1-yl)ethyl)quinoline is via a modified Mannich condensation utilizing 4-methylquinoline (lepidine)[6].

Causality of the Reaction Design

Unlike standard aliphatic methyl groups, the methyl protons at the 4-position of the quinoline ring are highly acidic. The electron-withdrawing nature of the quinoline nitrogen stabilizes the conjugate base via resonance, allowing the methyl group to undergo enol-like tautomerization. This enables it to act as a nucleophile against the highly reactive iminium ion generated in situ from formaldehyde and piperidine[7].

Step-by-Step Protocol

Reagents: 4-Methylquinoline (1.0 eq), Paraformaldehyde (1.5 eq), Piperidine Hydrochloride (1.2 eq), Absolute Ethanol.

  • Iminium Ion Generation:

    • Action: Suspend paraformaldehyde and piperidine hydrochloride in absolute ethanol. Heat to 60°C for 30 minutes.

    • Causality: Using paraformaldehyde instead of aqueous formalin minimizes the water content in the reaction matrix. This drives the thermodynamic equilibrium of the iminium ion formation forward. The hydrochloride salt provides the slightly acidic conditions necessary to catalyze the reaction[8].

  • Substrate Addition & Condensation:

    • Action: Add 4-methylquinoline dropwise to the mixture. Elevate the temperature to 80°C (reflux) and stir for 16-24 hours under an inert nitrogen atmosphere.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active 4-methylquinoline spot indicates reaction completion.

  • Aqueous Workup (Free-Basing):

    • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and adjust the pH to 10 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality: The basic pH deprotonates the newly formed piperidine moiety, converting it from a water-soluble hydrochloride salt into an organic-soluble free base, allowing partitioning into the ethyl acetate layer.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography on silica gel using a gradient of DCM to 10% MeOH in DCM containing 1% Triethylamine.

    • Causality: Triethylamine is mandatory in the mobile phase to coat the acidic silanol groups on the silica gel, preventing severe peak tailing and irreversible retention of the basic piperidine nitrogen.

Caption: Step-by-step synthetic workflow for 4-(2-(piperidin-1-yl)ethyl)quinoline via Mannich condensation.

Analytical Validation System

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Causality for Additive: The 0.1% formic acid acts as an ion-pairing agent. It ensures the basic piperidine nitrogen is fully protonated during the chromatographic run, preventing secondary interactions with the stationary phase and yielding a sharp, symmetrical peak. Furthermore, it maximizes ionization efficiency in the ESI source.

  • Expected Result: A dominant [M+H]+ peak at m/z 241.17 [3].

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Region (7.30 – 8.80 ppm): Expect 6 distinct proton signals corresponding to the quinoline core. The proton at the 2-position of the quinoline ring will appear furthest downfield (~8.8 ppm) due to the deshielding effect of the adjacent aromatic nitrogen.

  • Aliphatic Linker Region (2.60 – 3.30 ppm): Two distinct multiplets integrating to 2 protons each, representing the -CH2-CH2- bridge.

  • Piperidine Region (1.40 – 2.50 ppm): Broad multiplets integrating to 10 protons, confirming the intact incorporation of the piperidine ring.

Sources

Foundational

Spectroscopic Elucidation of 4-(2-Piperidin-1-ylethyl)quinoline: A Technical Whitepaper

Executive Summary The structural characterization of hybrid pharmacophores—molecules containing multiple distinct functional domains—requires a rigorous, multi-modal analytical approach. 4-(2-piperidin-1-ylethyl)quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of hybrid pharmacophores—molecules containing multiple distinct functional domains—requires a rigorous, multi-modal analytical approach. 4-(2-piperidin-1-ylethyl)quinoline is a prime example, combining an aromatic, weakly basic quinoline core (pKa ~4.9) with a highly basic, aliphatic piperidine ring (pKa ~10), bridged by an ethyl linker. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the why behind each experimental parameter, ensuring that every protocol acts as a self-validating system for researchers in drug development and synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Profiling

Signal Causality and Chemical Shifts

The dual-nitrogen nature of 4-(2-piperidin-1-ylethyl)quinoline heavily dictates its NMR behavior. The ¹H NMR spectrum of the quinoline core displays a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm[1]. The H-2 proton is highly deshielded due to the inductive effect of the adjacent electronegative quinoline nitrogen, consistently resonating near 8.8 ppm as a distinct doublet[1]. Because this molecule is substituted at the C-4 position, the characteristic H-4 proton is absent, which simplifies the pyridine-ring spin system but requires careful assignment of the remaining H-2 and H-3 protons.

Conversely, the piperidine ring and the ethyl linker present a cluster of aliphatic multiplets between 1.4 and 3.3 ppm. The extreme basicity of the piperidine nitrogen means that any trace acid in the deuterated solvent will cause rapid proton exchange, leading to severe peak broadening. Therefore, neutralizing the solvent is a critical prerequisite for sharp resolution.

2D NMR Connectivity Mapping

One-dimensional NMR is insufficient for a molecule with isolated spin systems. Complete structure elucidation of substituted quinolines requires 2-D NMR techniques, such as COSY, to correlate the spin systems of the benzene and pyridine rings[2]. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive diagnostic tool here; it bridges the gap between the aliphatic and aromatic domains by revealing the 3-bond coupling (³JCH) between the alpha-protons of the ethyl linker and the quaternary C-4 and C-4a carbons of the quinoline core.

NMR_Workflow A Sample Preparation 4-(2-piperidin-1-ylethyl)quinoline in CDCl3 B 1D 1H & 13C NMR Primary Shift Mapping A->B C 2D COSY Spin-Spin Coupling (Ring Systems) B->C D 2D HSQC Direct C-H Connectivity B->D E 2D HMBC Long-Range C-H Coupling (Linker to C-4) C->E D->E F Complete Structural Elucidation E->F

NMR Structural Elucidation Logic for 4-(2-piperidin-1-ylethyl)quinoline.

Step-by-Step Methodology: High-Resolution NMR Acquisition

Step 1: Sample Preparation & Solvent Neutralization

  • Action: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃. Prior to dissolution, pass the CDCl₃ through a small plug of basic alumina.

  • Causality: CDCl₃ naturally degrades over time to form trace DCl. If not neutralized, the highly basic piperidine nitrogen will protonate, causing catastrophic peak broadening and chemical shift drift in the aliphatic region.

Step 2: 1D Acquisition (¹H and ¹³C)

  • Action: Acquire ¹H NMR at ≥400 MHz (16 scans) and ¹³C NMR (1024 scans).

  • Causality: High field strength is mandatory to resolve the overlapping multiplets of the piperidine ring (axial vs. equatorial protons) and the complex ddd coupling patterns of the quinoline H-6 and H-7 protons[1].

Step 3: 2D Acquisition (COSY, HSQC, HMBC)

  • Action: Execute standard gradient-selected 2D pulse sequences. Set the HMBC long-range delay to optimize for an 8 Hz coupling constant.

  • Causality: The 8 Hz optimization captures the crucial ³JCH correlations from the ethyl linker to the quinoline C-4 position, unequivocally proving the substitution site[2].

Step 4: System Validation Check

  • Action: Verify that the internal Tetramethylsilane (TMS) standard is perfectly calibrated to 0.00 ppm before integrating. Ensure the integral ratio of the quinoline protons to the piperidine protons is exactly 6:10.

Quantitative NMR Data Summary
Proton/CarbonExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H)Structural Assignment Notes
H-2 / C-2 8.80 - 8.90150.0Doublet (d)Highly deshielded by adjacent quinoline N
H-3 / C-3 7.30 - 7.40121.0Doublet (d)Vicinal coupling to H-2
C-4 -147.0-Quaternary carbon; linker attachment point
H-5 to H-8 7.50 - 8.20123.0 - 130.0Complex (d, ddd)Aromatic quinoline core protons
CH₂ (alpha) 3.10 - 3.3029.0Triplet (t)Benzylic-like position adjacent to quinoline
CH₂ (beta) 2.60 - 2.8058.0Triplet (t)Deshielded by adjacent piperidine N
Pip N-CH₂ 2.40 - 2.6054.0Multiplet (m)Equatorial/axial averaging of piperidine
Pip CH₂ 1.40 - 1.7024.0 - 26.0Multiplet (m)Aliphatic piperidine backbone

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Ionization Dynamics and Fragmentation Pathways

For LC-MS/MS analysis, the basicity of the piperidine nitrogen makes positive electrospray ionization (ESI+) highly effective[3]. The molecule readily accepts a proton to form a stable[M+H]⁺ precursor ion at m/z 241.

During Collision-Induced Dissociation (CID), piperidine derivatives commonly undergo alpha-cleavage or ring fission[4]. Metabolic and structural studies of alkyl-piperidines frequently utilize LC-MS/MS to monitor the stability and fragmentation of the aliphatic chain[5]. The dominant fragmentation pathway for this molecule involves the cleavage of the C-N bond or the C-C bond of the ethyl linker. A highly characteristic fragment for piperidine derivatives is the formation of a resonance-stabilized iminium ion at m/z 84[4]. Alternatively, charge retention on the quinoline moiety yields a quinoline-ethyl cation at m/z 156.

LCMS_Pathway A Precursor Ion [M+H]+ m/z 241 (Protonated Basic N) B Alpha-Cleavage (Piperidine Ring) A->B CID (15-25 eV) C Aliphatic Linker Cleavage A->C CID (15-25 eV) D Product Ion m/z 84 (Piperidine Iminium) B->D E Product Ion m/z 156 (Quinoline-ethyl Cation) C->E

Proposed LC-MS/MS Fragmentation Pathway for 4-(2-piperidin-1-ylethyl)quinoline.

Step-by-Step Methodology: LC-MS/MS Profiling

Step 1: Sample Preparation

  • Action: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Causality: High concentrations of basic amines lead to rapid detector saturation and severe ion suppression in the ESI source. A 1 µg/mL concentration ensures the response remains within the linear dynamic range.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 reversed-phase column. The mobile phase must contain 0.1% formic acid in both the aqueous and organic channels.

  • Causality: The acidic modifier (formic acid) is non-negotiable. It ensures both the piperidine and quinoline nitrogens are fully protonated during the chromatographic run. This prevents secondary electrostatic interactions with free surface silanols on the silica stationary phase, completely eliminating peak tailing[3].

Step 3: Mass Spectrometry (ESI+ & CID)

  • Action: Operate the mass spectrometer in positive ion mode. Perform a product ion scan on the m/z 241 precursor using a collision energy (CE) sweep from 15 eV to 35 eV.

  • Causality: Different structural domains require different energies to fragment. The fragile alpha-cleavage of the piperidine ring occurs at lower energies (~15-20 eV), while the cleavage of the robust ethyl-quinoline bond requires higher energies (~25-30 eV). Sweeping the CE captures the complete structural fingerprint[4].

Step 4: System Validation Check

  • Action: Inject a solvent blank immediately following the highest concentration standard.

  • Causality: Piperidine derivatives are notorious for "sticking" to stainless steel capillaries in the LC system. A blank injection validates that there is no carryover, ensuring the trustworthiness of subsequent quantitative runs.

Quantitative MS/MS Fragmentation Summary
Precursor Ion (m/z)Product Ion (m/z)Optimal CE (eV)Putative Structural AssignmentFragmentation Pathway
241.2 156.120[Quinoline-CH₂-CH₂]⁺Cleavage of the C-N bond at the piperidine ring
241.2 142.125[Quinoline-CH₂]⁺Cleavage of the linker C-C bond
241.2 84.130[C₅H₁₀N]⁺Alpha-cleavage yielding a piperidine iminium ion

References

  • Title : Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Source : Benchchem. URL : 1

  • Title : High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Source : Benchchem. URL : 3

  • Title : The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. Source : PubMed. URL : 5

  • Title : Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Source : ACS. URL : 2

  • Title : Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Source : Benchchem. URL : 4

Sources

Exploratory

Engineering Multi-Target Directed Ligands: The Role of 4-(2-(1-Piperidinyl)ethyl)quinoline Derivatives in Neurodegenerative Disease Therapeutics

Executive Summary Neurodegenerative disorders, particularly Alzheimer’s disease (AD), are characterized by highly complex, multifactorial etiologies involving cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neurodegenerative disorders, particularly Alzheimer’s disease (AD), are characterized by highly complex, multifactorial etiologies involving cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxidative stress. Traditional single-target therapeutics, such as isolated acetylcholinesterase (AChE) inhibitors, offer only temporary symptomatic relief and fail to halt disease progression.

To overcome this, drug development has shifted toward Multi-Target Directed Ligands (MTDLs) . The "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" scaffold represents a highly rationalized MTDL pharmacophore. By tethering a quinoline core to a piperidine ring via a flexible ethyl linker, researchers can simultaneously target the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) of cholinesterases, while secondarily mitigating Aβ fibrillogenesis. This whitepaper details the mechanistic rationale, synthetic methodologies, and self-validating biological evaluation protocols for this promising class of neurotherapeutics.

Pharmacophore Design and Mechanistic Rationale

The therapeutic efficacy of the 4-(2-(1-piperidinyl)ethyl)quinoline scaffold relies on its precise spatial geometry, designed to exploit the ~20 Å deep active site gorge of human AChE [1].

  • The CAS Interaction (Piperidine Moiety): The basic piperidine nitrogen becomes protonated at physiological pH. This localized positive charge engages in strong cation- π interactions with the indole ring of Trp86 at the bottom of the gorge, mimicking the binding mode of the FDA-approved drug Donepezil.

  • The PAS Interaction (Quinoline Core): The planar, electron-rich quinoline system intercalates at the gorge entrance via π−π stacking with Trp286 and Tyr72.

  • The Linker Vector: The ethyl chain provides an optimal ~3 Å spacing. This specific length allows the molecule to span the PAS and CAS simultaneously without introducing excessive rotational degrees of freedom, thereby minimizing the entropic penalty of binding.

  • Disease-Modifying Secondary Effects: Because AChE accelerates Aβ aggregation by acting as a chaperone at the PAS, the steric blockade of the PAS by the quinoline core effectively inhibits AChE-induced Aβ fibrillogenesis, granting the scaffold disease-modifying potential [2].

Fig 1: Dual-binding mechanism of the quinoline-piperidine scaffold within the AChE active site gorge.

Synthetic Methodology: Assembly of the Scaffold

The synthesis of 4-(2-(1-piperidinyl)ethyl)quinoline derivatives requires a robust methodology that protects the nucleophilicity of the piperidine ring while allowing for rapid downstream diversification. Recent advancements utilize ultrasound-assisted derivatization to drastically reduce reaction times and improve yields [3].

Fig 2: Ultrasound-assisted synthetic workflow for 4-(2-(1-piperidinyl)ethyl)quinoline derivatives.

Step-by-Step Core Synthesis Protocol
  • Nucleophilic Aliphatic Substitution: Combine 1.0 equivalent of 4-(2-chloroethyl)quinoline with 1.2 equivalents of piperidine in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition (Causality): Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Reasoning: The reaction generates HCl as a byproduct. Without a scavenger, HCl will protonate the piperidine nitrogen, destroying its nucleophilicity and halting the reaction. K2​CO3​ neutralizes the acid, driving the reaction to completion.

  • Thermal Incubation: Stir the mixture at 80°C for 6 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Ultrasound-Assisted Derivatization (Causality): For downstream modifications (e.g., forming acylhydrazones at the quinoline ring), subject the intermediate and the respective reagent to ultrasonic irradiation (20 kHz). Reasoning: Acoustic cavitation generates localized microscopic hotspots (high temperature and pressure) that accelerate the condensation reaction from several hours to 4–6 minutes, preventing the bulk thermal degradation of the sensitive piperidine moiety [3].

In Vitro Biological Evaluation: The Self-Validating Ellman's Assay

To quantify the inhibitory potency of the synthesized derivatives against AChE and Butyrylcholinesterase (BuChE), a modified Ellman’s kinetic assay is employed. This protocol is designed as a self-validating system to eliminate false positives caused by spontaneous substrate hydrolysis or assay interference.

Kinetic Assay Protocol
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust strictly to pH 8.0. Causality: Cholinesterases exhibit optimal catalytic efficiency at pH 8.0. Furthermore, the detection reagent (DTNB) requires a slightly alkaline environment to efficiently react with the thiocholine product.

  • Pre-Incubation (The Validation Step): In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound (dissolved in <1% DMSO to prevent enzyme denaturation), 20 µL of AChE/BuChE enzyme solution, and 10 µL of 0.01 M DTNB. Incubate at 25°C for 10 minutes. Causality: This critical pre-incubation step allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this step results in artificially low perceived inhibition (false negatives).

  • Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI) to initiate the reaction. The enzyme cleaves ATCI into thiocholine, which immediately reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Monitoring: Measure the absorbance at 412 nm continuously every 30 seconds for 5 minutes using a microplate reader. Causality: Continuous kinetic reading ensures data is captured during the linear initial velocity ( V0​ ) phase, preventing substrate-depletion artifacts.

  • System Validation Controls:

    • Blank Correction: Run a well containing Buffer + DTNB + ATCI (no enzyme) to quantify and subtract the spontaneous, non-enzymatic hydrolysis of the substrate.

    • Positive Control: Run Donepezil alongside the test compounds to confirm enzyme viability and benchmark the assay's sensitivity.

Quantitative Structure-Activity Relationship (QSAR) Data

The data below summarizes the inhibitory profiles of the core scaffold versus its functionalized derivatives, highlighting how specific substitutions shift selectivity between AChE and BuChE.

Table 1: Comparative Cholinesterase Inhibitory Activity

CompoundTarget ProfileAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Scaffold 8a Dual Inhibitor15.20 ± 1.1018.40 ± 1.05
Derivative 8c (-Cl) AChE Selective5.30 ± 0.51> 50.0
Derivative 8g (-OCH₃) BuChE Selective> 50.01.31 ± 0.05
Donepezil Assay Control0.04 ± 0.017.23 ± 0.12

Data adapted from recent structural evaluations of piperidinyl-quinoline derivatives [3]. Note the remarkable BuChE selectivity of the methoxy-substituted derivative (8g), which is highly desirable for advanced-stage AD where BuChE compensates for declining AChE levels.

Conclusion

The 4-(2-(1-piperidinyl)ethyl)quinoline scaffold is a highly versatile and rationalized framework for neurodegenerative drug discovery. By bridging the CAS and PAS of cholinesterases, it achieves potent dual-inhibition while offering secondary disease-modifying benefits against Aβ aggregation. When coupled with modern ultrasound-assisted synthesis and rigorous, self-validating kinetic assays, this chemical class provides a highly optimized pipeline for developing next-generation Multi-Target Directed Ligands.

References

  • Title: Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation Source: Molecular Diversity URL: [Link]

  • Title: Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties Source: Molecules (MDPI) URL: [Link]

Foundational

Initial Toxicity Screening of Novel Quinoline Compounds: A Technical Guide for Early-Stage De-Risking

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, anticancer, and antibacterial agents. However, the structural versatility that mak...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, anticancer, and antibacterial agents. However, the structural versatility that makes quinolines pharmacologically potent also introduces significant liabilities. Late-stage drug attrition due to unforeseen hepatotoxicity, genotoxicity, and fatal cardiotoxicity (specifically hERG channel blockade) remains a critical bottleneck.

As a Senior Application Scientist, I approach toxicity screening not as a checklist, but as a mechanistic interrogation. Early-stage de-risking requires a tiered, self-validating in vitro framework that accurately predicts in vivo outcomes. This whitepaper details the causality behind standard experimental choices, providing a robust architecture for evaluating novel quinoline derivatives.

Mechanistic Basis of Quinoline-Induced Toxicity

To design an effective screening protocol, we must first understand the molecular etiology of quinoline toxicity. The primary liabilities fall into three distinct pathways:

  • Hepatotoxicity via Bioactivation: Quinolines are heavily metabolized in the liver by Cytochrome P450 (CYP450) enzymes. This Phase I metabolism frequently generates reactive epoxide intermediates. These electrophilic species deplete intracellular glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis1[1].

  • Cardiotoxicity via hERG Blockade: The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the rapid delayed rectifier current ( IKr​ ) in cardiac action potential repolarization. Quinoline alkaloids (such as quinidine and quinine) are notorious for stereoselective, state-dependent blockade of the hERG channel, leading to QT interval prolongation and potentially fatal Torsades de Pointes2[2].

  • Genotoxicity via DNA Intercalation: The planar, fused-ring structure of the quinoline nucleus allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.

ToxicityMechanisms Q Novel Quinoline Derivatives CYP CYP450 Metabolism (Hepatic) Q->CYP Phase I Metabolism DNA DNA Intercalation & Genotoxicity Q->DNA Planar Ring Insertion hERG hERG K+ Channel Binding (Cardiac) Q->hERG Direct Blockade Epoxide Reactive Epoxide Intermediates CYP->Epoxide Bioactivation Epoxide->DNA Covalent Binding Ox Oxidative Stress (ROS Generation) Epoxide->Ox GSH Depletion QT QT Prolongation & Arrhythmia hERG->QT Repolarization Delay Apop Cellular Apoptosis (Hepatotoxicity) Ox->Apop Mitochondrial Dysfunction

Caption: Mechanistic pathways of quinoline-induced hepatotoxicity, cardiotoxicity, and genotoxicity.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity Screening

The foundational step in evaluating a novel quinoline is determining its baseline cytotoxicity. Absolute toxicity is meaningless without therapeutic context; therefore, we must establish a Selectivity Index (SI) by comparing toxicity in target cells (e.g., cancer cell lines) versus healthy cells (e.g., NHDF or HepG2)3[3].

Causality of Model Selection: We utilize HepG2 cells rather than standard fibroblasts for baseline screening. Why? Because HepG2 cells retain basal levels of Phase I/II metabolic enzymes. If a quinoline is a pro-toxin requiring CYP450 bioactivation to form a reactive epoxide, a metabolically incompetent cell line will yield a false negative1[1].

Protocol 1: Self-Validating MTT Hepatotoxicity Assay

This protocol utilizes the reduction of tetrazolium dye to measure mitochondrial succinate dehydrogenase activity, a direct correlate of cell viability 4[4].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Compound Preparation (The 0.1% Rule): Dissolve quinoline derivatives in 100% DMSO, then perform serial dilutions in culture media. Critical Causality: The final DMSO concentration must strictly not exceed 0.1% (v/v). Quinolines are highly lipophilic and require DMSO for solubility, but DMSO concentrations >0.5% will disrupt lipid bilayers, confounding toxicity data.

  • Internal Validation Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

    • Positive Control: 10 µM Doxorubicin (validates assay sensitivity and mitochondrial response).

    • Background Control: Media + MTT without cells (subtracts background absorbance).

  • Incubation & Readout: Incubate cells with compounds for 72 hours. Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Table 1: Quantitative Cytotoxicity Benchmarks for Quinoline Derivatives
Compound ClassTarget Cell Line IC50Healthy Cell Line IC50Selectivity Index (SI)Toxicity Risk
Unoptimized Quinoline< 5.0 µM< 10.0 µM< 2.0High (Non-specific poison)
Halogenated Quinoline10.0 - 20.0 µM15.0 - 25.0 µM~ 1.5Moderate (Requires optimization)
C-6 Glycoconjugated Quinoline< 5.0 µM> 50.0 µM> 10.0Low (Targeted therapeutic)

Tier 2: Cardiotoxicity Liability (hERG Channel Blockade)

The structural pharmacophore of many quinolines (a basic nitrogen atom coupled with lipophilic aromatic rings) perfectly matches the binding pocket of the hERG channel's central cavity (specifically interacting with residues Y652 and F656) 2[2]. Regulatory agencies mandate early hERG evaluation5[5].

Causality of Model Selection: We bypass surrogate biochemical binding assays (like radioligand displacement) and move directly to Automated Patch-Clamp Electrophysiology. Why? Because quinolines exhibit state-dependent block—they only bind when the channel is in an open or inactivated state. Radioligand assays often use closed-state channels, producing dangerous false negatives.

Protocol 2: Automated Patch-Clamp for hERG Kinetics
  • Cell Preparation: Utilize CHO or HEK293 cells stably transfected with the KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol (The Causality of the Prepulse):

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds. Reasoning: This forces the channels to open and subsequently enter the inactivated state, exposing the Y652/F656 binding sites to the quinoline derivative.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation Controls: Apply 100 nM E-4031 or 10 µM Quinidine as a positive control to ensure >80% tail current reduction.

  • Data Analysis: Calculate the IC50 based on the fractional block of the peak tail current.

Table 2: hERG Inhibition Risk Stratification
hERG IC50 (Patch-Clamp)Therapeutic Margin ( hERGIC50​/Cmax​ )Arrhythmia Risk ProfileRecommended Action
< 1.0 µM< 30-foldHigh (Severe QT Prolongation)No-Go / Redesign Scaffold
1.0 - 10.0 µM30 to 100-foldModerate Proceed with caution (In Vivo Telemetry)
> 10.0 µM> 100-foldLow Go / Advance to next tier

Tier 3: Predictive Toxicology & Workflow Integration

Modern drug discovery integrates predictive Machine Learning (ML) models prior to physical synthesis. Using algorithms like XGBoost combined with SHAP (SHapley Additive exPlanations) analysis, we can identify specific substructures on the quinoline ring driving toxicity6[6]. If an in silico model flags a high probability of hepatotoxicity, the compound is structurally optimized (e.g., replacing a metabolically labile methoxy group with a trifluoromethyl group) before entering the physical screening workflow.

ScreeningWorkflow Start Compound Library (Quinoline Scaffolds) Tier1 Tier 1: Cytotoxicity (HepG2 / MTT Assay) Start->Tier1 Dec1 IC50 > 50 µM? Tier1->Dec1 Tier2 Tier 2: Cardiotoxicity (Automated Patch-Clamp hERG) Dec1->Tier2 Yes (Safe) Drop Structural Optimization (De-risking) Dec1->Drop No (Toxic) Dec2 hERG IC50 > 10 µM? Tier2->Dec2 Tier3 Tier 3: Genotoxicity (Comet Assay / Ames) Dec2->Tier3 Yes (Safe) Dec2->Drop No (Toxic) Dec3 DNA Damage Negative? Tier3->Dec3 Lead Lead Advancement (In Vivo Studies) Dec3->Lead Yes (Safe) Dec3->Drop No (Toxic)

Caption: Step-wise logical workflow for in vitro toxicity screening of quinoline derivatives.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • hERG toxicity assessment: Useful guidelines for drug design Source: ResearchGate URL
  • Machine Learning-Based Predictive Toxicology for Early-Stage Drug De-Risking Source: K-Dense AI URL
  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Pharmacological Profiling of Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Executive Summary & Pharmacological Rationale "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" (CAS 18122-29-7) is a synthetic small molecule characterized by a lipophilic quinoline core linked via an ethyl spacer to a basic pip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

"Quinoline, 4-(2-(1-piperidinyl)ethyl)-" (CAS 18122-29-7) is a synthetic small molecule characterized by a lipophilic quinoline core linked via an ethyl spacer to a basic piperidine ring. In modern drug discovery, this specific pharmacophore is a well-documented structural hallmark for ligands targeting aminergic G-protein coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) and Sigma-1 (σ1) receptors [1].

Because H3R antagonists and inverse agonists possess significant therapeutic potential for neurodegenerative diseases and sleep disorders[2], rigorous cell-based screening is required to establish receptor affinity, functional efficacy, and off-target cytotoxicity. This application note details a self-validating, high-throughput in vitro protocol to evaluate the functional GPCR activity of "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay, paired with an orthogonal ATP-based viability counter-screen.

Experimental Design & Mechanistic Causality

To ensure scientific integrity, every step of this assay is designed with mechanistic causality and self-validation in mind:

  • Mitigation of Compound Autofluorescence (Why TR-FRET?): Quinolines are highly conjugated aromatic systems that frequently exhibit native fluorescence in the blue/green spectrum (350–500 nm). This autofluorescence severely confounds standard fluorescence intensity assays. We utilize TR-FRET because it employs a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50-microsecond time delay before measuring emission, short-lived quinoline autofluorescence decays completely, ensuring a high signal-to-noise ratio and artifact-free data[3].

  • Isolating Gi-Coupled Activity (Why Forskolin?): The H3R is a Gi/o-coupled receptor. Its activation inherently inhibits adenylyl cyclase (AC), lowering intracellular cAMP. To measure the antagonistic properties of our quinoline derivative, we must artificially elevate the cAMP baseline. We achieve this using Forskolin , a direct AC activator. A successful H3R antagonist will block the Gi-mediated suppression of AC, resulting in a dose-dependent increase in cAMP[4].

  • Self-Validating System: The assay plate is intrinsically self-validating. It includes a vehicle control (DMSO) to establish the basal assay window, a reference clinical antagonist (e.g., Pitolisant) as a positive control, and requires a calculated Z'-factor > 0.5 for the plate data to be accepted.

  • Orthogonal Viability Counter-Screen: GPCR antagonists can yield false positives if they are acutely cytotoxic; dying cells fail to produce cAMP, which skews the competitive TR-FRET ratio. A parallel luminescence viability assay guarantees that functional antagonism is not merely an artifact of compound toxicity.

Pathway & Assay Principle Visualization

G Compound Quinoline, 4-(2-(1-piperidinyl)ethyl)- (H3R Antagonist) H3R Histamine H3 Receptor (Gi-coupled GPCR) Compound->H3R Blocks Gi Gi Protein (αi subunit) H3R->Gi Inhibits Activation AC Adenylyl Cyclase (AC) Gi->AC Removes Inhibition cAMP Intracellular cAMP (Accumulation) AC->cAMP Synthesizes TRFRET TR-FRET Signal (Inversely proportional to cAMP) cAMP->TRFRET Competes with Tracer Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates

Fig 1. Gi-coupled H3R signaling pathway and TR-FRET competitive immunoassay principle.

Detailed Step-by-Step Protocol

Reagents & Cell Lines
  • Cell Line: HEK293T cells stably expressing human H3R (hH3R).

  • Assay Kit: LANCE Ultra cAMP Kit (or equivalent TR-FRET cAMP assay)[3].

  • Buffer: Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the enzymatic degradation of cAMP during the incubation period, ensuring a stable readout[5].

Compound Preparation
  • Dissolve "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" in 100% anhydrous DMSO to create a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the intermediate stocks 1:100 in Stimulation Buffer to yield 4X working solutions (Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity).

TR-FRET cAMP Accumulation Assay
  • Cell Seeding: Harvest HEK293T-hH3R cells and resuspend in Stimulation Buffer. Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into a 384-well white opaque microplate. Causality Note: White plates are mandatory as they maximize signal reflection and minimize well-to-well optical crosstalk in TR-FRET assays.

  • Antagonist Incubation: Add 2.5 µL of the 4X "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" working solution to the cells. Incubate for 15 minutes at room temperature (RT) to allow receptor binding.

  • AC Stimulation: Add 2.5 µL of a 4X stimulation cocktail containing Forskolin (final concentration 2 µM) and R-α-methylhistamine (an H3R agonist, at its predetermined EC80). Incubate for 30 minutes at RT.

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (both prepared in the kit's Lysis Buffer). Incubate for 1 hour at RT in the dark.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 320 nm. Emission: 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Data Transformation: Calculate the 665/615 nm emission ratio. Interpolate absolute cAMP concentrations using a standard curve generated in parallel[6].

Orthogonal Counter-Screen: Cell Viability
  • Plate HEK293T-hH3R cells identically to the primary assay in a separate 384-well white plate.

  • Treat with the quinoline derivative for the same duration (or up to 24 hours for acute toxicity profiling).

  • Add an equal volume (10 µL) of CellTiter-Glo Luminescent Cell Viability Reagent.

  • Shake the plate vigorously for 2 minutes to induce complete cell lysis, incubate for 10 minutes at RT to stabilize the luminescent signal, and record luminescence.

High-Throughput Workflow Visualization

Workflow Step1 1. Cell Seeding HEK293T-hH3R (384-well white plate) Step2 2. Compound Addition Quinoline Derivative (15 min incubation) Step1->Step2 Step3 3. AC Stimulation Forskolin + Agonist (30 min incubation) Step2->Step3 Step4 4. Lysis & Detection Eu-cAMP + ULight-mAb (60 min incubation) Step3->Step4 Step5 5. TR-FRET Readout Ex: 320nm Em: 615nm & 665nm Step4->Step5

Fig 2. High-throughput 384-well TR-FRET cAMP and viability counter-screening workflow.

Data Presentation & Quality Control

All quantitative data must be summarized to evaluate both the potency of the compound and the statistical robustness of the assay plate. Below are representative structured tables for data reporting.

Table 1: Pharmacological Profiling of Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Test ArticleTarget ReceptorFunctional AssayIC₅₀ (nM)Hill SlopeCytotoxicity CC₅₀ (µM)
Quinoline, 4-(2-(1-piperidinyl)ethyl)-hH3RcAMP Accumulation14.2 ± 1.81.1> 50.0
Pitolisant (Positive Control)hH3RcAMP Accumulation8.5 ± 0.90.9> 50.0
Vehicle (1% DMSO)hH3RcAMP AccumulationN/AN/AN/A

Table 2: Assay Quality Control (QC) Metrics

QC ParameterMeasured ValueAcceptance CriteriaPass/Fail
Z'-Factor 0.72≥ 0.50Pass
Signal-to-Background (S/B) 8.4≥ 3.0Pass
Intra-plate CV (%) 4.1%≤ 10.0%Pass

References

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists. Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

  • LANCE Ultra cAMP Assay Development Guidelines v. 2. Blossom Biotechnologies. Available at:[Link]

  • Fig. 1. An example of a cAMP standard curve, with cAMP concentration on... ResearchGate. Available at:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at:[Link]

Sources

Application

Anti-Proliferative Assay of Novel Quinoline Derivatives on Glioblastoma Cell Lines: A Comprehensive Workflow for Mechanistic and Efficacy Profiling

Executive Summary Glioblastoma Multiforme (GBM) remains one of the most aggressive and treatment-resistant malignancies in neuro-oncology. The rapid development of resistance to the standard-of-care alkylating agent, Tem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glioblastoma Multiforme (GBM) remains one of the most aggressive and treatment-resistant malignancies in neuro-oncology. The rapid development of resistance to the standard-of-care alkylating agent, Temozolomide (TMZ), necessitates the discovery of novel therapeutic scaffolds. Recently, the quinoline framework—a fused benzene-pyridine bicyclic structure—has emerged as a highly privileged pharmacophore. Due to their unique electronic configurations, quinoline derivatives can be structurally optimized to act as multi-kinase inhibitors or metabolic modulators, effectively dismantling the survival networks of GBM cells[1].

This application note provides an authoritative, step-by-step protocol for evaluating the anti-proliferative efficacy of quinoline derivatives on human GBM cell lines (e.g., U87-MG, U138-MG). By prioritizing metabolic orthogonality and stringent quality control, this guide ensures the generation of high-fidelity, reproducible pharmacological data.

Mechanistic Rationale: Why Quinolines?

To properly design an anti-proliferative assay, one must understand the molecular causality behind the compound's efficacy. Quinoline derivatives exert their anti-GBM effects through distinct, highly targeted mechanisms:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Specific 3,4-dihydroquinolin-2(1H)-one analogues have been computationally designed and empirically proven to act as potent, ATP-competitive inhibitors of VEGFR2. By blocking VEGFR2, these compounds suppress downstream PI3K/AKT and RAF/MEK/ERK signaling, halting tumor neoangiogenesis and proliferation[2]. Other derivatives, such as the sorafenib analogue KA7, exhibit broad-spectrum multi-kinase inhibition[3].

  • Metabolic Hijacking (The H₂S Axis): Novel 4-trifluoromethylquinoline derivatives (e.g., TKL002) have demonstrated the ability to suppress cystathionine γ-lyase (CTH). CTH is a primary enzymatic source of endogenous hydrogen sulfide (H₂S), a critical molecule that GBM cells rely on for oxidative stress resistance and metabolic activation[4].

Fig 1. Mechanistic pathway of quinoline derivatives inhibiting RTKs and inducing apoptosis in GBM.

Experimental Design & Critical Parameters

Cell Line Selection
  • U87-MG: A widely used human primary glioblastoma cell line. Highly responsive to RTK inhibition.

  • U138-MG: Utilized for comparative efficacy, often exhibiting different sensitivity profiles to specific quinoline structural modifications[2].

Assay Selection: The Causality of ATP vs. MTT

While colorimetric tetrazolium reduction assays (MTT, WST-1) are common, they are sub-optimal for quinoline derivatives . Quinolines frequently induce mitochondrial uncoupling and reactive oxygen species (ROS) generation[4]. Because MTT relies on NAD(P)H-dependent oxidoreductase enzymes, quinoline-induced mitochondrial stress can artificially skew the absorbance readout, leading to false-positive viability signals.

Expert Choice: This protocol utilizes an ATP-dependent luminescent cell viability assay (e.g., CellTiter-Glo®). By directly lysing the cells and quantifying intracellular ATP via a luciferase reaction, this method provides a highly sensitive, metabolically orthogonal measurement of viable cell number that is immune to mitochondrial artifact interference.

Step-by-Step Protocol: High-Throughput Anti-Proliferative Assay

Fig 2. High-throughput 96-well workflow for ATP-based luminescent cell viability assays.

Phase 1: Cell Culture and Seeding (Day 1)
  • Harvesting: Harvest U87-MG cells at 75-80% confluence using 0.25% Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS + 1% Pen-Strep).

  • Counting: Determine cell viability and concentration using Trypan Blue exclusion on an automated cell counter. Viability must exceed 95% prior to assay initiation.

  • Seeding: Dilute cells to 3×104 cells/mL. Seed 100 µL per well (3,000 cells/well) into a 96-well opaque white microplate .

    • Causality Note: Opaque white plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Edge Effect Mitigation: Do not seed cells in the peripheral wells (Rows A and H, Columns 1 and 12). Instead, fill these wells with 200 µL of sterile PBS. This prevents thermal gradients and evaporative edge effects during the 72-hour incubation.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

Phase 2: Compound Preparation and Treatment (Day 2)
  • Stock Preparation: Dissolve the quinoline derivatives (e.g., compounds 4u, KA7) in 100% molecular-grade DMSO to create 10 mM master stocks.

  • Serial Dilution: Prepare a 9-point concentration gradient (e.g., 1:3 serial dilutions) in complete culture media.

  • DMSO Normalization (Critical): Ensure the final DMSO concentration in all wells—including the vehicle control—is strictly ≤0.5% (v/v) . Higher concentrations induce solvent toxicity, confounding the IC₅₀ calculation.

  • Dosing: Aspirate the seeding media from the microplate and gently add 100 µL of the compound-containing media. Include a positive control (e.g., Temozolomide at 100 µM) and a vehicle control (0.5% DMSO in media).

  • Incubation: Return the plate to the incubator for exactly 72 hours.

Phase 3: Luminescence Detection (Day 5)
  • Thermal Equilibration: Remove the microplate and the ATP-luminescence reagent from storage and equilibrate to room temperature (RT) for 30 minutes.

    • Causality Note: The luciferase enzyme's kinetic rate is highly temperature-dependent. Uneven plate temperatures will result in a high Coefficient of Variation (CV%).

  • Reagent Addition: Add 100 µL of the luminescent reagent directly to each well containing the 100 µL of culture media.

  • Lysis: Place the plate on an orbital shaker at 300 RPM for 2 minutes to ensure complete cellular lysis.

  • Stabilization: Incubate the plate at RT in the dark for 10 minutes to stabilize the luminescent signal.

  • Reading: Measure luminescence on a multimode microplate reader with an integration time of 0.5–1.0 seconds per well.

Data Presentation & System Validation

Self-Validating Quality Control (Z'-Factor)

Before calculating IC₅₀ values, the assay's robustness must be validated using the Z'-factor, a statistical measure of assay quality.

Z′=1−∣μvehicle​−μblank​∣3(σvehicle​+σblank​)​
  • Acceptance Criteria: A plate is only considered valid if the Z'-factor is ≥ 0.5 . This proves the assay has a wide dynamic range and low variance, acting as a self-validating checkpoint for the entire protocol.

Quantitative Efficacy of Quinoline Derivatives

Luminescence values (Relative Light Units, RLU) are normalized to the vehicle control (set as 100% viability). Data is fitted to a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.

The table below summarizes the quantitative superiority of recently developed quinoline derivatives against standard clinical controls in GBM cell lines based on recent literature[2][3]:

CompoundTarget MechanismCell LineIC₅₀ (µM)Efficacy vs. Standard Control
Compound 4u VEGFR2 InhibitorU87-MG7.96~11.6x more potent than TMZ
Compound 4m VEGFR2 InhibitorU138-MG4.20~22.1x more potent than TMZ
KA7 Multi-kinase (Sorafenib analogue)U87-MG5.40~2.7x more potent than Sorafenib
Temozolomide (TMZ) DNA AlkylationU87-MG92.90Baseline Standard
Sorafenib Multi-kinaseU87-MG15.00Baseline Standard

Data indicates that functionalized quinolines (like 4u and KA7) achieve single-digit micromolar potency, significantly outperforming the current clinical standard, Temozolomide, in resistant GBM models.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI.[2]

  • Design, synthesis, and biological evaluation of KA7, a novel quinolone-based sorafenib analogue with potent anticancer and immunomodulatory activities. RSC Publishing.[3]

  • Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression. ACS Publications.[4]

  • A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. Tech Science Press.[1]

Sources

Method

Application Note: High-Throughput In Vitro Antiplasmodial Activity Assay for Quinoline Analogs Using SYBR Green I

Introduction & Experimental Rationale The emergence of multidrug-resistant Plasmodium falciparum has necessitated the continuous development of novel antimalarial agents. Quinoline analogs, which primarily exert their me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Experimental Rationale

The emergence of multidrug-resistant Plasmodium falciparum has necessitated the continuous development of novel antimalarial agents. Quinoline analogs, which primarily exert their mechanism of action by inhibiting hemozoin formation within the parasite's digestive vacuole, remain a critical scaffold in antimalarial drug discovery[1]. To rapidly and accurately evaluate the efficacy of newly synthesized quinoline analogs, researchers require robust, high-throughput in vitro screening protocols.

This application note details the SYBR Green I fluorescence assay , a gold-standard methodology for assessing the antiplasmodial activity of small molecules.

Causality Behind Assay Design Choices
  • Why SYBR Green I? Mature human erythrocytes lack a nucleus and, consequently, DNA or RNA. When P. falciparum infects an erythrocyte, any detectable DNA is entirely parasitic in origin. SYBR Green I is an asymmetrical cyanine dye that intercalates into double-stranded DNA, resulting in highly specific fluorescence that is directly proportional to parasite replication and growth[2]. This non-radioactive method bypasses the regulatory and safety hurdles of the traditional [3H] -hypoxanthine incorporation assay while maintaining comparable sensitivity[3].

  • Why Synchronize Cultures? P. falciparum has a 48-hour intraerythrocytic developmental cycle. Natural synchronization is lost during continuous in vitro culture. Treating the culture with 5% D-sorbitol selectively induces osmotic lysis in mature trophozoites and schizonts (due to their altered membrane permeability), leaving only the young ring-stage parasites intact. Initiating the assay with a synchronized ring-stage population ensures that the 72-hour drug incubation captures exactly one to two full replication cycles without overlapping life stages confounding the growth kinetics.

  • Why Use Multiple Strains? Evaluating compounds against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, K1, or Dd2) strains is critical[1]. This dual-screening approach allows for the calculation of the Resistance Index (RI) , which indicates whether a novel quinoline analog successfully overcomes existing efflux pump mutations (such as those in the PfCRT transporter).

Assay Workflow

G Culture 1. P. falciparum Culture (Trager & Jensen Method) Sync 2. Sorbitol Synchronization (Isolate Ring Stages) Culture->Sync Plating 3. Compound Plating (Serial Dilution in 96-well) Sync->Plating Incubation 4. 72h Incubation (37°C, 5% CO2, 5% O2) Plating->Incubation Lysis 5. Lysis & SYBR Green I (Release & Stain DNA) Incubation->Lysis Read 6. Fluorescence Reading (Ex 485nm / Em 530nm) Lysis->Read Analysis 7. Data Analysis (IC50 & Resistance Index) Read->Analysis

Workflow of the SYBR Green I antiplasmodial assay for quinoline analogs.

Detailed Step-by-Step Protocol

Reagent and Media Preparation

The continuous culture of P. falciparum relies on modifications of the classic Trager and Jensen method[4].

  • Complete Culture Medium (CCM): Dissolve 10.4 g of RPMI 1640 powder, 5.94 g of HEPES, and 2 g of glucose in 960 mL of sterile cell culture water. Add 50 mg of hypoxanthine, 2.33 g of NaHCO3​ , and 40 mg of gentamicin[4],. Supplement with 0.5% (w/v) Albumax II (a lipid-rich bovine serum albumin alternative that standardizes cultures better than variable human serum). Filter sterilize (0.22 µm).

  • Lysis Buffer: Prepare a buffer containing 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100[5]. Causality note: Saponin permeabilizes the host erythrocyte membrane, while Triton X-100 lyses the parasite membrane, allowing SYBR Green I to access the parasitic DNA[5].

Parasite Culture and Synchronization
  • Maintain P. falciparum strains (e.g., 3D7 and W2) in human O+ erythrocytes at a 5% hematocrit in CCM.

  • Incubate flasks at 37°C under a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ) to mimic the microaerophilic environment of human venous blood[4].

  • Synchronization: Centrifuge the culture at 400 × g for 5 minutes. Remove the supernatant and resuspend the packed red blood cells (RBCs) in 5 volumes of sterile 5% D-sorbitol. Incubate at room temperature for 5–10 minutes.

  • Centrifuge again, wash the pellet twice with CCM to remove residual sorbitol, and return to culture. Repeat this process 48 hours later to achieve a tightly synchronized ring-stage culture.

Compound Plating and Assay Setup
  • Dissolve the quinoline analogs in 100% DMSO to create 10 mM stock solutions.

  • In a sterile 96-well plate, perform 3-fold serial dilutions of the compounds in CCM. Ensure the final DMSO concentration in the assay wells does not exceed 0.1% (v/v), as higher concentrations are toxic to the parasites.

  • Include positive controls (Standard antimalarials like Chloroquine and Mefloquine) and negative controls (parasitized RBCs with 0.1% DMSO only, and uninfected RBCs to measure background fluorescence).

  • Determine the parasitemia of the synchronized culture using a Giemsa-stained thin blood smear. Adjust the culture to 0.3% parasitemia and 2% hematocrit using fresh uninfected RBCs and CCM[3].

  • Add 100 µL of the adjusted parasite culture to each well of the pre-dosed 96-well plate (total volume = 200 µL/well).

  • Incubate the plates in a gas chamber (5% O2​ , 5% CO2​ , 90% N2​ ) at 37°C for 72 hours[3].

Lysis, Staining, and Data Acquisition
  • After 72 hours, remove the plates from the incubator and freeze them at -80°C for at least 1 hour, followed by thawing at room temperature. Causality note: The freeze-thaw cycle aids in the complete lysis of the RBCs.

  • Prepare the working SYBR Green I solution by diluting the commercial 10,000× stock to a 2× concentration in the prepared Lysis Buffer[6].

  • Transfer 100 µL of the resuspended culture from the assay plate to a black 96-well fluorescence plate. Add 100 µL of the SYBR Green I / Lysis Buffer mixture to each well[5].

  • Incubate the plates in the dark at room temperature for 1 to 24 hours to ensure stable DNA intercalation[5].

  • Read the fluorescence on a microplate reader with excitation and emission wavelength bands centered at 485 nm and 530 nm, respectively[5].

Data Presentation & Analysis

Calculation of IC50 and Resistance Index

Subtract the background fluorescence (uninfected RBCs) from all test wells. Calculate the percentage of parasite growth inhibition relative to the untreated control (0.1% DMSO). Plot the log-transformed compound concentrations against the percentage of inhibition and fit the data using non-linear regression (four-parameter logistic curve) to determine the IC50​ value.

The Resistance Index (RI) is calculated to evaluate the cross-resistance profile of the novel analogs:

RI=IC50​ of Sensitive Strain (e.g., 3D7)IC50​ of Resistant Strain (e.g., W2)​
Expected Quantitative Data for Quinoline Scaffolds

The following table summarizes typical IC50​ values for reference drugs and the expected profile of an optimized novel 4-aminoquinoline analog[1].

Compound Class / DrugStrain 3D7 IC50​ (nM)Strain W2 IC50​ (nM)Resistance Index (W2/3D7)Interpretation
Chloroquine (CQ) 10.0 – 15.0150.0 – 200.0~ 13.3High resistance in W2 due to PfCRT mutation.
Mefloquine (MQ) 10.0 – 15.05.0 – 10.0~ 0.6W2 exhibits collateral sensitivity to MQ.
Optimized Quinoline Analog 1.0 – 5.02.0 – 6.0~ 1.2Evades PfCRT-mediated efflux; equipotent across strains.

Sources

Application

Application Note: A Comprehensive Protocol for Measuring the Solubility of Quinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solubility in Quinoline Drug Discovery Quinoline and its derivatives re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Quinoline Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] However, the journey from a promising quinoline-based hit to a viable drug candidate is often fraught with challenges, a primary one being poor aqueous solubility.[5] Low solubility can lead to unpredictable results in in-vitro assays, hinder formulation development, and ultimately result in poor bioavailability, undermining the therapeutic potential of an otherwise potent compound.[6][7][8]

This application note provides a detailed, experience-driven guide to measuring the aqueous solubility of quinoline-based compounds. We will delve into the fundamental principles governing their solubility, present robust protocols for both kinetic and thermodynamic solubility assessment, and offer insights into data interpretation and troubleshooting. Our goal is to equip researchers with the knowledge and practical tools to generate reliable and reproducible solubility data, thereby facilitating more informed decision-making in the drug discovery and development pipeline.

The Physicochemical Landscape of Quinoline Solubility: A Tale of pH and Ionization

Quinoline is a weak base, a characteristic dictated by the nitrogen atom within its heterocyclic ring structure.[9][10] This fundamental property is the linchpin to understanding and manipulating the solubility of its derivatives.

  • The Power of pH: The solubility of quinoline-based compounds is profoundly dependent on the pH of the aqueous medium.[10][11][12] In acidic conditions (pH < pKa), the quinoline nitrogen becomes protonated, forming a cationic salt. This ionized form is significantly more soluble in aqueous solutions.[9][10] Conversely, at a pH above the pKa, the compound exists predominantly in its neutral, free-base form, which is typically less soluble in water but more soluble in organic solvents.[9] The pKa of quinoline itself is approximately 4.9, but this can vary considerably depending on the substituents on the quinoline scaffold.[10] Therefore, determining the pKa of a novel quinoline derivative is a crucial first step in understanding its solubility profile.

  • Kinetic vs. Thermodynamic Solubility: A Crucial Distinction: It is essential to differentiate between kinetic and thermodynamic solubility, as they represent different aspects of a compound's dissolution behavior and are relevant at different stages of drug discovery.[7][8][13]

    • Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[7][8][14] This is often a high-throughput screening method used in early discovery to identify compounds that are likely to remain in solution under assay conditions.[7][8][15] However, kinetic solubility values can often be higher than thermodynamic solubility, as the compound may exist in a supersaturated state for a period before precipitating.[16]

    • Thermodynamic solubility , also known as equilibrium solubility, is the true measure of a compound's solubility. It is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[13] The shake-flask method is the gold standard for determining thermodynamic solubility and is typically employed in later stages of drug development for lead optimization and pre-formulation studies.[7][8][17]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid assessment of the kinetic solubility of a large number of quinoline-based compounds, making it ideal for the early stages of drug discovery. The method relies on the principle of precipitation upon dilution of a DMSO stock solution into an aqueous buffer. The extent of precipitation can be measured by turbidimetry (nephelometry) or by quantifying the remaining soluble compound after filtration using UV-Vis spectroscopy or HPLC.[14][18]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for the high-throughput kinetic solubility assay.

Step-by-Step Methodology
  • Preparation of Compound Stock Solutions:

    • Accurately weigh the quinoline-based compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.[5] Gentle warming or sonication can be used to aid dissolution.[19]

    • Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., 8-point, 2-fold dilution series from 10 mM to 78 µM).

  • Assay Plate Preparation:

    • Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate.

    • Rapidly add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological assays.[5]

  • Incubation:

    • Seal the plate and incubate at room temperature (or the desired assay temperature) with gentle shaking for 1-2 hours. This allows for the precipitation of the compound to reach a steady state.[14]

  • Detection and Quantification:

    • Method A: Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer.[20] The point at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

    • Method B: HPLC/UV-Vis after Filtration:

      • Filter the contents of each well through a 0.22 µm filter plate to remove any precipitated compound.[18]

      • Analyze the filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[6][18]

      • The highest concentration at which the measured value is linear and proportional to the nominal concentration is considered the kinetic solubility.

Data Presentation: Kinetic Solubility
Compound IDTop Concentration (µM)Final DMSO (%)Aqueous BufferIncubation Time (h)Detection MethodKinetic Solubility (µM)
QN-0012001PBS, pH 7.42Nephelometry>200
QN-0022001PBS, pH 7.42HPLC-UV85.3
QN-0032001PBS, pH 7.42HPLC-UV<1.56

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay - The Shake-Flask Method

The shake-flask method is the definitive technique for determining the thermodynamic solubility of a compound.[17][21] This method involves equilibrating an excess amount of the solid compound in the aqueous buffer of interest until a saturated solution is formed. This method is compliant with OECD Guideline 105 for the testing of chemicals.[22][23][24]

Experimental Workflow: Thermodynamic Solubility (Shake-Flask) Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess solid compound into glass vials add_buffer Add a known volume of aqueous buffer weigh->add_buffer shake Shake/agitate at a constant temperature (e.g., 24-48 hours at 25°C or 37°C) add_buffer->shake check_solid Visually confirm presence of excess solid shake->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter quantify Quantify concentration in filtrate (HPLC-UV/Vis) filter->quantify solubility Calculate thermodynamic solubility quantify->solubility

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of the solid quinoline-based compound to a clear glass vial. A general rule of thumb is to add enough compound so that undissolved solid remains visible at the end of the experiment.

    • Add a precise volume of the desired aqueous buffer (e.g., phosphate or citrate buffer at a specific pH) to the vial.

  • Equilibration:

    • Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours.[25][26] For some poorly soluble compounds, longer incubation times may be necessary. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing).

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF).[5] Adsorption of the compound to the filter should be assessed.

  • Quantification:

    • Prepare a standard curve of the compound in the same buffer.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[6][27]

Data Presentation: Thermodynamic Solubility
Compound IDBuffer pHTemperature (°C)Equilibration Time (h)Analytical MethodThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
QN-0045.02548HPLC-UV152.8450.1
QN-0047.42548HPLC-UV5.215.3
QN-0049.02548HPLC-UV1.85.3

Troubleshooting and Expert Insights

  • Compound Precipitation from DMSO Stock: If a compound precipitates when diluted into aqueous buffer, it indicates that its kinetic solubility has been exceeded.[5] To address this, one can lower the final concentration of the compound or explore the use of co-solvents or other formulation strategies like cyclodextrins.[9]

  • pH Shift During Measurement: For unbuffered or weakly buffered solutions, the dissolution of an acidic or basic compound can alter the pH of the medium, thereby affecting its own solubility. It is crucial to measure the final pH of the saturated solution.[21]

  • Solid-State Form: The thermodynamic solubility is dependent on the solid-state form of the compound (e.g., crystalline vs. amorphous). Amorphous forms are generally more soluble but may convert to a more stable, less soluble crystalline form over time.[16][28] It is good practice to characterize the solid form before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD).

  • Ionic Strength: The ionic strength of the buffer can also influence solubility. High ionic strengths can lead to a "salting-out" effect, reducing the solubility of the neutral form of the compound.[10]

Conclusion

The accurate determination of aqueous solubility is a non-negotiable step in the successful development of quinoline-based therapeutics. By understanding the fundamental physicochemical properties of these compounds, particularly their pH-dependent ionization, and by employing robust and appropriate methodologies, researchers can generate high-quality, reliable data. The choice between a high-throughput kinetic assay for early screening and the gold-standard shake-flask method for thermodynamic solubility in later stages should be guided by the specific questions being addressed in the drug discovery program. This application note provides the necessary protocols and scientific rationale to empower researchers to confidently assess the solubility of their quinoline-based compounds and make data-driven decisions to advance their most promising candidates.

References

  • ProQuest. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Semantics Scholar. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • FILAB. OECD 105 Testing Services. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Primacyt. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Springer. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PMC. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • OECD. OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]

  • PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Ovid. kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Unchained Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • PubMed. correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • PubMed. pH-metric solubility. 3. Dissolution titration template method for solubility determination. [Link]

  • PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • PubMed. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. [Link]

  • Pion. Utilization of pH-Metric Titration. [Link]

  • ADMET & DMPK. Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. [Link]

  • ResearchGate. pH-Metric Solubility. 2: Correlation Between the Acid-Base Titration and the Saturation Shake-Flask Solubility-pH Methods. [Link]

  • ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • ProQuest. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

Method

LC-MS/MS Method Development and Validation for the Quantification of 4-[2-(1-piperidinyl)ethyl]quinoline in Biological Matrices

Introduction and Chemical Rationale The compound Quinoline, 4-(2-(1-piperidinyl)ethyl)- (CAS: 18122-29-7), also known as 4-[2-(piperidin-1-yl)ethyl]quinoline, presents a unique bioanalytical challenge due to its distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The compound Quinoline, 4-(2-(1-piperidinyl)ethyl)- (CAS: 18122-29-7), also known as 4-[2-(piperidin-1-yl)ethyl]quinoline, presents a unique bioanalytical challenge due to its distinct physicochemical properties. Structurally, it consists of a lipophilic, aromatic quinoline core linked via an ethyl bridge to a highly basic piperidine ring.

In positive electrospray ionization (ESI+), the piperidine nitrogen (pKa ~10) acts as a strong proton acceptor, making the molecule highly responsive to MS detection. However, this high basicity is a double-edged sword in liquid chromatography. Basic amines are notorious for exhibiting severe peak tailing on traditional silica-based reversed-phase columns. This occurs because the protonated amine undergoes secondary ion-exchange interactions with ionized, acidic residual silanol groups on the silica surface[1].

To establish a self-validating, highly sensitive, and robust assay suitable for pharmacokinetic (PK) or toxicokinetic (TK) studies, this application note details a methodology utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with High-pH Reversed-Phase LC-MS/MS . This approach neutralizes silanol interactions, maximizes recovery, and strictly adheres to the latest regulatory frameworks, including the FDA Bioanalytical Method Validation Guidance[2] and the EMA ICH M10 guidelines[3].

Experimental Causality: Why High-pH LC and MCX SPE?

Chromatographic Strategy: The High-pH Advantage

Traditionally, LC-MS/MS methods employ acidic mobile phases (e.g., 0.1% formic acid) to promote analyte protonation. However, for highly basic compounds like 4-[2-(1-piperidinyl)ethyl]quinoline, acidic conditions leave the analyte fully charged, leading to poor retention on C18 columns and exacerbating silanol-induced peak tailing[1].

By shifting the mobile phase to pH 10.0 (using 10 mM Ammonium Bicarbonate) and utilizing an ethylene-bridged hybrid (BEH) C18 column (which resists dissolution at high pH), the piperidine ring is partially neutralized. This causality yields three major benefits:

  • Elimination of Peak Tailing: Secondary interactions with silanols are suppressed.

  • Increased Retention: The neutralized lipophilic base partitions more effectively into the C18 stationary phase.

  • Enhanced Sensitivity: Surprisingly, high-pH mobile phases often increase ESI+ sensitivity for basic drugs. The neutral analyte concentrates at the surface of the ESI droplet and efficiently captures a proton in the gas phase during droplet desolvation.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) is fast but fails to remove phospholipids, which cause severe matrix effects (ion suppression) in the MS source. For a basic amine, MCX SPE is the gold standard. The sorbent contains both hydrophobic (C8/C18) and strong cation-exchange (sulfonic acid) functional groups.

  • Loading: At acidic pH, the piperidine nitrogen is fully protonated and binds aggressively to the sulfonic acid groups.

  • Washing: 100% organic solvent (Methanol) can be used to wash away neutral and acidic lipids without eluting the target analyte.

  • Elution: A high-pH organic solvent (5% NH4OH in Methanol) deprotonates the analyte, releasing it from the ion-exchange sites for a highly concentrated, ultra-clean extract.

G N1 Plasma Sample (100 µL) + Internal Standard (IS) N2 Acidification Add 100 µL 2% H3PO4 (Protonates Piperidine) N1->N2 N4 Load Sample Analyte binds via Cation Exchange N2->N4 Load N3 Condition MCX Cartridge 1 mL MeOH, then 1 mL 2% H3PO4 N3->N4 Preparation N5 Wash 1: 2% H3PO4 (Removes hydrophilic interferences) N4->N5 N6 Wash 2: 100% MeOH (Removes phospholipids/neutrals) N5->N6 N7 Elution 5% NH4OH in MeOH (Deprotonates & Releases Analyte) N6->N7 N8 Evaporate under N2 & Reconstitute Inject into LC-MS/MS N7->N8

MCX SPE Workflow for the extraction of 4-[2-(1-piperidinyl)ethyl]quinoline from plasma.

Step-by-Step Methodological Protocol

Reagents and Materials
  • Target Analyte: 4-[2-(1-piperidinyl)ethyl]quinoline (Reference Standard, Purity >99%).

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., 4-[2-(1-piperidinyl-d10)ethyl]quinoline) or a structural analog with similar retention/ionization behavior.

  • Matrices: Blank human or animal plasma (K2EDTA anticoagulant).

  • Consumables: Oasis MCX 96-well plate (30 mg/well) or equivalent.

Sample Preparation Protocol (MCX SPE)
  • Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of IS working solution.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 2 minutes to disrupt protein binding and ensure the analyte is fully ionized.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX plate, followed by 1.0 mL of 2% H3​PO4​ . Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample (210 µL) to the cartridge. Apply low vacuum (approx. 2-3 in Hg) to allow dropwise loading.

  • Washing:

    • Wash 1: 1.0 mL of 2% H3​PO4​ (removes salts and water-soluble proteins).

    • Wash 2: 1.0 mL of 100% MeOH (removes neutral lipids and phospholipids).

  • Elution: Elute the target compound and IS with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% B).

Liquid Chromatography Conditions
  • Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm (or equivalent high-pH stable column).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH4​OH ).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.007030Initial
0.5070306 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6070306 (Linear)
5.007030Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Mechanistic Causality of Fragmentation: Collision-Induced Dissociation (CID) primarily targets the weakest bonds. The ethyl bridge connecting the two ring systems cleaves readily. The charge is retained by the highly basic piperidine moiety, generating a dominant fragment at m/z 84.1 (Quantifier). Cleavage adjacent to the quinoline ring yields the m/z 156.1 fragment (Qualifier).

Table 2: Optimized MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target241.284.1503025Quantifier
Target241.2156.1503035Qualifier
IS251.294.1503025IS Quantifier

(Note: IS parameters assume a d10-labeled piperidine ring. Adjust accordingly based on the specific IS used).

Method Validation and Regulatory Compliance

To ensure the assay acts as a self-validating system capable of supporting pivotal regulatory submissions, it must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [3] and the FDA Guidance for Industry [2].

Key Validation Parameters & Causal Checks
  • Selectivity & Specificity: Analyze 6 independent sources of blank matrix. The absence of interfering peaks at the retention time of the analyte ensures the MCX extraction and MRM transitions are highly specific.

  • Matrix Effect (ME) & Recovery (RE):

    • Causality: Phospholipids can suppress ionization. ME is calculated by comparing the peak area of post-extraction spiked samples to neat standards.

    • Target: Matrix factor (MF) should be consistent (CV < 15%) across different lots.

  • Incurred Sample Reanalysis (ISR): As mandated by ICH M10, a subset of actual study samples must be reanalyzed to prove that in vivo metabolites do not convert back to the parent drug ex vivo, ensuring the method's real-world reliability[3].

Table 3: Summary of ICH M10 / FDA Acceptance Criteria

Validation ParameterAcceptance Criteria (FDA/ICH M10)
Calibration Curve Minimum 6 non-zero standards. R² ≥ 0.99.
Accuracy (Bias %) ±15% of nominal concentration (±20% at LLOQ).
Precision (CV %) ≤15% (≤20% at LLOQ) for both intra- and inter-run.
Selectivity Blank response ≤20% of LLOQ; ≤5% of IS response.
Carryover Peak area in blank following ULOQ ≤20% of LLOQ.
Stability Benchtop, Freeze-Thaw, and Long-term stability bias ≤15%.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / International Council for Harmonisation. (2023). Available at:[Link][4]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (May 2018). Available at:[Link][5]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. (November 2023). Available at:[Link][1]

Sources

Application

Experimental setup for evaluating the neuroprotective effects of quinoline compounds

Application Note: Comprehensive Experimental Setup for Evaluating the Neuroprotective Effects of Quinoline Compounds Introduction & Rationale Quinoline compounds, particularly 8-hydroxyquinoline (8-HQ) and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Experimental Setup for Evaluating the Neuroprotective Effects of Quinoline Compounds

Introduction & Rationale

Quinoline compounds, particularly 8-hydroxyquinoline (8-HQ) and its derivatives (e.g., clioquinol, M30, and quinolylnitrones), have emerged as highly potent multi-target-directed ligands (MTDLs) in the fight against neurodegenerative diseases[1]. Their neuroprotective efficacy is rooted in a unique structural capacity to chelate redox-active metals (Cu²⁺, Fe²⁺, Zn²⁺), inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and directly scavenge reactive oxygen species (ROS)[1][2].

Evaluating these compounds requires a rigorous, self-validating experimental framework that bridges molecular interactions with cellular and systemic outcomes. As an Application Scientist, it is critical to not only measure cell survival but to definitively prove how the compound achieved it. This guide details the causal logic, quantitative benchmarks, and step-by-step protocols necessary for screening and validating quinoline-based neuroprotectants.

Mechanisms of Action & Causal Logic

Before designing an assay, one must understand the causality of the target pathways. Why do we assay specific mechanisms when testing quinolines?

  • Metal Chelation & Oxidative Stress: Metal ion imbalance exacerbates Fenton chemistry, producing highly toxic hydroxyl radicals. 8-HQs chelate iron and copper, directly halting this redox cycling at the source rather than merely scavenging downstream radicals[1].

  • The Calpain-Calpastatin Axis: In neurotoxic or high-glucose environments, intracellular calcium spikes activate calpain, leading to caspase-3 activation and apoptosis. Quinoline derivatives modulate this axis, reducing calpain expression and preventing neuronal death[3].

  • HIF-1α Upregulation: Multifunctional brain-permeable chelators like M30 upregulate hypoxia-inducible factor (HIF)-1α. This triggers a cascade of neurorestorative genes that promote mitochondrial biogenesis and neuronal survival[4].

G Q Quinoline Derivatives (e.g., 8-HQ, M30) MC Metal Chelation (Fe2+, Cu2+) Q->MC MAO MAO-B / AChE Inhibition Q->MAO HIF HIF-1α Upregulation Q->HIF ROS ↓ ROS Production (Fenton Reaction Blockade) MC->ROS DA ↑ Dopamine / Acetylcholine Preservation MAO->DA MIT ↑ Mitochondrial Biogenesis HIF->MIT CAL ↓ Calpain Activation ROS->CAL SURV Neuronal Survival & Neuroprotection CAL->SURV DA->SURV MIT->SURV

Multi-target signaling pathways mediating quinoline-induced neuroprotection.

Quantitative Data Summary

To establish baselines for your own assays, Table 1 summarizes the neuroprotective metrics of prominent quinoline derivatives from recent literature.

Table 1: Benchmark Neuroprotective Metrics of Quinoline Derivatives

CompoundModel / InsultKey Target / MechanismEffective ConcentrationOutcomeReference
Clioquinol (CQ) SH-SY5Y / High GlucoseCalpain reduction, ROS scavenging1 - 10 µMRestored cell viability significantly[3]
M30 NSC-34, SH-SY5Y / Oxidative StressIron chelation, HIF-1α upregulation0.1 - 5 µMSignificant neurorescue and survival[4]
Novel 8-HQs SH-SY5Y / Iron(III) + ErastinFerroptosis inhibition, radical scavenging< 50 µMPrevented MPP+ and t-BHP toxicity[5]
QN 19 (Nitrone) PD Model (6-OHDA)hBChE (IC₅₀=1.06nM), hMAO-B (IC₅₀=4.46µM)1 - 10 µMProtected against 6-OHDA cell death[2]

Experimental Protocols: In Vitro Neuroprotection

Standardized in vitro workflow for evaluating quinoline neuroprotectants.

Protocol 1: Cell Viability Assessment (Self-Validating System)

Rationale: To ensure that observed survival is due to true neuroprotection and not assay interference (quinolines can sometimes absorb light or reduce tetrazolium salts directly), we employ a self-validating system. Always run an orthogonal assay (e.g., LDH release) alongside MTT.

Materials: SH-SY5Y human neuroblastoma cells, DMEM/F12, MPP⁺ (1-methyl-4-phenylpyridinium) or t-BHP, MTT reagent, Test Quinoline compounds.

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Toxicity Screening (Compound Alone): Before efficacy testing, treat cells with quinoline derivatives (0.1, 1, 10, 50 µM) for 24h. Use the MTT assay to establish the non-cytotoxic maximum tolerated dose (MTD)[5].

  • Pre-treatment: Aspirate media. Add fresh media containing the quinoline derivative at sub-toxic concentrations (e.g., 1, 5, 10 µM). Incubate for 2 hours.

    • Causality Note: Pre-treatment is crucial. It allows the compound to upregulate endogenous defenses (like HIF-1α) and position itself intracellularly for metal chelation before the oxidative insult begins.

  • Insult Induction: Add MPP⁺ (final concentration 1 mM) or t-BHP (100 µM) to the wells. Include strict controls: Vehicle control (no drug, no toxin), Toxin control (toxin only), and Drug control (drug only). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan crystals. Shake for 10 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol 2: Intracellular ROS Scavenging Assay (DCFDA)

Rationale: Quinoline derivatives neutralize ROS generated by metal-catalyzed Fenton reactions. The DCFDA assay quantifies this reduction.

Step-by-Step Methodology:

  • Preparation: Following the pre-treatment and a 12-hour toxin insult (as described in Protocol 1), wash cells twice with PBS.

  • Probe Incubation: Add 10 µM of H₂DCFDA probe (in serum-free media) to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe and wash three times with PBS to remove extracellular dye.

  • Detection: Measure fluorescence immediately using a microplate reader (Ex/Em = 485/535 nm).

  • Validation Check: Normalize fluorescence intensity to the cell viability percentage (from a parallel MTT plate). This ensures that reduced ROS is an actual mechanistic effect of the drug, not merely an artifact of having fewer live cells in the well.

In Vivo Experimental Setup: Validation of Systemic Efficacy

While in vitro models establish the mechanism, in vivo models (e.g., MPTP-induced Parkinsonism in mice or MCAO for ischemic stroke) are required to validate blood-brain barrier (BBB) penetrance and systemic efficacy[4].

Key Considerations for Quinoline In Vivo Protocols:

  • Formulation: Due to the planar, lipophilic nature of 8-HQs, they often require formulation in specialized vehicles (e.g., 5% DMSO + 95% Corn oil, or PEG400) for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Administration Timing: For neurorestorative models (like evaluating M30), administer the compound after the neurotoxin lesion is fully established. This proves true neurorestoration and rescue rather than just prophylactic protection[4].

  • Readouts: Always combine behavioral assays (e.g., Rotarod for motor deficits) with immunohistochemistry (e.g., Tyrosine Hydroxylase (TH)-positive neuron counting in the substantia nigra) to correlate functional recovery with cellular survival.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. peerj.com.
  • Promise of Neurorestoration and Mitochondrial Biogenesis in Parkinson's Disease with Multi Target Drugs: An Alternative to Stem Cell Therapy. en-journal.org.
  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegener
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

Sources

Method

Application Note: Advanced Friedländer Annulation Strategies for the Synthesis of Substituted Quinolines

Introduction The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The Friedländer annulation, first reported in 1882, remains one of the most powerful, straightforward, and atom-economical methods for constructing poly-substituted quinolines[2][3].

This application note provides a comprehensive guide to modern Friedländer synthesis. By detailing mechanistic pathways, catalyst selection causality, and validated experimental protocols, this guide is designed to help researchers maximize yield, purity, and environmental sustainability in drug discovery workflows.

Mechanistic Causality and Pathway Dynamics

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound[4][5]. The transformation is driven by a cascade of condensation and dehydration events. Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions for specific substrates.

Depending on the electronic nature of the substrates and the catalyst employed, the reaction proceeds via two primary competing pathways[4][6]:

  • Pathway A (Aldol-First): Initial base- or acid-catalyzed aldol addition between the carbonyl of the o-aminoaryl compound and the enol/enolate of the active methylene compound. This is followed by cyclization (imine formation) and dehydration[4].

  • Pathway B (Schiff Base-First): Initial condensation of the primary amine with the carbonyl of the active methylene compound to form a Schiff base (imine), followed by an intramolecular aldol-type condensation and aromatization[4].

Causality Insight: The choice of catalyst dictates the dominant pathway. Acidic conditions typically favor the Schiff base-first pathway by protonating the carbonyl, making it highly electrophilic toward the amine. Conversely, basic conditions promote the Aldol-first pathway by generating a highly nucleophilic enolate from the active methylene compound[3].

G Start 2-Aminoaryl Ketone + Active Methylene Aldol Aldol Addition (Pathway A) Start->Aldol Base Catalysis Schiff Schiff Base Formation (Pathway B) Start->Schiff Acid Catalysis IntA Cyclized Intermediate 1 Aldol->IntA Cyclization IntB Cyclized Intermediate 2 Schiff->IntB Intramolecular Aldol Product Substituted Quinoline + H2O IntA->Product Dehydration IntB->Product Aromatization

Divergent mechanistic pathways of the Friedländer annulation based on catalytic conditions.

Catalyst Selection and Reaction Conditions

Historically, uncatalyzed Friedländer annulations required harsh thermal conditions (150–220 °C), which often led to side reactions such as the self-condensation of the relatively unstable o-aminoaryl aldehyde[7][8][9]. Modern methodologies emphasize green chemistry, utilizing Lewis acids, ionic liquids, and recyclable nanoparticles to achieve high yields under milder conditions[10][11].

Quantitative Data Summary

The following table summarizes the performance of various modern catalytic systems, allowing researchers to select the optimal conditions based on available equipment and sustainability goals.

Table 1: Comparative Analysis of Modern Catalytic Systems for Friedländer Annulation

Catalyst SystemReaction ConditionsReaction TimeTypical YieldKey AdvantagesRef.
Uncatalyzed (Classical) 150–220 °C, Neat2–12 h40–60%No catalyst required, but harsh[9]
p-Toluenesulfonic Acid (p-TsOH) Microwave, Solvent-free5–15 min85–95%Rapid, high yield, highly scalable[5][7]
Ionic Liquid ([bbim]PF₆) 100 °C, Solvent-free2–4 h90–95%Recyclable (98% recovery), regiospecific[9]
Silica Nanoparticles (SiO₂ NPs) Microwave, 100 °C10–20 min~93%Heterogeneous, reusable up to 14 cycles[11]
SnCl₂ / ZnCl₂ 80 °C, Ethanol1–3 h80–90%One-step direct synthesis from o-nitroarenes[8]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) and post-reaction NMR validation are integrated to ensure absolute reproducibility.

Protocol A: Microwave-Assisted Synthesis using a Solid-Supported Catalyst (SiO₂ NPs)

This method leverages microwave irradiation and heterogeneous catalysis to minimize reaction time, prevent substrate degradation, and simplify the workup process[6][11].

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)[6]

  • Active methylene compound (e.g., dimedone or ethyl acetoacetate) (1.2 mmol)

  • SiO₂ Nanoparticles (10 mol%)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe synthesis vial equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol)[6].

  • Catalyst Addition: Add SiO₂ nanoparticles (10 mol%). Causality Insight: The high surface area and mild acidity of SiO₂ NPs promote the electrophilic activation of the carbonyl without causing the harsh degradation often seen with strong Brønsted acids[11].

  • Reaction: Seal the vial and subject it to microwave irradiation at 100 °C for 15 minutes[11].

  • In-Process Control (IPC): Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3). The disappearance of the highly fluorescent o-aminoaryl ketone spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Add 5 mL of hot ethanol to the vial and filter the mixture to recover the heterogeneous SiO₂ catalyst[11]. The catalyst can be washed with ethanol, dried at 100 °C, and reused for subsequent cycles.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot chloroform or ethanol to afford the pure poly-substituted quinoline[7].

Protocol B: Green Synthesis using Recyclable Ionic Liquids

This protocol utilizes an ionic liquid (e.g., 1,3-Di-n-butylimidazolium hexafluorophosphate, [bbim]PF₆) functioning as both the solvent and the catalyst, providing an environmentally benign and regiospecific route[9].

Step-by-Step Procedure:

  • Preparation: To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Solvent/Catalyst Addition: Add 2.0 mL of [bbim]PF₆ ionic liquid. Causality Insight: The ionic liquid stabilizes polar transition states and promotes regiospecific annulation through dynamic hydrogen-bonding interactions, bypassing the need for external acids or bases[9].

  • Reaction: Stir the mixture at 100 °C for 2 hours under solvent-free conditions[9].

  • Workup: Cool the reaction to room temperature. Extract the product using diethyl ether (3 x 10 mL). The ionic liquid remains in the distinct lower phase and can be recovered, dried under vacuum, and reused with negligible loss in yield[9].

  • Validation: Verify the structure via ¹H NMR. The diagnostic quinoline aromatic protons typically appear between δ 7.5–8.5 ppm, and the disappearance of the primary amine signal (broad singlet, δ 4.0–6.0 ppm) confirms successful cyclization[7][9].

Workflow Prep Reaction Setup Substrates + Catalyst React Activation MW or Thermal Heating Prep->React IPC IPC Validation TLC Monitoring React->IPC Workup Workup Extraction / Filtration IPC->Workup Purify Purification Recrystallization Workup->Purify QA Final Validation NMR & Yield Calculation Purify->QA

Standardized workflow for the synthesis and validation of quinoline derivatives.

Sources

Application

Doebner-von Miller reaction conditions for quinoline synthesis

An Application Guide to the Doebner-von Miller Reaction: Strategic Synthesis of the Quinoline Scaffold For research scientists and professionals in drug development, the quinoline ring system is a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Doebner-von Miller Reaction: Strategic Synthesis of the Quinoline Scaffold

For research scientists and professionals in drug development, the quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drug quinine and various antitumor agents.[1] The Doebner-von Miller (DvM) reaction, first reported in 1881, remains a powerful and highly relevant method for constructing this privileged heterocycle.[2][3] It provides a direct route to substituted quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[2] This guide offers a deep dive into the DvM reaction, moving beyond a simple recitation of steps to explain the causality behind experimental choices, address common pitfalls, and provide a robust protocol for practical application.

The Underlying Chemistry: Mechanism and Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. While the precise pathway has been a subject of some debate, a generally accepted sequence of events provides a strong working model for the practitioner.[2][4] The reaction is fundamentally an acid-catalyzed cascade involving Michael addition, cyclization, dehydration, and aromatization.

The core transformation proceeds through the following key stages:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline's amino group to the α,β-unsaturated carbonyl compound.[5][6] This is a nucleophilic attack on the β-carbon of the activated alkene.

  • Acid-Catalyzed Cyclization: The resulting amino-carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl group, activated by the acid catalyst, is attacked by the electron-rich aniline ring, forming a new six-membered heterocyclic ring.[7]

  • Dehydration: The newly formed cyclic alcohol readily eliminates a molecule of water under the acidic and often heated conditions to generate a dihydroquinoline intermediate.[7]

  • Aromatization: The final and crucial step is the oxidation of the dihydroquinoline to the thermodynamically stable aromatic quinoline system.[5] This oxidation can be accomplished by an externally added oxidizing agent (e.g., nitrobenzene, arsenic acid) or, in many cases, by Schiff base intermediates formed in situ which act as hydrogen acceptors.[5][6][8]

The choice of acid catalyst is pivotal. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃) are effective, with the latter often offering milder conditions and improved yields in modern protocols.[2][9] The acid protonates the carbonyl group, activating it towards both the initial Michael addition and the subsequent intramolecular cyclization.

Doebner_von_Miller_Mechanism Figure 1: Generalized Mechanism of the Doebner-von Miller Reaction Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1. Michael Addition (+ α,β-Unsaturated Carbonyl) UnsatCarbonyl α,β-Unsaturated Carbonyl CyclizedIntermediate Cyclized Intermediate (Alcohol) MichaelAdduct->CyclizedIntermediate 2. Intramolecular Cyclization (H+) Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline 3. Dehydration (-H₂O) Quinoline Quinoline Dihydroquinoline->Quinoline 4. Oxidation (-2H)

Caption: Figure 1: Generalized Mechanism of the Doebner-von Miller Reaction

Optimizing Reaction Conditions: A Self-Validating Approach

The success of a Doebner-von Miller synthesis hinges on the careful control of several interconnected parameters. The most significant challenge is mitigating the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl starting material, which is the primary cause of the notorious tar formation associated with this reaction.[8][10]

ParameterInfluence on ReactionExpert Insights & Recommendations
Aniline Substrate Electronic properties dictate nucleophilicity and ring activation.Electron-donating groups (EDGs) generally accelerate the reaction. Electron-withdrawing groups (EWGs) deactivate the aniline, often leading to low yields under standard conditions.[9][11] For EWG-substituted anilines, consider modern protocols with stronger Lewis acid catalysts or modified conditions.[12]
Carbonyl Substrate Structure dictates substitution pattern and steric hindrance.Simple α,β-unsaturated aldehydes like crotonaldehyde and acrolein are common.[13] γ-Substituted or sterically hindered carbonyls can lead to complex mixtures and significantly lower yields.[14][15]
Acid Catalyst Activates the carbonyl, protonates intermediates, and drives dehydration.Brønsted Acids: HCl and H₂SO₄ are traditional but harsh.[13] Lewis Acids: SnCl₄, Sc(OTf)₃, and heterogeneous catalysts like Ag(I)-exchanged Montmorillonite K10 can offer milder conditions and improved yields.[2] Trifluoroacetic acid (TFA) has also been shown to be effective, sometimes outperforming mineral acids.[5]
Temperature Controls the rate of both the desired reaction and undesired polymerization.The reaction is often exothermic and can become vigorous.[7][16] Maintain the lowest effective temperature that allows the reaction to proceed.[8] Slow, controlled heating and external cooling may be necessary, especially on a larger scale.[16]
Solvent Affects solubility and can be used to control side reactions.Solvents range from water and toluene to solvent-free conditions.[13] A significant advancement was the use of biphasic systems, which sequester the carbonyl compound in an organic phase, drastically reducing polymerization.[1]
Oxidizing Agent Required for the final aromatization step to form the quinoline.Can be added externally (e.g., nitrobenzene) or generated in situ.[5][8] In many cases, an imine formed from the aniline and carbonyl acts as the hydrogen acceptor, obviating the need for an additional oxidant.[8] Ensure a sufficient stoichiometric amount if an external oxidant is used.

Field-Proven Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde, a classic example of the Doebner-von Miller reaction. The procedure incorporates best practices for controlling the reaction's exothermic nature and maximizing yield.

Materials and Reagents:
  • Aniline (e.g., 27.9 g, 0.30 mol)

  • Concentrated Hydrochloric Acid (e.g., 60 mL, ~0.72 mol)

  • Crotonaldehyde (e.g., 25.2 g, 0.36 mol)

  • Nitrobenzene (optional, as oxidant, e.g., 18.5 g, 0.15 mol)

  • Sodium Hydroxide solution (e.g., 40% w/v)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Deionized Water

  • Ice

Equipment:
  • 1-L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large beaker or crystallizing dish for ice bath

  • Separatory funnel

  • Apparatus for distillation (simple or steam, as needed)

Step-by-Step Procedure:
  • Reaction Setup: In the 1-L three-necked flask, combine the aniline and concentrated hydrochloric acid. Stir the mixture and cool it thoroughly in an ice bath. This forms the aniline hydrochloride salt.

  • Controlled Reagent Addition: Charge the dropping funnel with the crotonaldehyde. Add the crotonaldehyde dropwise to the cold, stirred aniline hydrochloride slurry over a period of 1-2 hours. Causality: Slow addition is critical to control the initial exothermic reaction and prevent localized heating, which would promote the polymerization of crotonaldehyde.[8][16]

  • Optional Oxidant: If using an external oxidant, add the nitrobenzene to the mixture after the crotonaldehyde addition is complete.

  • Heating: Remove the ice bath. Gently heat the reaction mixture using the heating mantle. The reaction can be vigorous; be prepared to remove the heat source if necessary.[16] Once the initial exotherm subsides, heat the mixture to a gentle reflux (approx. 90-100 °C) for 3-6 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, neutralize it with base, extract with ethyl acetate, and spot on a silica plate against the aniline starting material. The reaction is complete when the aniline spot has been consumed.

  • Work-up and Neutralization: Allow the dark, viscous reaction mixture to cool to room temperature. Carefully pour the mixture onto a large amount of crushed ice in a beaker. Slowly and with vigorous stirring, neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This step neutralizes the excess acid and liberates the free quinoline base from its hydrochloride salt.[7][16]

  • Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.[8] The dark, oily product will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-methylquinoline is typically a dark oil. It can be purified by vacuum distillation or, for smaller scales, by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[10] Steam distillation is also a viable method for purification, as it effectively separates the volatile product from non-volatile tars.[16]

DvM_Workflow Figure 2: Experimental Workflow for Doebner-von Miller Synthesis Setup 1. Reaction Setup (Aniline + Conc. HCl in Flask) Cooling 2. Cooling (Ice Bath) Setup->Cooling Addition 3. Controlled Addition (Dropwise Crotonaldehyde) Cooling->Addition Heating 4. Heating (Gentle Reflux, 3-6h) Addition->Heating Monitoring 5. Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup 6. Work-up (Cool, Quench on Ice) Monitoring->Workup Complete Neutralize 7. Neutralization (Add NaOH, pH > 10) Workup->Neutralize Extract 8. Extraction (e.g., CH₂Cl₂) Neutralize->Extract Dry 9. Drying & Concentration (Na₂SO₄, Rotovap) Extract->Dry Purify 10. Purification (Vacuum Distillation or Chromatography) Dry->Purify

Sources

Method

Application Note: High-Throughput Screening (HTS) of a Quinoline Compound Library for Kinase Inhibitor Discovery

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Application: Small Molecule Screening, Oncology, Kinase Inhibition Introduction & Scientific Rationale The quinoline scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Application: Small Molecule Screening, Oncology, Kinase Inhibition

Introduction & Scientific Rationale

The quinoline scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anticancer therapeutics[1]. Because the quinoline heterocycle can effectively mimic the adenine ring of ATP, quinoline derivatives are exceptional candidates for ATP-competitive kinase inhibition.

However, screening quinoline libraries presents a unique biophysical challenge: native autofluorescence . The conjugated π -system of quinolines often absorbs in the UV range and emits in the blue/green spectrum (400–500 nm). In standard fluorescence intensity (FI) assays, this autofluorescence masks the assay window, leading to high rates of false positives and false negatives.

To circumvent this, this protocol employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay[2][3]. By utilizing lanthanide fluorophores (e.g., Europium) that possess exceptionally long emission half-lives, TR-FRET introduces a microsecond time delay before signal acquisition. This allows the transient autofluorescence of the quinoline compounds to completely decay, isolating the specific biological signal and ensuring high-fidelity hit identification[3].

Experimental Design & Causality

This workflow is designed as a self-validating system that strictly controls for false readouts through three mechanistic pillars:

  • Acoustic Liquid Handling: Quinolines can be highly hydrophobic, making them prone to sticking to traditional plastic pipette tips (carryover contamination). We utilize Acoustic Droplet Ejection (ADE) to transfer nanoliter volumes of compound directly from the source plate to the assay plate using sound waves, eliminating physical contact and preserving compound integrity.

  • Robust Statistical Gating (Z'-factor): Before any hit is called, every individual microplate must pass a strict quality control threshold. We utilize the Z'-factor, the gold standard statistical metric for HTS, to quantify the separation band between our positive and negative controls[4][5].

  • Orthogonal Phenotypic Validation: A biochemical TR-FRET hit only proves target affinity. To validate that the quinoline compound is cell-permeable and functionally active, primary hits are immediately multiplexed into an ATP-dependent luminescent cell viability assay.

HTS_Workflow Lib Quinoline Library (10,000 compounds) Dispense Acoustic Dispensing (Nanoliter Transfer) Lib->Dispense Primary Primary Screen (TR-FRET Kinase Assay) Dispense->Primary QC Quality Control (Z'-factor > 0.6) Primary->QC Hit Hit Identification (>70% Inhibition) QC->Hit Secondary Secondary Screen (Cell Viability Assay) Hit->Secondary Val Lead Validation (IC50 Determination) Secondary->Val

Figure 1: High-throughput screening workflow for quinoline library evaluation.

Detailed Experimental Protocols

Protocol 1: Compound Library Preparation & Acoustic Dispensing

Objective: Transfer compounds with zero carryover while maintaining a constant 1% DMSO final assay concentration.

  • Library Thawing: Thaw the 384-well quinoline library source plates (10 mM in 100% DMSO) at room temperature in a desiccator to prevent water absorption, which can precipitate hydrophobic quinolines.

  • Acoustic Dispensing: Using an Echo® Acoustic Dispenser, transfer 2.5 nL of each quinoline compound into a dry, white 384-well low-volume ProxiPlate.

  • Control Wells:

    • Positive Control (100% Inhibition): Dispense 2.5 nL of 10 mM Staurosporine (pan-kinase inhibitor).

    • Negative Control (0% Inhibition): Dispense 2.5 nL of 100% DMSO vehicle.

Protocol 2: Primary Biochemical Screen (TR-FRET Kinase Assay)

Objective: Identify ATP-competitive kinase inhibitors while bypassing quinoline autofluorescence.

TR_FRET_Mechanism Kinase Active Kinase + ATP Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylation Donor Eu-Antibody (Donor) Substrate->Donor Binding Acceptor Tracer (Acceptor) Donor->Acceptor Energy Transfer Signal TR-FRET Signal (665 nm) Acceptor->Signal Emission

Figure 2: TR-FRET kinase assay principle based on time-resolved energy transfer.

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate working solution to all wells. Centrifuge at 1,000 x g for 1 minute. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the Km​ of the specific kinase to sensitize the assay to ATP-competitive quinolines). Incubate for 60 minutes at 25°C.

  • Detection Reagent Addition: Add 10 µL of TR-FRET Detection Mix (containing EDTA to stop the kinase reaction, Europium-labeled anti-phospho antibody, and ULight/XL665 acceptor fluorophore)[2].

  • Signal Acquisition: Read the plate on a TR-FRET compatible multimode microplate reader.

    • Excitation: 320–340 nm.

    • Delay Time: 50 µs (Critical step: allows quinoline autofluorescence to decay).

    • Integration Time: 100 µs.

    • Emission: Measure at 615 nm (Europium donor) and 665 nm (Acceptor).

    • Data Processing: Calculate the TR-FRET ratio = (Signal @ 665 nm / Signal @ 615 nm) × 10,000.

Protocol 3: Secondary Phenotypic Screen (Cell Viability)

Objective: Eliminate biochemical false positives and confirm cellular penetration.

  • Cell Seeding: Seed target cancer cell lines at 2,000 cells/well in a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Using acoustic dispensing, generate a 10-point dose-response curve (10 µM down to 0.5 nM) of the primary quinoline hits.

  • Incubation: Incubate cells with compounds for 72 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read luminescence.

Quality Control & Data Presentation

The Z'-Factor: The Gatekeeper of HTS

Assay robustness is quantified using the Z'-factor, developed by Zhang et al. (1999)[4][5]. It evaluates the dynamic range of the assay relative to data variation.

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

  • Z' ≥ 0.5: Excellent assay, approved for hit calling[4].

  • Z' < 0.5: Marginal/Poor assay, plate is rejected and must be repeated[4].

Representative Hit Validation Data

Below is a structured summary of quantitative data for the top validated quinoline hits, comparing their biochemical target affinity against their phenotypic cytotoxicity.

Compound IDCore ScaffoldTR-FRET IC₅₀ (nM)Cell Viability IC₅₀ (nM)Selectivity IndexHit Status
QNL-8820 Quinoline-3-carboxamide1.2 ± 0.18.5 ± 0.4>1000Priority Lead
QNL-3391 8-Hydroxyquinoline8.9 ± 0.312.1 ± 1.1>100Validated Lead
QNL-1042 4-Aminoquinoline12.4 ± 0.545.2 ± 3.2>100Validated Lead
QNL-4115 6-Methoxyquinoline85.0 ± 4.2450.0 ± 15.010Moderate Active
QNL-0056 2-Methylquinoline450.0 ± 12.0>10,000N/ABiochemical False Positive

Note: QNL-0056 demonstrates the necessity of the self-validating workflow; despite moderate biochemical activity, it fails to penetrate the cell membrane, rendering it inactive in the phenotypic screen.

References

  • GraphPad Software. "Calculating a Z-factor to assess the quality of a screening assay." GraphPad FAQ 1153. Available at:[Link]

  • BellBrook Labs. "Optimizing Assay Performance for High-Throughput Screens." BellBrook Labs. Available at:[Link]

  • Pharmaceutical Technology. "Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening." Pharmaceutical Technology. Available at:[Link]

  • The Scientist. "TR-FRET Powers Smarter Drug Screening." The Scientist. Available at:[Link]

  • RSC Medicinal Chemistry. "A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2." RSC Publishing. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-piperidin-1-ylethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-(2-piperidin-1-ylethyl)quinoline. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-(2-piperidin-1-ylethyl)quinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic route to this valuable quinoline derivative.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 4-(2-piperidin-1-ylethyl)quinoline, offering explanations and actionable solutions.

Problem 1: Low Overall Yield of 4-(2-piperidin-1-ylethyl)quinoline

A consistently low yield is a frequent challenge. The underlying causes can often be traced back to the multi-step nature of the synthesis. Let's break down the common synthetic pathway and pinpoint potential areas for improvement.

A prevalent and efficient method for synthesizing the target molecule involves a two-step process:

  • Formation of 4-vinylquinoline: This intermediate is typically generated from a suitable precursor.

  • Michael Addition of Piperidine: The piperidine is then added to the 4-vinylquinoline.[1][2][3]

Troubleshooting the Formation of 4-vinylquinoline

The yield of this crucial intermediate directly impacts the overall yield. A common precursor for 4-vinylquinoline is 4-methylquinoline (lepidine). The conversion of 4-methylquinoline to 4-vinylquinoline can be a source of yield loss.

Potential Cause: Incomplete reaction or side reactions during the formation of 4-vinylquinoline from 4-methylquinoline.

Solutions & Optimization:

  • Reaction Conditions: Carefully control the reaction temperature and time. Overheating can lead to polymerization and the formation of tarry byproducts, significantly reducing the yield.[4]

  • Reagent Purity: Ensure the purity of your starting materials, particularly 4-methylquinoline. Impurities can interfere with the reaction.

  • Alternative Synthetic Routes to Vinylquinolines: Consider alternative methods for generating vinylquinolines, such as those utilizing microwave technology with solid supports like neutral alumina or K10 clay, which have been shown to increase yields and reduce reaction times.[5]

Troubleshooting the Michael Addition of Piperidine

The Michael addition of piperidine to 4-vinylquinoline is a critical C-N bond-forming step.

Potential Cause: Suboptimal conditions for the Michael addition can lead to incomplete reaction or the formation of side products.

Solutions & Optimization:

  • Base Selection: The choice of base can be critical. While piperidine itself is a base, the addition of a non-nucleophilic base can sometimes improve the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid protonation of the piperidine.

  • Temperature Control: While the Michael addition is often exothermic, maintaining a controlled temperature can prevent side reactions.

  • Stoichiometry: Using a slight excess of piperidine can help drive the reaction to completion, but a large excess can complicate purification.

Problem 2: Formation of Impurities and Purification Challenges

The presence of impurities can complicate the purification process and reduce the final yield of the desired product.

Common Impurities:

  • Unreacted 4-vinylquinoline: If the Michael addition is incomplete, you will have the starting vinylquinoline in your crude product.

  • Polymerized vinylquinoline: 4-vinylquinoline can polymerize, especially at elevated temperatures or in the presence of radical initiators.

  • Side products from the vinylquinoline synthesis: Depending on the route used to generate 4-vinylquinoline, you may have byproducts from that step.

Solutions & Optimization for Purification:

  • Column Chromatography: This is a standard method for purifying quinoline derivatives. However, the basic nature of the quinoline and piperidine moieties can lead to streaking on silica gel. To mitigate this, you can:

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine, mixed with the eluent. This neutralizes the acidic sites on the silica.[6]

    • Use alternative stationary phases: Alumina (neutral or basic) can be a better choice for purifying basic compounds.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Salt Formation: Since 4-(2-piperidin-1-ylethyl)quinoline is basic, it can be converted to a salt (e.g., hydrochloride) which may be easier to crystallize and purify. The free base can then be regenerated.[7]

Problem 3: Difficulty in Characterizing the Product

Ensuring you have synthesized the correct compound is paramount.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Look for the characteristic signals of the quinoline ring, the ethyl linker, and the piperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-(2-piperidin-1-ylethyl)quinoline.

Q1: What are the most common synthetic strategies for preparing 4-(2-piperidin-1-ylethyl)quinoline?

The most common and efficient method is the Michael addition of piperidine to 4-vinylquinoline.[1][2][3] The 4-vinylquinoline is often prepared from 4-methylquinoline.

Q2: What are the critical parameters to control for a high-yield synthesis?

Key parameters include:

  • Temperature: To prevent polymerization and side reactions.[4]

  • Purity of Reagents: To avoid unwanted side reactions.

  • Reaction Time: To ensure the reaction goes to completion without product degradation.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, the use of microwave-assisted synthesis can reduce reaction times and energy consumption.[5][8] Additionally, exploring solvent-free conditions or the use of greener solvents can reduce the environmental impact.[9]

Q4: My final product is an oil and difficult to handle. How can I solidify it?

If your purified product is an oil, you can attempt to induce crystallization by:

  • Scratching the inside of the flask: This can create nucleation sites.

  • Seeding: If you have a small crystal of the product, adding it to the oil can induce crystallization.

  • Salt formation: Converting the basic product to a salt can often lead to a crystalline solid.[7]

Q5: What safety precautions should I take during this synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their Safety Data Sheets (SDS) for specific hazards.

  • Be cautious of exothermic reactions, especially during the synthesis of quinoline derivatives which can sometimes be vigorous.[4]

III. Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Michael Addition
EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Piperidine (1.2 eq)THF2512Moderate
2Piperidine (1.2 eq)DMF258Good
3Piperidine (1.5 eq)Acetonitrile506High
4K₂CO₃ (1.1 eq)DMF604High

Note: This table is a generalized representation. Optimal conditions should be determined experimentally.

Step-by-Step Protocol: Synthesis of 4-(2-piperidin-1-ylethyl)quinoline via Michael Addition
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-vinylquinoline (1.0 eq) in a suitable solvent (e.g., DMF).

  • Addition of Piperidine: Add piperidine (1.2 - 1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

IV. Visualizing the Workflow

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: 4-Vinylquinoline Synthesis cluster_1 Step 2: Michael Addition cluster_2 Purification start 4-Methylquinoline intermediate 4-Vinylquinoline start->intermediate Various Methods product 4-(2-piperidin-1-ylethyl)quinoline intermediate->product piperidine Piperidine piperidine->product purification Column Chromatography / Crystallization product->purification

Caption: General two-step synthesis of 4-(2-piperidin-1-ylethyl)quinoline.

Diagram 2: Troubleshooting Low Yield

G cluster_0 Problem Analysis cluster_1 Solutions for Step 1 cluster_2 Solutions for Step 2 start Low Yield Observed check_step1 Low yield of 4-vinylquinoline? start->check_step1 check_step2 Incomplete Michael Addition? start->check_step2 optimize_vinyl Optimize temperature & time for vinylquinoline synthesis check_step1->optimize_vinyl alt_route Consider alternative routes (e.g., microwave) check_step1->alt_route optimize_michael Optimize base, solvent, & temperature for Michael addition check_step2->optimize_michael increase_piperidine Use slight excess of piperidine check_step2->increase_piperidine end Improved Yield optimize_vinyl->end alt_route->end optimize_michael->end increase_piperidine->end

Caption: Decision-making flowchart for troubleshooting low product yield.

V. References

  • Benchchem. Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.

  • Lalitha, P. et al. Solid supports in the synthesis of few vinyl quinolones. Journal of Chemical and Pharmaceutical Research.

  • Wikipedia. Michael addition reaction. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Benchchem. troubleshooting common problems in quinoxaline synthesis.

  • Benchchem. Technical Support Center: Optimizing Quinoline Synthesis.

  • Benchchem. Addressing challenges in the purification of quinoline derivatives.

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction for the synthesis of polysubstituted quinolines. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Problem 1: My reaction shows low or no yield of the desired quinoline product.

This is one of the most common challenges in the Friedländer synthesis. Several factors can contribute to a low yield.

Possible Causes & Solutions:

  • Inappropriate Catalyst Selection: The choice of catalyst is critical and often depends on the specific substrates being used.[1][2]

    • Solution: If a standard acid or base catalyst is proving ineffective, consider screening a panel of catalysts. For many substrates, Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂) are effective.[2] In recent years, a variety of modern catalysts, including ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts, have been developed to improve reaction efficiency.[3]

  • Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of starting materials or the formation of side products.[2]

    • Solution: If the reaction is sluggish, try incrementally increasing the temperature (e.g., in 10°C intervals) while monitoring the progress by Thin Layer Chromatography (TLC).[4] Conversely, if you observe charring or the formation of tar-like substances, reduce the reaction temperature.[5] Microwave irradiation can be a valuable tool for rapidly screening optimal temperatures and can often reduce reaction times from hours to minutes.[6]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the α-methylene-containing reactant can significantly slow down the reaction.[2]

    • Solution: For less reactive substrates, a stronger acid catalyst or higher reaction temperatures may be necessary. In some cases, using a more reactive derivative of the starting material can be beneficial.

  • Presence of Water: In some acid-catalyzed reactions, the presence of water can be detrimental.[1]

    • Solution: Ensure that your solvents and reagents are anhydrous. However, it is worth noting that some modern, green chemistry protocols have been developed that successfully use water as the solvent.[7][8]

Problem 2: I am observing significant formation of side products, complicating purification.

The formation of undesired side products can significantly reduce the yield of your target quinoline and make purification challenging.

Possible Causes & Solutions:

  • Self-Condensation of the Ketone: Under basic conditions, the ketone or aldehyde containing the α-methylene group can undergo a self-aldol condensation.[1][5]

    • Solution: To minimize this side reaction, you can slowly add the carbonyl component to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst.[1] A more effective solution is often to switch from a base catalyst to an acid catalyst, as the aldol condensation is more prevalent under basic conditions.[9]

  • Formation of Regioisomers: When using unsymmetrical ketones (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[5]

    • Solution: Addressing regioselectivity can be challenging and is often substrate-dependent. In some cases, using a directing group on the ketone can favor the formation of one regioisomer. Screening different catalysts and reaction conditions can also influence the regioselectivity of the reaction.[10]

  • Self-Condensation of the 2-Aminobenzophenone: At high temperatures, the 2-aminobenzophenone starting material can undergo self-condensation.[1]

    • Solution: Optimizing the reaction temperature to the lowest effective point can help minimize this side product.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Friedländer synthesis, offering insights into optimizing your reaction conditions.

Q1: How do I choose the right catalyst for my synthesis?

The choice of catalyst is crucial and depends on the reactivity of your starting materials.[2]

  • Acid Catalysts: These are generally effective for a wide range of substrates.[2]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are common choices.[1]

    • Lewis Acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and scandium triflate (Sc(OTf)₃) are also frequently used.[1]

  • Base Catalysts: These are often employed for more reactive substrates.[2]

    • Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[1]

  • Modern Catalysts: For improved efficiency, milder reaction conditions, and enhanced sustainability, consider exploring more recent catalytic systems.[3]

    • These include ionic liquids, metal-organic frameworks (MOFs), polymers, and various nanocatalysts.[3]

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids p-TsOH, H₂SO₄Widely applicable, readily availableCan be harsh, leading to side reactions
Lewis Acids ZnCl₂, FeCl₃Effective for many substratesCan be sensitive to moisture
Bases KOH, NaOHEffective for reactive substratesCan promote self-aldol condensation of ketones[1][5]
Modern Catalysts Ionic liquids, MOFsHigh efficiency, mild conditionsMay be more expensive or require synthesis
Q2: What is the role of the solvent in the Friedländer synthesis?

The solvent plays a significant role in the reaction's efficiency by influencing the solubility of reactants and the reaction rate.[4]

  • Polar aprotic solvents like dichloromethane (DCM) are often used for acidic conditions.[9][11]

  • Non-polar solvents such as toluene are suitable for base-mediated reactions.[9][11]

  • Solvent-free conditions have been successfully employed, often in conjunction with microwave irradiation or specific catalysts like p-TsOH or iodine.[2][12] This approach can lead to shorter reaction times and simplified purification.[2]

  • Water has been explored as a green solvent for this reaction, in some cases eliminating the need for a catalyst altogether.[7][8]

Q3: What are the two proposed mechanisms for the Friedländer synthesis?

There are two generally accepted mechanisms for the Friedländer synthesis.[13][14] The predominant pathway can depend on the specific reactants and reaction conditions.

  • Aldol Addition First: The reaction begins with an aldol addition between the 2-amino substituted carbonyl compound and the other carbonyl compound. This is followed by a series of dehydration and cyclization steps to form the quinoline ring.[14]

  • Schiff Base Formation First: In this mechanism, the initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol reaction and dehydration to yield the final quinoline product.[14]

Reaction Mechanism of the Friedländer Synthesis

Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First A1 2-Aminoaryl Carbonyl + α-Methylene Carbonyl B1 Aldol Adduct A1->B1 Aldol Addition C1 Unsaturated Carbonyl B1->C1 -H₂O D1 Quinoline C1->D1 Imine Formation -H₂O A2 2-Aminoaryl Carbonyl + α-Methylene Carbonyl B2 Schiff Base A2->B2 Schiff Base Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol Reaction D2 Quinoline C2->D2 -H₂O

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Experimental Protocols

Below are two detailed protocols for the Friedländer synthesis. The first utilizes a modern, efficient iodine catalyst under solvent-free conditions, while the second describes a general base-catalyzed procedure.

Protocol 1: Molecular Iodine-Catalyzed Solvent-Free Synthesis

This protocol is adapted from modern, efficient methods for quinoline synthesis.[4][9]

  • Reaction Setup: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dissolve the crude mixture in ethyl acetate.

  • Purification: Wash the ethyl acetate solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Base-Catalyzed Synthesis

This protocol provides a general workflow for a base-catalyzed Friedländer synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add the ketone (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the catalyst appropriate for the substrates? Start->Check_Catalyst Screen_Catalysts Screen alternative catalysts (e.g., p-TsOH, ZnCl₂, Iodine) Check_Catalyst->Screen_Catalysts No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Screen_Catalysts->Check_Temp Adjust_Temp Incrementally increase/decrease temperature. Consider microwave irradiation. Check_Temp->Adjust_Temp No Check_Purity Are starting materials pure and anhydrous? Check_Temp->Check_Purity Yes Adjust_Temp->Check_Purity Purify_Reagents Purify starting materials. Use anhydrous solvents. Check_Purity->Purify_Reagents No Check_Side_Reactions Are side products (e.g., aldol) forming? Check_Purity->Check_Side_Reactions Yes Purify_Reagents->Check_Side_Reactions Modify_Conditions Switch catalyst type (e.g., base to acid). Modify reagent addition. Check_Side_Reactions->Modify_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Modify_Conditions->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • 13

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (2025).
  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 75(4), 1345–1355.
  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Organic Chemistry, 75(4), 1345-1355.
  • Organo-polymers based catalysts for optimized Friedlander reaction. (n.d.).
  • Technical Support Center: Friedländer Quinoline Synthesis - Benchchem. (2025).
  • Al-gawhari, F. Z., Al-Rawi, J. M. A., & El-Emam, A. A. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1146–1151.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025).
  • Satheeshkumar, R., Shanmugaraj, K., Delgado, T., Bertrand, J., Brito, I., & Salas, C. O. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. ChemistrySelect, 6(9), 2115–2118.
  • The Friedländer Synthesis of Quinolines. (n.d.).
  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1–393.
  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (n.d.). In PMC.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (2025).
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Quinoline Solubility in Aqueous Buffers

Welcome to the Application Scientist Desk As a Senior Application Scientist, I frequently consult with researchers who hit a critical roadblock during high-throughput screening or in vitro assays: their newly synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Desk

As a Senior Application Scientist, I frequently consult with researchers who hit a critical roadblock during high-throughput screening or in vitro assays: their newly synthesized quinoline derivatives keep crashing out of solution.

Quinoline compounds present a unique physicochemical challenge. They possess a lipophilic aromatic core fused to a nitrogen-containing pyridine ring, making their solubility highly dependent on the thermodynamic environment and the pH of your assay. In this guide, we will move beyond basic "trial and error." We will break down the causality behind quinoline precipitation and implement self-validating formulation strategies to ensure your biological data is driven by your compound's activity, not its insolubility.

Part 1: The Physicochemical Root of the Problem

Before adjusting your protocols, you must understand the thermodynamic equilibrium governing your compound. Quinoline is a weak base. Its solubility is not a static number; it is a dynamic state dictated by protonation.

QuinolinePH Q_protonated Protonated Form (QH+) High Aqueous Solubility Q_neutral Neutral Form (Q) Poor Aqueous Solubility Q_protonated->Q_neutral pH > 4.90 (Deprotonation) Q_neutral->Q_protonated pH < 4.90 (Protonation)

Thermodynamic equilibrium of quinoline protonation dictating solubility.

Part 2: Troubleshooting FAQs

Q1: Why does my quinoline derivative precipitate immediately upon adding my DMSO stock to the cell media? The Causality: This is a classic phenomenon known as 1[1]. Quinoline has a LogP of approximately2, making it moderately lipophilic[2]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration of the compound drastically exceeds its intrinsic aqueous solubility before the DMSO can evenly disperse. The thermodynamic drive for the hydrophobic quinoline molecules to aggregate is faster than the kinetics of diffusion, leading to micro-precipitation.

Q2: Can I adjust the buffer pH to force the compound into solution? The Causality: Yes, but it depends on the biological constraints of your assay. Quinoline has a pKa of3[3]. According to the Henderson-Hasselbalch relationship, at a pH below 4.90, the nitrogen in the quinoline ring becomes protonated (QH+), drastically increasing its polarity and solubility[4]. However, at physiological pH (7.4), the compound exists predominantly in its 4[4]. If your assay cannot tolerate an acidic environment, pH adjustment is not a viable route.

Q3: If I cannot change the pH, what is the most scientifically sound formulation strategy? The Causality: For neutral pH assays where DMSO toxicity is a concern, host-guest complexation using5 is the gold standard[5]. Cyclodextrins possess a hydrophilic exterior that ensures aqueous compatibility and a hydrophobic interior cavity that encapsulates the lipophilic quinoline core[5]. This creates a water-soluble inclusion complex without altering the intrinsic pH of the buffer.

Part 3: Quantitative Data & Formulation Tolerances

Table 1: Physicochemical Parameters Dictating Quinoline Solubility
ParameterValueMechanistic Impact on in vitro Assays
pKa ~4.90Determines the ionization state. At pH > 5.0, the molecule is neutral, driving lipophilicity and precipitation[3].
Intrinsic Solubility (So) ~6.11 mg/mLBaseline solubility in pure water. Drastically reduced in high ionic strength buffers (like PBS) due to salting-out effects[4].
LogP ~2.06Indicates moderate lipophilicity. Drives the thermodynamic need for co-solvents in neutral pH environments[2].
Table 2: Co-Solvent Strategies and in vitro Tolerances
Co-Solvent / AgentMax Recommended Conc.Mechanism of Solubilization
DMSO ≤ 0.5% (v/v)Disrupts water hydrogen bonding, solvating the hydrophobic quinoline core[6].
HP-β-CD 1% - 5% (w/v)Forms host-guest inclusion complexes, shielding the hydrophobic ring from the aqueous environment[5].

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates are often invisible to the naked eye but will ruin assay reproducibility. Use the following decision tree and self-validating protocols.

TroubleshootingWorkflow Start Quinoline Precipitation in Aqueous Buffer CheckPH Can assay tolerate pH < 5.0? Start->CheckPH AdjustPH Lower pH to protonate quinoline (QH+) CheckPH->AdjustPH Yes CheckTox Can assay tolerate co-solvents? CheckPH->CheckTox No (Physiological pH) Success Soluble & Stable Working Solution AdjustPH->Success AddDMSO Optimize DMSO (Max 0.5% final) CheckTox->AddDMSO Yes AddCD Form HP-β-CD Inclusion Complex CheckTox->AddCD No (High Toxicity Risk) AddDMSO->Success AddCD->Success

Decision tree for troubleshooting quinoline solubility in aqueous assays.

Protocol A: Mitigating "DMSO Shock" via Controlled Dilution

Use this protocol when your assay can safely tolerate up to 0.5% DMSO.

  • Stock Preparation: Accurately weigh your quinoline derivative and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Vortex and sonicate for 5 minutes to ensure complete dissolution[1].

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS or cell media) to 37°C. Causality: Elevating the temperature increases the kinetic solubility limits during the critical mixing phase[6].

  • Dropwise Addition: While vigorously vortexing the pre-warmed buffer, add the DMSO stock drop-by-drop. Ensure the final DMSO concentration does not exceed 0.5%[6].

  • Self-Validation Step (Centrifugation & Spectrophotometry): Centrifuge an aliquot of the final working solution at7 to pellet any invisible micro-precipitates[7]. Measure the UV-Vis absorbance of the supernatant (Quinoline λmax ≈ 270 nm, 313 nm). If the calculated concentration via the Beer-Lambert law matches your theoretical target, the protocol is validated.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for highly sensitive cell-based assays where DMSO toxicity or precipitation persists.

  • Co-solvent Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer[6].

  • Direct Solubilization: Add an excess amount of the solid quinoline compound directly to the HP-β-CD solution[6].

  • Equilibration: Incubate the suspension at 37°C for 24 hours with continuous shaking. Causality: Complexation is a thermodynamic process; sufficient time is required for the host-guest equilibrium to fully establish[6].

  • Self-Validation Step (Phase-Solubility Profiling): Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove uncomplexed solid. Quantify the dissolved quinoline via HPLC. To validate the mechanism, repeat this process with 0%, 5%, and 10% HP-β-CD. A linear increase in quinoline concentration confirms a 1:1 stoichiometric inclusion complex (Higuchi-Connors AL-type profile), proving true solubilization rather than a random suspension[7].

Sources

Optimization

Technical Support Center: Troubleshooting Quinoline Derivative Precipitation in In Vitro Assays

Quinoline derivatives are highly valued in drug discovery for their diverse biological activities, ranging from antimalarial applications to targeted anticancer therapies (such as PI3K/Akt/mTOR pathway inhibition)[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives are highly valued in drug discovery for their diverse biological activities, ranging from antimalarial applications to targeted anticancer therapies (such as PI3K/Akt/mTOR pathway inhibition)[1][2][3]. However, their aromatic, heterocyclic structure renders them highly lipophilic and notoriously poorly soluble in aqueous environments[1][4]. A frequent and frustrating challenge in in vitro assays is the sudden precipitation of these compounds when transferred from organic stock solutions (like DMSO) into aqueous cell culture media[5][6].

This guide provides mechanistic insights into why this happens and offers field-proven, self-validating troubleshooting protocols to overcome formulation hurdles without compromising your biological data.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT Akt (Protein Kinase B) PIP3->AKT Recruits/Activates MTOR mTORC1 AKT->MTOR Activates Proliferation Cell Proliferation & Survival MTOR->Proliferation Promotes Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibits Quinoline->MTOR Inhibits

Simplified PI3K/Akt/mTOR signaling pathway inhibited by quinoline derivatives.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my quinoline derivative precipitate immediately upon addition to the cell culture medium? A1: This phenomenon is primarily caused by "solvent shock" (or DMSO shock)[2][5]. When a highly concentrated DMSO stock solution is pipetted directly into an aqueous medium, the DMSO molecules rapidly diffuse into the bulk water[7]. The quinoline molecules, which rely on the DMSO for their solvation shell, are suddenly exposed to a highly polar aqueous environment. Because quinolines are highly lipophilic, this rapid shift causes localized supersaturation, leading to rapid nucleation and crystallization before the compound can evenly disperse[6]. Once the compound crashes out into the water, the diluted DMSO is rendered useless for re-dissolving the precipitated crystals[7].

Q2: How does the pH of the culture medium affect quinoline solubility? A2: Quinoline is a weak tertiary base[4]. In acidic environments, the nitrogen atom in the quinoline ring becomes protonated, forming a water-soluble salt[2]. However, standard cell culture media are tightly buffered to a physiological pH of 7.2–7.4 to maintain cell viability[6]. At this slightly alkaline pH, the majority of the quinoline molecules remain in their un-ionized, lipophilic free-base form, which drastically reduces their thermodynamic aqueous solubility[2].

Q3: Can I just increase the DMSO concentration to keep the compound in solution? A3: While increasing the final DMSO concentration improves kinetic solubility, it introduces severe biological artifacts. DMSO concentrations above 0.1%–0.5% (v/v) can induce cellular cytotoxicity, alter membrane permeability, and inhibit specific cellular enzymes (e.g., methionine-sulfoxide reductases)[8][9]. Therefore, optimizing the delivery mechanics rather than simply increasing the solvent ratio is critical[7].

Section 2: Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every protocol below incorporates a validation step to confirm that the compound remains in solution, rather than relying solely on naked-eye observations.

Protocol A: The Stepwise Dilution (Mitigating Solvent Shock)

Purpose: To prevent local supersaturation by gradually acclimating the compound to the aqueous environment, minimizing the concentration gradient[5].

Step-by-Step Methodology:

  • Stock Verification: Warm the 10 mM DMSO stock solution in a 37°C water bath for 5 minutes and sonicate gently to ensure no micro-crystals are present from freeze-thaw cycles[2][5].

  • Pre-warm Media: Aliquot the required volume of complete cell culture medium and pre-warm it to 37°C in an incubator[5]. Temperature drops significantly decrease kinetic solubility[6].

  • Intermediate Dilution: Instead of adding the stock directly to the final culture volume, create a 10X intermediate solution. Add the DMSO stock dropwise to a small volume of pre-warmed media while continuously vortexing at a low speed[2][5].

  • Final Addition: Transfer the intermediate solution to the final culture vessel containing the cells, gently swirling to ensure homogenous distribution[6].

  • Self-Validation (Turbidity Check): Before adding the treated media to your cells, aliquot 100 µL of the final media into a clear 96-well plate and measure absorbance at 600 nm (OD600) using a microplate reader. Compare it to a vehicle control (media + DMSO). An elevated OD600 indicates micro-precipitation[1].

Protocol B: Excipient-Assisted Solubilization (Using Cyclodextrins)

Purpose: If stepwise dilution fails due to absolute thermodynamic limits, use excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic quinoline ring, increasing its apparent aqueous solubility[1][2].

Step-by-Step Methodology:

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your base cell culture medium to a final concentration of 2% to 5% (w/v)[1]. Filter sterilize the solution through a 0.22 µm PES membrane.

  • Compound Addition: Add the quinoline DMSO stock slowly to the HP-β-CD-supplemented medium. The hydrophobic cavity of the cyclodextrin will sequester the lipophilic quinoline, preventing it from crashing out into the aqueous bulk[1][2].

  • Self-Validation (Centrifugation Assay): Centrifuge the prepared media at >10,000 x g for 15 minutes to pellet any invisible undissolved solids[1]. Carefully sample the supernatant and quantify the dissolved quinoline concentration using UV-Vis spectrophotometry or HPLC[1]. If the concentration matches your target input, the complexation was successful. Critical Note: Always run a vehicle control (cells + HP-β-CD without the drug) to ensure the excipient does not interfere with your specific assay[1].

Workflow Start Compound Precipitates in Media CheckStock Is DMSO Stock Clear? Start->CheckStock WarmSonicate Warm to 37°C & Sonicate CheckStock->WarmSonicate No CheckShock Is it Solvent Shock? CheckStock->CheckShock Yes WarmSonicate->CheckShock Stepwise Protocol A: Stepwise Dilution (Add dropwise while vortexing) CheckShock->Stepwise Yes CheckThermo Is it a Thermodynamic Solubility Limit? Stepwise->CheckThermo Still Cloudy Success Soluble Quinoline in Assay Stepwise->Success Clear Media Excipient Protocol B: Add Excipients (e.g., 2-5% HP-β-CD) CheckThermo->Excipient Yes Excipient->Success Confirmed via HPLC/OD600

Decision tree and workflow for diagnosing and resolving quinoline precipitation.

Section 3: Quantitative Data & Formulation Strategies

The following table summarizes the primary strategies for preventing quinoline precipitation, highlighting the mechanistic rationale and experimental limits.

Formulation StrategyMechanism of ActionRecommended Concentration / LimitKey Limitation / Consideration
DMSO Co-solvent Disrupts crystal lattice; highly miscible with water[2].Final assay conc. ≤ 0.1% - 0.5% (v/v)[8][9].>1% causes severe cytotoxicity and enzyme inhibition[8].
Stepwise Dilution Prevents local supersaturation by reducing the concentration gradient[5].10X intermediate dilution in pre-warmed media[5].Does not overcome absolute thermodynamic solubility limits.
HP-β-Cyclodextrin Encapsulates lipophilic quinoline ring in a hydrophilic shell[1].2% - 5% (w/v) in culture media[1].May extract cholesterol from cell membranes at high concentrations.
pH Adjustment Protonates the basic tertiary nitrogen, forming a soluble salt[2][4].Lower pH slightly (if tolerated by cells).Cell culture media must remain near pH 7.2-7.4 for cell viability[6].
Lower Stock Conc. Increases the DMSO-to-compound ratio, reducing solvent shock severity[5][7].1 mM - 10 mM stock (instead of 100 mM)[6][8].Requires adding larger volumes of DMSO to reach target dose[7].

References

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.[Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Quinoline Isomers

Introduction Welcome to the technical support center for the chromatographic separation of quinoline isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the chromatographic separation of quinoline isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. The separation of quinoline and its isomers, such as isoquinoline, is notoriously difficult due to their identical molecular weight and subtle differences in physicochemical properties.[1] Their structural variance lies only in the position of the nitrogen atom within the bicyclic aromatic ring, leading to minor differences in polarity and pKa values that demand highly optimized High-Performance Liquid Chromatography (HPLC) methods for successful resolution.[1]

This document provides a structured approach to method development and troubleshooting, combining foundational knowledge in a Frequently Asked Questions (FAQs) section with in-depth, problem-oriented solutions in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of quinoline and isoquinoline isomers so challenging?

The primary difficulty stems from their profound structural similarity. As positional isomers, they share the same molecular formula and weight. The key differences are subtle: the position of the nitrogen atom affects the molecule's dipole moment and basicity (pKa). These slight variations are often insufficient for baseline separation on standard reversed-phase columns without careful method optimization.[1]

Q2: What are the typical pKa values for quinoline and isoquinoline, and why are they important?

The pKa values for quinoline and isoquinoline are very close, which is a major contributor to the separation challenge.

  • Quinoline: ~4.92[1]

  • Isoquinoline: ~5.42[1]

These values indicate they are weak bases. In HPLC, the mobile phase pH is a critical parameter for controlling the retention of ionizable compounds.[2][3] When the mobile phase pH is near the pKa of an analyte, small pH fluctuations can lead to significant changes in retention and peak shape.[4][5] To achieve a robust separation, the mobile phase pH should ideally be set at least 1.5-2 pH units away from the analyte's pKa to ensure it exists in a single, stable ionic state (either fully protonated or fully neutral).[3][6][7]

Q3: What are the most effective chromatographic modes for separating these isomers?

Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique.[1] However, achieving adequate resolution often requires moving beyond standard C18 columns and meticulously optimizing the mobile phase.[1] For highly polar quinoline derivatives or when RP-HPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[8][9][10] HILIC uses a polar stationary phase and a high-organic mobile phase, providing a different selectivity mechanism based on the analyte's partitioning into a water-enriched layer on the stationary phase surface.[8][9][11]

Q4: Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample.

  • Isocratic Elution: If you are only separating quinoline and isoquinoline standards, a well-optimized isocratic method can provide a robust and reproducible separation.

  • Gradient Elution: If your sample contains multiple quinoline isomers or other impurities with a wider range of polarities, a gradient elution is almost always necessary.[6] A gradient allows for the separation of weakly retained compounds at the beginning of the run while still eluting strongly retained compounds in a reasonable time with good peak shape.[6] A broad "scouting" gradient (e.g., 5% to 95% organic solvent) is a recommended first step in method development to determine the approximate elution conditions.[6]

Troubleshooting Guide

This guide addresses the most common issues encountered during the HPLC separation of quinoline isomers. Each problem is followed by a systematic workflow of potential causes and corrective actions.

Issue 1: Poor Resolution or Complete Co-elution

This is the most frequent challenge. Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). The most effective way to improve the resolution of closely related isomers is by increasing selectivity.[2][6]

Potential Causes & Systematic Solutions
  • Suboptimal Mobile Phase Composition: The mobile phase is the first and most powerful tool for adjusting selectivity.[2]

    • Adjust Organic Modifier Concentration: In reversed-phase, decreasing the percentage of organic solvent (e.g., acetonitrile, methanol) increases retention times (k).[2] This can sometimes provide more time for the column to resolve two close peaks. Start by adjusting the organic content in small increments (e.g., 2-5%).

    • Change Organic Modifier Type: Switching from acetonitrile (ACN) to methanol (MeOH) or vice-versa can significantly alter selectivity (α).[2] ACN and MeOH have different interactions with analytes and the stationary phase. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. This difference can change the elution order of isomers.

    • Optimize Mobile Phase pH: This is the most critical parameter for ionizable compounds like quinolines.[2][6] A small change in pH can dramatically alter the ionization state and thus the retention and selectivity.[4] A pH screening experiment is highly recommended (see Protocol 1). A good starting point is a pH of around 4, which is between the pKa values of the two isomers.[1] Using a buffer (e.g., phosphate, acetate, formate) is essential to maintain a stable and reproducible pH.[1]

  • Inappropriate Stationary Phase Chemistry: If mobile phase optimization is insufficient, the stationary phase chemistry is the next target.

    • Move Beyond Standard C18: While C18 columns are workhorses, they may not provide enough selectivity for quinoline isomers as they separate primarily on hydrophobicity.

    • Consider Phenyl-Based Phases (e.g., Phenyl-Hexyl): These phases offer alternative selectivity through π-π interactions with the aromatic rings of the quinoline isomers.[1][2] This different interaction mechanism can often resolve isomers that co-elute on a C18.

    • Try Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides a different selectivity and can improve peak shape for basic compounds.[1]

  • Insufficient Column Efficiency: If peaks are broad, even if their centers are slightly separated, improving efficiency can lead to baseline resolution.

    • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency (N), resulting in sharper peaks and better resolution.[2][6] Be aware that this will increase system backpressure.[2]

    • Increase Column Length: Using a longer column (e.g., 250 mm vs. 150 mm) increases the number of theoretical plates and can improve the resolution of difficult pairs.[6]

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor Resolution check_retention Are peaks well-retained? (k > 2) start->check_retention adjust_organic Decrease Organic Solvent % check_retention->adjust_organic No optimize_selectivity Optimize Selectivity (α) check_retention->optimize_selectivity Yes adjust_organic->optimize_selectivity change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_selectivity->change_solvent adjust_ph Optimize Mobile Phase pH (Critical for Isomers) change_solvent->adjust_ph Still Overlapping end_resolved Resolution Achieved change_solvent->end_resolved Resolved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column Still Overlapping adjust_ph->end_resolved Resolved optimize_temp Optimize Column Temp. change_column->optimize_temp Still Overlapping change_column->end_resolved Resolved optimize_temp->end_resolved Resolved end_further_dev Further Method Development Required optimize_temp->end_further_dev Still Overlapping

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the back half is broader than the front half. It is a common problem for basic compounds like quinolines on silica-based columns.[12][13]

Potential Causes & Systematic Solutions
  • Secondary Silanol Interactions: This is the most common cause.[6][12] Residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) at mobile phase pH > 3.[5][13] These negatively charged sites can interact strongly and non-specifically with the protonated (positively charged) basic quinoline molecules, causing a secondary retention mechanism that leads to tailing.[12][13]

    • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5 - 3.0) suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[6][14] This is often the most effective solution.

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%).[12][15] The TEA will interact with the active silanol sites, effectively masking them from the quinoline analytes.

    • Use a Modern, High-Purity Column: Modern columns (often labeled Type B or high-purity silica) are manufactured to have a much lower concentration of acidic silanol groups and are more thoroughly end-capped, significantly reducing peak tailing for basic compounds.[14]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[6][12]

    • Solution: Dilute the sample by a factor of 5 or 10 and re-inject. If the peak shape improves, the original sample was overloaded.[6]

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components at the head of the column can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[6] If the column is contaminated, follow the manufacturer's instructions for flushing with strong solvents (e.g., isopropanol, dichloromethane).

Mechanism of Silanol Interaction

Caption: Unwanted ionic interaction between a protonated basic analyte and a deprotonated silanol group.

Issue 3: Inconsistent Retention Times

Poor reproducibility in retention times can invalidate an analytical method. This issue is often related to the system or mobile phase stability rather than the column itself.

Potential Causes & Systematic Solutions
  • Mobile Phase Instability:

    • Unbuffered Mobile Phase: If the mobile phase is unbuffered, its pH can change over time due to the absorption of atmospheric CO₂, affecting the retention of ionizable quinolines.[1] Solution: Always use a buffer, especially when operating in the pH 3-7 range.

    • Evaporation: The preferential evaporation of the more volatile organic solvent from the mobile phase reservoir will change its composition and lead to drifting retention times. Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily.[1]

  • Inadequate Column Equilibration:

    • Switching between different mobile phases requires the column to be fully equilibrated with the new conditions. Insufficient equilibration will cause retention times to drift. Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting injections.[1]

  • System Leaks or Pump Issues:

    • Leaks in pump seals, fittings, or the injector can cause fluctuations in the flow rate and pressure, leading to variable retention times.[1] Solution: Perform a system pressure test and visually inspect for any signs of leaks.

  • Temperature Fluctuations:

    • The ambient temperature of the laboratory can affect mobile phase viscosity and retention. Solution: Use a column thermostat to maintain a constant column temperature for improved reproducibility.[6]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol provides a structured approach to finding the optimal mobile phase pH for separating quinoline isomers.

  • Prepare Buffer Stock Solutions:

    • Prepare 25 mM stock solutions of ammonium formate (for pH 3-5 range) and ammonium acetate (for pH 4-6 range).

  • Prepare Mobile Phases:

    • For each buffer, prepare a series of aqueous mobile phase A bottles. Adjust the pH of each to a specific value (e.g., 3.0, 3.5, 4.0, 4.5, 5.0, 5.5) using formic acid or acetic acid.

    • Mobile Phase B will be your organic solvent (e.g., Acetonitrile).

  • Equilibrate the System:

    • Install the analytical column (e.g., a Phenyl-Hexyl column).

    • Begin with the lowest pH mobile phase. Equilibrate the column with your starting gradient conditions for at least 20 column volumes.

  • Analyze Sample:

    • Inject a standard mixture containing the quinoline isomers.

    • Run your scouting gradient (e.g., 10-70% B over 15 minutes).

  • Repeat for Each pH:

    • Sequentially move to the next higher pH mobile phase. Ensure the system is thoroughly flushed and re-equilibrated before each new set of injections.

  • Evaluate Data:

    • Compare the chromatograms from each pH level. Look for the pH that provides the largest separation (selectivity) between the critical isomer pair. This will be your optimal pH for further method development.

Protocol 2: Starting Conditions for Method Development

This table provides a robust starting point for developing a separation method for quinoline isomers.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column Phenyl-Hexyl or Polar-Embedded (e.g., RP-Amide), 150 x 4.6 mm, 3 µmProvides alternative selectivity (π-π, dipole-dipole) compared to standard C18.[1][2]
Mobile Phase A 25 mM Ammonium Formate, pH 3.5Low pH suppresses silanol interactions, improving peak shape. Formate is MS-compatible.[6]
Mobile Phase B AcetonitrileACN often provides sharper peaks and lower backpressure than methanol.[6]
Gradient 10% to 70% B over 15 minutesA good starting "scouting" gradient to find the elution window for the isomers.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce pressure.[6]
Detection UV, 225 nm or 254 nmQuinoline structures have strong UV absorbance at lower wavelengths.[6][16]
Injection Vol. 5 µLA small volume helps prevent column overload and peak distortion.[6]

References

  • Benchchem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Benchchem. (2025). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
  • ResearchGate.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide.
  • SciSpace. A review on method development by hplc.
  • HILIC.
  • TrAC Trends in Analytical Chemistry. (2014). Hydrophilic interaction liquid chromatography (HILIC)
  • Wikipedia.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024).
  • Sigma-Aldrich. Developing HPLC Methods.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Moravek. (2024).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • Veeprho. (2025).
  • Chrom Tech, Inc. (2025).

Sources

Optimization

Technical Support Center: Navigating the Challenges of Purifying Basic Quinoline Compounds

Welcome to the technical support center dedicated to addressing the nuanced challenges encountered during the purification of basic quinoline compounds. This guide is structured as a series of frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges encountered during the purification of basic quinoline compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for researchers, scientists, and professionals in drug development. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: The Quinolone Purification Puzzle

Quinolines are a cornerstone of many pharmaceuticals and functional materials. However, their inherent basicity, conferred by the nitrogen atom in the heterocyclic ring, presents a unique set of purification challenges. These compounds can interact strongly with acidic media, chelate metals, and exhibit problematic behavior during chromatography, crystallization, and extraction. This guide will walk you through common issues and provide robust, field-tested strategies to achieve high purity.

Part 1: Troubleshooting Chromatographic Purification

Chromatography is often the go-to method for high-resolution purification, but the basicity of quinolines can lead to several common problems.

FAQ 1: Why are my quinoline peaks severely tailing in reversed-phase HPLC?

Answer:

Peak tailing is the most frequent issue when purifying basic compounds like quinolines on standard silica-based columns.[1] The root cause is secondary interactions between the basic nitrogen of your quinoline and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2]

  • The Mechanism: At a typical mobile phase pH (between 3 and 7), some residual silanol groups on the silica surface are deprotonated (SiO-), creating negatively charged sites.[3][4] Your basic quinoline, which is protonated and positively charged (QH+), engages in a strong ionic interaction with these sites. This strong, non-ideal interaction, in addition to the desired hydrophobic interaction, causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Action
Mobile Phase pH Adjustment Suppress Silanol IonizationAdjust the mobile phase to a low pH (e.g., pH 2.5-3.0) using an acid like trifluoroacetic acid (TFA) or formic acid.[1] At this low pH, the silanol groups are fully protonated (Si-OH), minimizing ionic interactions with the protonated basic analyte.
Use of Mobile Phase Additives Compete for Silanol SitesAdd a basic competitor, like triethylamine (TEA), to the mobile phase. TEA, being a base, will preferentially interact with the active silanol sites, effectively "masking" them from your quinoline compound.
High-Purity, End-Capped Columns Reduce Available SilanolsUtilize modern, high-purity silica columns (Type B) that have a lower concentration of metal contaminants and are extensively end-capped.[2][4] End-capping replaces many surface silanol groups with a less interactive trimethylsilyl (TMS) group.
Alternative Stationary Phases Change the Interaction SurfaceConsider columns with polar-embedded phases or polymer-based columns that are more stable at high pH. At a high pH (e.g., >8), your basic quinoline will be in its neutral form, and the silanol groups will be fully deprotonated. While this also prevents tailing, it requires a column specifically designed for high pH stability.
FAQ 2: My quinoline compound is not retaining on a C18 column, even with high water content. What's happening?

Answer:

This issue often arises when your quinoline compound is highly polar or when it is protonated under the mobile phase conditions, making it too "water-like" to interact effectively with the hydrophobic C18 stationary phase.

Troubleshooting Strategies:

  • Increase Mobile Phase pH: If using an acidic mobile phase, your quinoline is likely protonated (positively charged). By increasing the pH to be closer to or above the pKa of your quinoline, you will increase the proportion of the neutral, more hydrophobic form, which will enhance its retention on the C18 phase. Ensure your column is stable at the chosen pH.

  • Use an Ion-Pairing Reagent: Add an ion-pairing reagent, such as an alkyl sulfonate (e.g., hexane sulfonate), to the mobile phase. This reagent has a hydrophobic tail and a charged head group. It will pair with your protonated quinoline, forming a neutral, hydrophobic complex that can be retained and separated by reversed-phase chromatography.[5]

  • Switch to a Different Stationary Phase: Consider a column with a more polar character, such as a polar-embedded phase or a phenyl-hexyl phase, which can offer different selectivity for basic compounds.

Workflow for Troubleshooting Chromatography Issues

Below is a decision-making workflow to systematically address common issues encountered during the chromatographic purification of quinolines.

G cluster_solutions Solutions start Start: Crude Quinoline Purification peak_shape Assess Peak Shape in Initial Run start->peak_shape tailing Is there significant peak tailing? peak_shape->tailing resolution Is resolution with impurities < 1.5? tailing->resolution No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) tailing->add_modifier Yes change_column Switch to End-Capped or High-pH Stable Column tailing->change_column recovery Is recovery low? resolution->recovery No optimize_gradient Optimize Gradient Slope or Solvent Strength resolution->optimize_gradient Yes change_selectivity Change Organic Modifier (ACN vs. MeOH) or Change Column Phase resolution->change_selectivity check_solubility Check Sample Solubility in Mobile Phase recovery->check_solubility Yes success Successful Purification recovery->success No add_modifier->peak_shape optimize_gradient->peak_shape passivate Passivate System (if metal chelation suspected) check_solubility->passivate passivate->peak_shape

Caption: Troubleshooting workflow for quinoline chromatography.

Part 2: Crystallization and Salt Formation Strategies

When dealing with quinolines that are oils or solids with persistent impurities, crystallization can be a powerful and scalable purification technique.

FAQ 3: My quinoline derivative is a persistent oil and will not crystallize. What are my options?

Answer:

This is a common frustration. If direct crystallization from a single or mixed solvent system fails, the most robust alternative is to form a salt.[6] The ionic nature and rigid lattice structure of salts often promote crystallinity where the freebase fails.

Step-by-Step Protocol: Purification via Salt Formation

  • Select an Appropriate Acid:

    • Hydrochloric Acid (HCl): Often forms stable, crystalline hydrochloride salts. Can be added as a solution in isopropanol, ether, or dioxane.

    • Picric Acid: Forms highly crystalline picrate salts which are excellent for purification.[6] The freebase can be regenerated by treating the salt with a strong base.[6]

    • Other Acids: Phosphoric and sulfuric acids are also viable options to consider.[6]

  • Dissolve the Crude Quinolone: Dissolve your oily compound in a suitable organic solvent (e.g., isopropanol, diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol) to the stirred solution of your quinoline.

  • Induce Precipitation: Continue adding the acid until precipitation is complete. You may need to cool the mixture in an ice bath to maximize the yield of the salt.

  • Isolate and Wash: Collect the crystalline salt by filtration. Wash the filter cake with a small amount of the cold solvent to remove soluble impurities.

  • Regenerate the Freebase (If Necessary):

    • Dissolve the purified salt in water.

    • Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to deprotonate the quinolinium ion and regenerate the freebase.

    • Extract the pure quinoline freebase into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified product.

Part 3: Extraction and Scavenging Techniques

For crude reaction mixtures, liquid-liquid extraction and modern scavenger resins offer efficient ways to remove bulk impurities.

FAQ 4: How can I efficiently separate my basic quinoline product from acidic or neutral byproducts?

Answer:

A classical acid-base liquid-liquid extraction is highly effective for this purpose.[7][8] This technique leverages the ability of the basic quinoline to be protonated by an acid, which dramatically changes its solubility.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinoline will react to form the water-soluble hydrochloride salt and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[8]

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is strongly alkaline. This will neutralize the hydrochloride salt and regenerate the water-insoluble quinoline freebase, which will often precipitate or form an oily layer.[7]

  • Final Extraction: Extract the purified quinoline freebase back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline.

FAQ 5: I have trace amounts of an acidic reagent left in my quinoline sample. How can I remove it without a full workup?

Answer:

For removing specific types of impurities without resorting to chromatography or extraction, scavenger resins are an excellent choice.[9] These are solid-supported reagents that react with and bind to excess reagents or byproducts, allowing for their simple removal by filtration.[9][10]

Choosing a Scavenger Resin:

Impurity TypeRecommended Scavenger ResinFunctional GroupMechanism
Excess Acid, Carboxylic Acids Basic Anion Exchange Resin (e.g., Amberlite IRA-68)Tertiary AmineThe basic resin deprotonates and binds the acidic impurity.[11]
Excess Amines, Hydrazines Methylisocyanate ResinIsocyanateThe isocyanate group reacts covalently with the nucleophilic amine impurity.[12]
Excess Electrophiles (e.g., Isocyanates, Acid Chlorides) Aminomethyl ResinPrimary AmineThe nucleophilic amine on the resin reacts with and sequesters the electrophilic impurity.[12]

General Protocol for Scavenger Resins:

  • Dissolve your crude product in a suitable solvent.

  • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the impurity).

  • Stir the mixture at room temperature for a few hours or until the impurity is consumed (monitor by TLC or LCMS).

  • Filter the mixture to remove the resin.

  • Rinse the resin with a small amount of solvent.

  • Combine the filtrate and washings and concentrate to obtain the purified product.

This approach simplifies purification, reduces solvent usage, and is highly amenable to automation.[9][11]

References
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • LookChem. (n.d.). Purification of Quinoline.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Wikipedia. (n.d.). Scavenger resin.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Lesney, M. S. (2002, June 15). Combichem scavenging. MDD.
  • Wipf Group. (2004, October 29). Strategies in organic synthesis.

Sources

Troubleshooting

Troubleshooting inconsistent results in cell viability assays with quinoline compounds

Welcome to the Technical Support Center for Quinoline-based Cell Viability Assays. Quinoline scaffolds are privileged structures in drug discovery, widely utilized for their anticancer, antimicrobial, and antiviral prope...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline-based Cell Viability Assays. Quinoline scaffolds are privileged structures in drug discovery, widely utilized for their anticancer, antimicrobial, and antiviral properties[1]. However, their unique physicochemical characteristics—such as extended π -electron conjugation, inherent hydrophobicity, and redox potential—frequently introduce severe artifacts into standard colorimetric and fluorometric viability assays.

This guide is designed for researchers and assay development scientists to troubleshoot inconsistent dose-response curves, identify false positives/negatives, and establish robust, self-validating experimental workflows.

Section 1: Core Mechanisms of Assay Interference (FAQs)

Q1: Why do MTT/MTS assays show apparent cell viability increases at high quinoline concentrations despite visible cell death? A: This is a classic false-positive artifact caused by direct chemical reduction. Both MTT and MTS assays rely on the reduction of tetrazolium salts to colored formazan products, a process traditionally attributed to mitochondrial dehydrogenases in living cells[2]. However, many quinoline derivatives—particularly those with electron-donating substituents or metal-chelating properties—can directly donate electrons to the tetrazolium ring in a completely cell-free environment[2][3]. As the quinoline concentration increases, this abiotic chemical reduction outpaces the loss of enzymatic reduction from dying cells, creating an artificially high absorbance signal at 570 nm. Causality Check: The extended delocalized π -electron system of quinolines stabilizes radical intermediates, facilitating spontaneous redox reactions with assay reagents in the absence of cellular metabolism.

Q2: Why is my background signal so high when testing quinoline derivatives in fluorescence-based assays like Resazurin (Alamar Blue)? A: High background in these assays is typically driven by compound autofluorescence. Resazurin itself is weakly fluorescent, but viable cells reduce it to resorufin, which is highly fluorescent (excitation ~540 nm, emission ~590 nm)[4]. Because quinoline scaffolds are highly conjugated aromatic systems, they frequently exhibit strong intrinsic fluorescence[5][6]. If the quinoline derivative's emission spectrum overlaps with that of resorufin, the fluorometer will read the compound's fluorescence as cellular metabolic activity, completely masking true cytotoxicity.

Q3: How do I prevent quinoline precipitation in aqueous culture media, and how does it affect IC50 reproducibility? A: Quinolines are rigid, planar, and highly lipophilic molecules with poor aqueous solubility. When a concentrated DMSO stock is pipetted directly into aqueous culture media (e.g., DMEM or RPMI), the sudden shift in the solvent's dielectric constant forces the lipophilic molecules to aggregate and precipitate[7][8]. This micro-precipitation reduces the bioavailable concentration of the drug, leading to artificially high and highly variable IC50 values. To prevent this, intermediate serial dilutions in DMSO must be performed before a final, rapid dilution into pre-warmed media, ensuring the final DMSO concentration remains strictly between 0.1% and 0.5% to prevent solvent-induced cytotoxicity[7][9].

Section 2: Visual Workflows for Assay Selection & Troubleshooting

G Start Start: Quinoline Viability Assay CheckFluo Does compound autofluoresce near 530-590 nm? Start->CheckFluo Resazurin Avoid Resazurin/Alamar Blue Use ATP/Luminescent Assay CheckFluo->Resazurin Yes CheckRedox Is compound redox-active or a metal chelator? CheckFluo->CheckRedox No Proceed Proceed with Standard Assay (e.g., CellTiter-Glo) Resazurin->Proceed MTT Avoid Tetrazolium (MTT/MTS) Use ATP/Luminescent Assay CheckRedox->MTT Yes CellFree Run Cell-Free Control to quantify background CheckRedox->CellFree Unknown CheckRedox->Proceed No MTT->Proceed CellFree->Proceed

Logical workflow for selecting viability assays to avoid quinoline interference.

Mechanism cluster_Cellular Cellular (True Viability) cluster_Chemical Chemical (Artifact/Interference) MTT MTT (Tetrazolium Salt) [Yellow, Soluble] Enzymes Mitochondrial Dehydrogenases (NADH/NADPH-dependent) MTT->Enzymes Quinoline Redox-active Quinoline or Thiol-containing derivative MTT->Quinoline Formazan Formazan [Purple, Insoluble] Enzymes->Formazan Enzymatic Reduction Quinoline->Formazan Direct Chemical Reduction Readout Absorbance at 570 nm (False Positive if Chemical) Formazan->Readout

Mechanistic pathways of MTT reduction comparing true cellular viability vs. chemical artifact.

Section 3: Quantitative Data Summary

The following table synthesizes the compatibility of standard viability assays with quinoline compounds, highlighting specific interference risks and required mitigations.

Assay TypeReadout ModalityQuinoline Interference RiskPrimary Cause of ArtifactMitigation Strategy
MTT / MTS Absorbance (570 nm)High Direct chemical reduction of tetrazolium to formazan[2][3].Run cell-free controls; switch to ATP assay if Δ OD > 0.1.
Resazurin Fluorescence (590 nm)High Compound autofluorescence overlapping with resorufin[4][5].Measure compound baseline fluorescence; switch to ATP assay.
CellTiter-Glo LuminescenceLow Rarely interferes (unless the compound directly inhibits luciferase)[1].Standardize DMSO concentration strictly 0.5%[7].
Trypan Blue Visual / BrightfieldLow Compound precipitation can physically mimic dead cells.Wash cells gently with PBS before imaging; ensure full solubility.

Section 4: Step-by-Step Troubleshooting Methodologies

To ensure scientific integrity, every assay must operate as a self-validating system. The following protocols are designed to isolate variables and definitively prove or disprove compound interference.

Protocol 1: Validating Quinoline Compound Interference (Cell-Free Control Assay)

This protocol determines if your quinoline compound is chemically reacting with MTT/MTS or autofluorescing, independent of biological activity[2].

  • Plate Setup: Prepare a 96-well plate containing 100 µL of complete culture media per well. Do not seed any cells.

  • Compound Addition: Add the quinoline compound at your highest intended experimental concentration (e.g., 100 µM). Include a vehicle control well containing only media + 0.5% DMSO.

  • Reagent Addition: Add 20 µL of MTT (5 mg/mL) or Resazurin reagent to all wells, mirroring your standard biological protocol[2].

  • Incubation: Incubate the plate at 37°C for 2–4 hours.

  • Readout & Validation Logic: Measure absorbance (570 nm) or fluorescence (590 nm).

    • Self-Validation: Because there are no cells, any signal significantly higher than the vehicle control is absolute proof of chemical interference (redox activity or autofluorescence). If interference is detected, colorimetric/fluorometric assays are invalid for this compound, and you must proceed to Protocol 2.

Protocol 2: Optimized CellTiter-Glo (ATP) Workflow for Hydrophobic Quinolines

When MTT or Resazurin assays fail due to interference, ATP-based luminescent assays (like CellTiter-Glo) are the gold standard[1][4]. This protocol minimizes precipitation and eliminates optical artifacts.

  • Stock Preparation: Dissolve the quinoline compound in 100% anhydrous DMSO to create a 200x master stock. If the solution is turbid, sonicate in a water bath for 10–15 minutes until completely clear[7][8].

  • Intermediate Dilution: Dilute the 200x stock 1:10 into pure DMSO to create a 20x working stock. Causality: Keeping the compound in DMSO during serial dilutions prevents premature precipitation.

  • Aqueous Transition: Immediately before treating the cells, add the 20x DMSO stock to pre-warmed (37°C) culture media at a 1:20 ratio. Mix rapidly by pipetting.

  • Cell Treatment: Apply the media to the cells. The final DMSO concentration is now exactly 0.5%, which is well-tolerated by most cell lines without causing solvent-induced cytotoxicity[7].

  • Lysis & Readout: After the desired incubation period (e.g., 48 hours), equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to the culture media. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes[1]. Record luminescence.

    • Self-Validation: Luminescence is strictly dependent on the presence of ATP from living cells. Because quinolines do not contain ATP and rarely emit luminescence, this assay bypasses both the redox and fluorescence artifacts identified in Protocol 1.

References

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
  • How to Choose a Cell Viability or Cytotoxicity Assay.
  • MTT assay protocol. Abcam.
  • DMSO usage in cell culture. LifeTein.
  • Quinoline-based tetrazolium prochelators: formazan release, iron sequestration, and antiproliferative efficacy in cancer cells.
  • Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. PMC.
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCellBio.
  • Inhibitor Handling Instructions. Selleck Chemicals.
  • Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localiz
  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. Benchchem.

Sources

Optimization

Optimizing the signal-to-noise ratio in assays with fluorescent quinolines

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescent Quinoline Assays Introduction Fluorescent quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its analogs, are foundational tools in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescent Quinoline Assays

Introduction Fluorescent quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its analogs, are foundational tools in drug development and molecular sensing due to their robust metal-chelating properties and structural tunability[1]. However, achieving a high signal-to-noise ratio (SNR) in complex biological matrices remains a critical challenge. This support center provides authoritative troubleshooting guides, mechanistic insights, and self-validating protocols to help you optimize your quinoline-based fluorescence assays.

Section 1: Troubleshooting High Background and Autofluorescence

Q: My unstained control wells exhibit high background fluorescence in the 330–410 nm range, masking the signal of my 8-HQ citrate complex. What is the root cause, and how can I resolve this?

A: The high background is caused by autofluorescence—the natural emission of light by endogenous biological molecules (e.g., NADH, collagen, and flavins) and exogenous assay components[2]. In 8-HQ citrate assays, the emission spectrum of the 8-HQ-metal complex typically falls in the blue-green region (330–410 nm), which directly overlaps with these autofluorescent sources[2]. Furthermore, common culture media components like phenol red and fetal bovine serum (FBS) are highly fluorescent and exacerbate the noise[2].

Causality & Solution: To optimize SNR, you must decouple the probe's emission from environmental noise. Switch to a phenol red-free or specialized low-autofluorescence medium (e.g., FluoroBrite)[2]. If cellular autofluorescence persists, consider washing the cells with phosphate-buffered saline (PBS) immediately before measurement to remove extracellular fluorescent artifacts[2].

TroubleshootingWorkflow Start High Background Noise (Low SNR) CheckMedia Assess Culture Media Start->CheckMedia PhenolRed Contains Phenol Red or High FBS? CheckMedia->PhenolRed SwitchMedia Switch to Phenol-Red Free or PBS Wash PhenolRed->SwitchMedia Yes CheckCells Assess Cellular Matrix PhenolRed->CheckCells No TimeGated Implement Time-Gated Luminescence CheckCells->TimeGated High NADH/Flavins

Figure 1: Logical workflow for isolating and resolving high background noise in quinoline assays.

Section 2: Overcoming Quenching via Chelation-Enhanced Fluorescence (CHEF)

Q: Upon adding my target metal ion (e.g., Zn²⁺), the fluorescence increase is marginal. How can I differentiate between poor binding affinity and Aggregation-Caused Quenching (ACQ)?

A: Free quinoline probes often exhibit weak fluorescence due to non-radiative relaxation pathways, specifically Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET)[3]. When a target metal ion binds, it forms a rigid complex that inhibits ESIPT/PET, leading to Chelation-Enhanced Fluorescence (CHEF)[3].

However, if the probe is highly hydrophobic, it may aggregate in aqueous media, leading to ACQ. To counteract this, modern probe design leverages Aggregation-Induced Emission (AIE). For instance, synthesizing a quinoline-based probe (like QP2) that forms a 2:1 rigid hydrophobic complex with Zn²⁺ via π-π stacking restricts intramolecular motion, thereby turning on fluorescence rather than quenching it[3].

CHEFMechanism FreeProbe Free Quinoline Probe (ESIPT Active) NonRad Non-Radiative Decay (Fluorescence OFF) FreeProbe->NonRad Excitation MetalBind Metal Ion Binding (e.g., Zn2+) FreeProbe->MetalBind Complex Rigid Hydrophobic Complex (ESIPT Inhibited) MetalBind->Complex Radiative CHEF / AIE Activation (Fluorescence ON) Complex->Radiative Excitation

Figure 2: Mechanism of Chelation-Enhanced Fluorescence (CHEF) and ESIPT inhibition.

Section 3: Quantitative Data and Photophysical Parameters

To select the right probe and optimize your instrument settings, you must understand the intrinsic photophysical properties of your quinoline derivative. A larger Stokes shift is highly advantageous as it minimizes self-absorption and drastically improves the SNR[1].

Table 1: Photophysical Parameters of Selected Quinoline-Based Probes

Probe Type / DerivativeTarget AnalyteAbsorption Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield (ΦF)
8-HQ Citrate General Metals~340 nm~410 nm~70 nm< 0.1 (Free)[1]
QP2 (Quinoline-Pyridine) Zn²⁺~390 nm~510 nm~120 nmHigh (AIE Active)[3]
RHOQ (Rhodamine-Quinoline) Hg²⁺~560 nm~594 nm~34 nm0.60 (Complex)[4]
LP2-Tb(III) (Lanthanide) H₂S / Cu²⁺~340 nm~540 nm~200 nmHigh (Time-Gated)[5]

Section 4: Self-Validating Experimental Protocols

Protocol 1: Validating Binding Stoichiometry via Job's Plot

To ensure your fluorescence signal is a true representation of target binding (and not non-specific interactions), you must validate the stoichiometry of the quinoline-metal complex[4]. This protocol acts as a self-validating system.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar stock solutions (e.g., 10 μM) of the quinoline probe and the target metal ion (e.g., Zn²⁺) in a suitable buffer (e.g., DMSO/H₂O or HEPES, pH 7.4).

  • Titration Series: Create a series of 11 samples where the total molar concentration of [Probe] + [Metal] remains constant, but the molar fraction of the metal ion ( XM​ ) varies from 0.0 to 1.0 in increments of 0.1.

  • Incubation: Allow the solutions to equilibrate in the dark at room temperature for 15–30 minutes to ensure complete complexation.

  • Measurement: Record the fluorescence emission intensity at the probe's λem​ for each sample using a spectrofluorometer. Ensure the absorbance at the excitation wavelength is kept below 0.1 to prevent inner filter effects[1].

  • Analysis: Plot the change in fluorescence intensity ( ΔF ) against the molar fraction ( XM​ ).

    • Causality Check: The x-coordinate of the maximum peak indicates the stoichiometry. A peak at XM​=0.5 confirms a 1:1 binding ratio, whereas a peak at XM​=0.33 indicates a 2:1 (Probe:Metal) complex[3].

Protocol 2: Eliminating Autofluorescence using Time-Gated Luminescence

When dealing with severe biological autofluorescence that cannot be washed away, standard steady-state fluorescence is insufficient. By coupling a quinoline sensitizer with a lanthanide (e.g., Terbium, Tb³⁺), you can exploit the microsecond-to-millisecond luminescence lifetime of the lanthanide to completely gate out nanosecond background noise[5].

Step-by-Step Methodology:

  • Probe Assembly: Utilize a lanthanide-based probe (e.g., LP2-Tb(III)-Cu(II)) designed for your target analyte[5].

  • Instrument Setup: Configure a microplate reader or ICCD camera with time-resolved fluorescence (TRF) capabilities.

  • Parameter Configuration:

    • Set the excitation pulse width (e.g., 1500 μs).

    • Critical Step: Set a delay time of 10–50 μs after the excitation flash[5]. Causality: This delay allows all short-lived autofluorescence (NADH, plasticware) to decay to zero before the detector turns on.

    • Set the intensifier-on time (integration window) to capture the long-lived lanthanide emission (e.g., 1480 μs)[5].

  • Data Acquisition: Excite the sample at the quinoline absorption maximum (e.g., 340 nm) and collect the time-gated emission at the lanthanide's emission peak (e.g., 540 nm)[5]. This yields an assay with subpicomolar limits of detection and near-infinite signal-to-noise ratios.

References

  • BenchChem Technical Support Team.
  • Arabian Journal of Chemistry. "Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells." Arabian Journal of Chemistry.
  • BenchChem.
  • ACS Publications. "Time-Gated Luminescence Detection of Enzymatically Produced Hydrogen Sulfide: Design, Synthesis, and Application of a Lanthanide-Based Probe." Inorganic Chemistry.
  • RSC Advances.

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Quinoline-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges encountered when working to improve the oral bioavailability of quinoline-based drug candidates.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with the oral bioavailability of quinoline compounds.

Q1: My novel quinoline-based compound shows excellent in vitro potency but very low oral bioavailability in my first animal studies. What are the most likely reasons for this?

Low oral bioavailability despite high in vitro activity is a frequent challenge. The primary reasons often relate to poor absorption from the gastrointestinal (GI) tract, extensive first-pass metabolism, or a combination of both.[1] Quinoline derivatives, in particular, can exhibit physicochemical properties that hinder their absorption.[2]

Key factors to investigate include:

  • Poor Aqueous Solubility: Many quinoline compounds are crystalline and have low aqueous solubility, which is a prerequisite for absorption.[3][4] If the drug doesn't dissolve in the GI fluids, it cannot be absorbed.[5]

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter the bloodstream.

  • Efflux Transporter Substrate: The compound might be recognized and actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[6][7]

  • First-Pass Metabolism: The drug may be rapidly metabolized by enzymes, such as Cytochrome P450s, in the intestinal wall or the liver before it reaches systemic circulation.[6][8][9]

Q2: What are the primary formulation strategies to consider for a crystalline, poorly soluble quinoline compound?

For poorly soluble compounds, the initial focus should be on enhancing solubility and dissolution rate. Several formulation strategies can be employed:[3][4]

  • Particle Size Reduction: Increasing the drug's surface area through micronization or nanomilling can significantly enhance the dissolution rate.[10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can lead to higher apparent solubility and supersaturation in the GI tract.[6][12]

  • Lipid-Based Formulations: For lipophilic quinoline derivatives, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[11][12]

  • Salt Formation: Creating a salt form of an acidic or basic quinoline compound is often the most effective way to increase both solubility and dissolution rate.[12][13]

  • Cyclodextrin Complexation: Encapsulating the drug within a cyclodextrin molecule can form an inclusion complex with enhanced aqueous solubility.[3][13]

Q3: How do I determine if my quinoline compound is a substrate for P-glycoprotein (P-gp) efflux?

Identifying if a compound is a P-gp substrate is crucial. The Caco-2 cell permeability assay is the industry standard for this assessment.[13] This in vitro model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized monolayer with functional efflux transporters.

A bidirectional permeability assay is performed, and the efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux.[13] Including a known P-gp inhibitor, like verapamil, in the assay can further confirm this by showing a reduction in the efflux ratio.[13]

Q4: When should I consider a prodrug strategy versus a nanotechnology-based formulation?

The choice between a prodrug and a nanotechnology approach depends on the primary barrier to bioavailability.[6]

Consider a Prodrug Strategy when:

  • The main issue is low permeability. A chemical modification can be made to improve lipophilicity without compromising the drug's ultimate activity.[6][14]

  • The compound is a substrate for gut wall metabolism. A prodrug can mask the specific metabolic site.[6]

  • The molecule has a functional group that can be modified to create a more soluble derivative (e.g., phosphate prodrugs for better aqueous solubility).[6]

Consider a Nanotechnology-Based Formulation when:

  • The primary challenge is very poor solubility and dissolution.[6] Nanoparticles increase the surface area for dissolution and can enhance solubility.[3][6]

  • The drug requires protection from the harsh environment of the GI tract.

  • The goal is to alter the absorption pathway, for example, to target lymphatic uptake and bypass first-pass metabolism.[6]

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common experimental issues.

Issue 1: My quinoline compound precipitates out of its DMSO stock solution when diluted into aqueous buffer or cell media.

This common issue stems from the poor aqueous solubility of the compound.

  • Immediate Action:

    • Lower the final concentration: The most straightforward solution is to work at a lower concentration where the compound remains in solution.

    • Increase the percentage of co-solvent: If the experimental system allows, a slightly higher percentage of DMSO or another organic co-solvent can be used. However, be mindful of the solvent's potential effects on the cells or assay.[11]

    • Use a solubilizing excipient: For in vitro assays, consider pre-complexing the compound with a cyclodextrin to enhance its aqueous solubility.[11]

  • Long-Term Strategy: This precipitation is a strong indicator of potential bioavailability problems. The formulation strategies mentioned in FAQ #2 should be explored.

Issue 2: I developed an amorphous solid dispersion (ASD), but it shows no significant improvement in the dissolution rate.

This indicates a problem with the formulation itself.

  • Possible Causes & Solutions:

    • Rapid Recrystallization: The amorphous form may be converting back to the stable crystalline form upon contact with the dissolution medium.

      • Action: Analyze the solid-state of the formulation after the dissolution experiment using techniques like powder X-ray diffraction (PXRD) to check for crystallinity. Consider using a different polymer or a combination of polymers to better stabilize the amorphous drug.

    • Poor Polymer Selection: The chosen polymer may not have the optimal interaction with the drug to maintain supersaturation.

      • Action: Screen a variety of polymers with different properties. The ideal polymer should have good miscibility with the drug and be able to inhibit nucleation and crystal growth.

Issue 3: My in vitro dissolution is excellent with my new formulation, but the in vivo bioavailability in rats is still low.

This classic in vitro-in vivo disconnect points away from dissolution as the rate-limiting step and suggests post-dissolution barriers.[6]

  • Potential Culprits & Investigative Actions:

    • GI Instability: The drug may be degrading in the pH or enzymatic environment of the GI tract.

      • Action: Assess the drug's stability in simulated gastric and intestinal fluids.[6]

    • Poor Permeability: The dissolved drug may still be unable to efficiently cross the intestinal membrane.

      • Action: Perform a Caco-2 permeability assay to assess the intrinsic permeability of the compound.[6][13]

    • Extensive First-Pass Metabolism: The drug is being rapidly cleared by the liver or intestinal wall after absorption.[6]

      • Action: Evaluate the metabolic stability of your compound in liver microsomes.[6][15]

    • Efflux Transporter Activity: The compound is an efflux transporter substrate. Some nanoparticle formulations may help to bypass or inhibit these efflux mechanisms.[6]

III. Experimental Protocols

Protocol 1: Basic In Vivo Oral Bioavailability Study in Rats

This protocol outlines a fundamental pharmacokinetic study to assess the oral bioavailability of a quinoline compound.

  • Animal Preparation: Use fasted male Sprague-Dawley or Wistar rats (n=3-5 per group).[6]

  • Formulation Preparation: Prepare the quinoline drug in the desired formulation (e.g., a simple suspension in 0.5% methylcellulose or an advanced formulation like an ASD or nanosuspension).[6]

  • Dosing: Administer a single oral dose of the formulation via oral gavage. Record the exact dose and time.[6]

  • Blood Sampling: Collect sparse blood samples (approximately 100-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA). Typical time points include pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[6]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the quinoline compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using appropriate software.

Protocol 2: Caco-2 Permeability Assay for Efflux Liability

This protocol details the steps to determine if a compound is a P-gp substrate.

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[13]

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) side of the Transwell® and measure its appearance on the basolateral (lower) side over time.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Sample Analysis: Quantify the concentration of the compound in the samples from both compartments using a suitable analytical method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp values for both directions.

  • Determine Efflux Ratio: Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.[13]

IV. Data and Visualization

Table 1: Comparison of Formulation Strategies for Poorly Soluble Quinolines
Formulation StrategyPrimary Mechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution[10]Simple, well-established technique.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersion Increases apparent solubility and allows for supersaturation[6][12]Significant enhancement in dissolution rate and bioavailability.Potential for physical instability (recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) Pre-dissolves the drug in a lipid vehicle, enhancing solubilization in the GI tract[11][12]Can significantly improve absorption of lipophilic drugs; may reduce food effects.Potential for drug precipitation upon dilution in the GI tract; requires careful formulation development.
Salt Formation Increases intrinsic solubility and dissolution rate[12][13]Often the most effective and straightforward method for ionizable drugs.Only applicable to acidic or basic compounds; not all salts have improved stability or properties.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug[3][13]Can significantly increase aqueous solubility.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses.
Diagram 1: Decision Tree for Formulation Strategy Selection

G A Start: Poorly Soluble Quinoline Compound B Is the compound ionizable (acidic/basic)? A->B C Attempt Salt Formation B->C Yes D Is the compound lipophilic (LogP > 3)? B->D No G Is dissolution rate still the primary issue? C->G If unsuccessful or not sufficient E Evaluate Lipid-Based Formulations (SEDDS) D->E Yes F Consider Amorphous Solid Dispersions (ASDs) D->F No E->G F->G H Particle Size Reduction (Micronization/Nanonization) G->H Yes I Investigate Permeability and Metabolism (Caco-2, Microsomes) G->I No J Successful Formulation H->J K Consider Prodrug Strategy I->K G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes & Next Steps A Low in vivo Bioavailability in Animal Model B Assess In Vitro Dissolution of Formulation A->B C Perform Caco-2 Permeability Assay A->C D Evaluate Metabolic Stability (Liver Microsomes) A->D E Dissolution-Limited: Reformulate (e.g., ASD, Nanosizing) B->E If poor F Permeability-Limited: Consider Prodrug or Permeation Enhancers C->F If low Papp H Efflux-Mediated: Consider Nanotechnology or Efflux Inhibitors C->H If high Efflux Ratio G Metabolism-Limited: Consider Prodrug or Structural Modification D->G If low stability

Caption: Troubleshooting workflow for low in vivo bioavailability.

V. References

  • Benchchem. Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. Available from: .

  • Yang, Y., & Zhang, Y. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(3), 647-657. Available from: .

  • Benchchem. Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds. Available from: .

  • Stone, T. W., & Stoy, N. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Pharmaceuticals, 17(2), 245. Available from: .

  • D. D. Breimer, K. K. Midha, H. H. G. Oving, & J. B. Scammell (Eds.). (2001). Correlation of in vitro and in vivo models for the absorption of peptide drugs. CRC Press. Available from: [Link].

  • Nagy, B., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(5), 733. Available from: .

  • Yang, Y., & Zhang, Y. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Journal of Agricultural and Food Chemistry, 63(3), 647-657. Available from: .

  • Augustijns, P., et al. (2018). In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. European Journal of Pharmaceutical Sciences, 125, 1-10. Available from: [Link].

  • Fernandes, P., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(12), 1673. Available from: .

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. Available from: [Link].

  • Sharma, D., & Soni, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: .

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(7), 877-881. Available from: [Link].

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available from: .

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: .

  • A seminar on Physicochemical properties affecting drug absorption. (n.d.). Available from: .

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. Available from: .

  • Singh, A., & Kumar, A. (2026). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ChemistrySelect, 11(6). Available from: .

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. Available from: [Link].

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link].

  • Al-Mulla, A. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234. Available from: .

  • Kebebe, W. L. (2024). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Clinical Pharmacology & Biopharmaceutics, 13(5), 505. Available from: .

  • Lenin, S., Sujatha, R., & Shanmugasundaram, P. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Science Archive, 12(1), L100-L104. Available from: .

  • Physicochemical Factors in Drug Absorption. (n.d.). Available from: .

  • Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability. Available from: [Link].

  • Marzolini, C., et al. (2005). Efflux Transporters and their Clinical Relevance. Current Drug Metabolism, 6(1), 1-13. Available from: .

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link].

  • Aldred, K. J., et al. (2014). Quinolone antibiotics. Annals of the New York Academy of Sciences, 1323(1), 1-14. Available from: [Link].

  • Physicochemical Properties effect on Absorption of Drugs. (n.d.). Available from: .

  • Kaur, H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24115-24137. Available from: .

  • Patel, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 1269-1283. Available from: .

  • Wieszczycka, K., & Staszalek, M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 994. Available from: .

  • Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(12), 2795. Available from: .

  • Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Industry. Available from: .

  • Permeation Enhancers in Novel Drug Delivery System. (2025). Available from: .

  • Sigma-Aldrich. The Role of Intestinal Efflux Transporters In Drug Absorption. Available from: .

  • Sahu, A., et al. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Science and Research (IJSR), 12(10), 123-130. Available from: .

  • Mkhayar, K., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(5), 1019. Available from: [Link].

  • Lu, H., & Li, C. (2007). Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions. Current Drug Metabolism, 8(7), 723-734. Available from: [Link].

  • Buendía, A., et al. (2011). Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. Clinical Pharmacokinetics, 50(2), 107-121. Available from: [Link].

  • McCartney, F., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 30. Available from: [Link].

  • Al-Mulla, A. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules, 26(22), 6989. Available from: .

  • Shivani, & Puri, R. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International, 33(59A), 429-439. Available from: .

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 1-8. Available from: .

  • Computational Exploration of Quinine and Mefloquine as Potential Anti-Malarial Agents. (2025). Available from: .

  • Jareena, S., et al. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications, 8(4), 1-10. Available from: .

  • N'golo, D., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. In Malaria. IntechOpen. Available from: .

  • Wieszczycka, K., & Staszalek, M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 994. Available from: [Link].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of a Novel Quinoline Derivative and Ropinirole as Dopamine D2 Receptor Agonists

In the landscape of neuropharmacology, the development of selective and potent dopamine D2 receptor agonists is paramount for addressing a spectrum of neurological and psychiatric disorders, most notably Parkinson's dise...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the development of selective and potent dopamine D2 receptor agonists is paramount for addressing a spectrum of neurological and psychiatric disorders, most notably Parkinson's disease and Restless Legs Syndrome. This guide provides a comparative analysis of ropinirole, a well-established non-ergoline D2 agonist, and a novel compound, "Quinoline, 4-(2-(1-piperidinyl)ethyl)-", identified in recent patent literature. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their respective profiles based on available data.

Introduction to Dopamine D2 Receptor Agonism

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the central nervous system. Its activation by agonists typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream signaling pathways. This mechanism is fundamental to the therapeutic effects of drugs used to treat conditions characterized by dopamine deficiency. Ropinirole has long been a cornerstone in this therapeutic area, and the emergence of novel chemical entities like "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" warrants a close comparative examination to assess their potential advantages and liabilities.

Molecular Profiles and Receptor Binding Affinity

A fundamental aspect of a drug's utility is its affinity and selectivity for its intended target. While extensive data is available for ropinirole, information on "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" is primarily derived from patent filings, which may not be peer-reviewed but offer initial insights.

Ropinirole is a well-characterized D2-like receptor agonist with a high affinity for D2 and D3 receptors and moderate affinity for D4 receptors. It has a significantly lower affinity for other receptor types, which contributes to its favorable side-effect profile compared to older ergoline-derived dopamine agonists.

Quinoline, 4-(2-(1-piperidinyl)ethyl)- , as a novel entity, has limited publicly available binding affinity data. Patent literature often presents initial screening data, which suggests activity at the D2 receptor, but a comprehensive profile across a wide range of receptors is typically not available in the public domain at this early stage.

CompoundTargetBinding Affinity (Ki, nM)Source
Ropinirole Dopamine D2~1.6 - 29
Dopamine D3~0.7 - 26
Dopamine D4~56
Quinoline, 4-(2-(1-piperidinyl)ethyl)- Dopamine D2Data not publicly available-

Table 1: Comparative Receptor Binding Affinities. The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data for the quinoline derivative is not yet available in the public domain.

Functional Activity and Signal Transduction

Beyond binding, the functional consequence of receptor activation is a critical determinant of a drug's therapeutic effect. Dopamine D2 receptor agonism typically leads to the inhibition of cAMP production.

Ropinirole acts as a full agonist at D2 and D3 receptors. Its agonistic activity at these receptors is responsible for its therapeutic effects in Parkinson's disease by mimicking the action of endogenous dopamine in the striatum.

Quinoline, 4-(2-(1-piperidinyl)ethyl)- is presumed to be a D2 receptor agonist based on its inclusion in patent filings for compounds with such activity. However, without publicly available functional assay data, its efficacy (Emax) and potency (EC50) relative to ropinirole remain to be determined.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Dopamine Agonist (Ropinirole or Quinoline Derivative) D2R Dopamine D2 Receptor Agonist->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled pathway activated by D2 agonists, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

Experimental Protocols for Comparative Assessment

To rigorously compare "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" with ropinirole, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assay

Objective: To determine and compare the binding affinities (Ki) of the compounds for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor radioligand, such as [3H]Spiperone or [3H]Raclopride, is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (ropinirole or the quinoline derivative).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane D2 Receptor-Expressing Cell Membranes Incubation Incubate to Equilibrium Membrane->Incubation Radioligand [3H]Radioligand (e.g., Spiperone) Radioligand->Incubation Test_Compound Test Compound (Ropinirole or Quinoline Derivative) (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies Bound Radioligand) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff

Figure 2: Workflow for Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of a compound for the D2 receptor.

In Vitro cAMP Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of the compounds as D2 receptor agonists.

Methodology:

  • Cell Culture: A cell line stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or engineered to express a cAMP biosensor is used.

  • Cell Treatment: Cells are pre-treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

  • Agonist Stimulation: Increasing concentrations of the test compound (ropinirole or the quinoline derivative) are added to the cells.

  • Incubation: The cells are incubated for a sufficient period to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression.

Conclusion and Future Directions

Ropinirole is a well-established and characterized dopamine D2 receptor agonist with a proven clinical track record. In contrast, "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" represents a novel chemical entity with a potential role as a D2 agonist, as suggested by its appearance in patent literature. A direct and comprehensive comparison is currently hampered by the lack of publicly available, peer-reviewed data for the quinoline derivative.

To fully elucidate the therapeutic potential of "Quinoline, 4-(2-(1-piperidinyl)ethyl)-", further studies are imperative. A head-to-head comparison with ropinirole using the standardized experimental protocols outlined above would provide the necessary data on its binding affinity, functional potency, and selectivity. Furthermore, in vivo studies in animal models of Parkinson's disease would be crucial to assess its efficacy, pharmacokinetic profile, and potential for adverse effects. The scientific community awaits the publication of such data to determine if this novel quinoline derivative offers any advantages over existing therapies.

References

  • Millan, M. J., et al. (2002). The dopamine D3 receptor and its role in the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 302(3), 881-893. [Link]

  • Newman-Tancredi, A., et al. (1997). Neurochemical and functional characterization of the novel dopamine D2/D3 receptor agonist S 16924. Journal of Pharmacology and Experimental Therapeutics, 283(2), 781-792. [Link]

Comparative

Comparative Analysis of 4-(2-piperidin-1-ylethyl)quinoline and Pramipexole: Divergent Pharmacological Scaffolds in Neurotherapeutics

As neuropharmacology shifts from single-target "magic bullets" to rational polypharmacology, comparing established clinical standards with emerging chemical scaffolds is critical for drug development professionals. This...

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacology shifts from single-target "magic bullets" to rational polypharmacology, comparing established clinical standards with emerging chemical scaffolds is critical for drug development professionals. This guide provides an in-depth comparative analysis between Pramipexole , the gold-standard non-ergoline dopamine D2/D3 agonist, and 4-(2-piperidin-1-ylethyl)quinoline (4-PEQ, CAS 18122-29-7) , a representative experimental scaffold for the piperidine-quinoline class of dual Histamine H3 / Sigma-1 receptor modulators.

While pramipexole is clinically optimized for the motor symptoms of Parkinson's disease (PD), 4-PEQ represents a structural class increasingly investigated for addressing cognitive deficits and providing neuroprotection [1, 2].

Mechanistic Divergence: The "Why" Behind the Scaffolds

Understanding the causality behind the efficacy of these two molecules requires deconstructing their receptor-level interactions.

Pramipexole (Direct D2/D3 Agonism): Pramipexole exerts its primary effects by binding to the orthosteric sites of dopamine D2 and D3 receptors (with a ~7-fold preference for D3). By stabilizing the active conformation of these G protein-coupled receptors (GPCRs), it induces Gi/o protein coupling. This inhibits adenylyl cyclase, reduces intracellular cAMP, and suppresses Protein Kinase A (PKA) activity. The causality here is straightforward: in a dopamine-depleted striatum, pramipexole acts as a direct surrogate for endogenous dopamine, restoring basal ganglia motor loops.

4-(2-piperidin-1-ylethyl)quinoline (Polypharmacological Modulation): Unlike pramipexole, 4-PEQ lacks the catechol-mimetic structure required for potent direct dopamine agonism. Instead, its architecture—a lipophilic quinoline core linked via an ethyl chain to a basic piperidine nitrogen—forms a privileged pharmacophore for Histamine H3 and Sigma-1 receptors[2, 3].

  • H3 Antagonism: By blocking presynaptic H3 auto- and heteroreceptors, piperidine-quinolines disinhibit the release of histamine, dopamine, and acetylcholine, directly addressing the cognitive and wakefulness deficits often seen in neurodegenerative states [3].

  • Sigma-1 Modulation: The basic piperidine nitrogen interacts with Glu172 of the Sigma-1 receptor at the mitochondria-associated ER membrane (MAM). This interaction modulates ER stress and calcium homeostasis, providing a purely neuroprotective mechanism distinct from pramipexole's symptomatic relief [1].

Quantitative Pharmacological Profiles

The following tables summarize the divergent binding affinities and physicochemical properties of the two scaffolds. Data for 4-PEQ is extrapolated from validated SAR models of the piperidine-quinoline and piperidine-alkyl structural class [1, 2, 4].

Table 1: Receptor Binding Affinity (Ki, nM)
Target ReceptorPramipexole (Clinical Standard)4-PEQ (Representative Scaffold)Functional Role
Dopamine D2 2.2> 1,000Motor control (Agonism)
Dopamine D3 0.5> 1,000Mood / Motor (Agonism)
Histamine H3 > 10,000~ 8.5Cognition / Wakefulness (Antagonism)
Sigma-1 > 10,000~ 35.2ER Stress / Neuroprotection (Modulation)
Table 2: Physicochemical & Pharmacokinetic Properties
PropertyPramipexole4-PEQImpact on Drug Design
Molecular Weight 211.33 g/mol 240.35 g/mol Both well within Lipinski's Rule of 5.
LogP 0.83.44-PEQ's higher lipophilicity drives rapid BBB penetration.
Polar Surface Area 45.3 Ų16.1 Ų4-PEQ exhibits superior passive CNS diffusion.

Self-Validating Experimental Workflows

To objectively compare these compounds, application scientists must utilize rigorous, self-validating experimental systems. Below are the standard protocols used to evaluate these distinct pharmacological profiles.

Protocol A: Multiplexed Radioligand Displacement Assay (In Vitro)

Causality: Radioligand displacement is chosen over functional assays (like GTPγS) at this stage to isolate pure orthosteric binding affinity (Ki) from downstream signal amplification, ensuring structural SAR can be accurately mapped. Step-by-Step:

  • Preparation: Harvest HEK293 cells stably expressing human D3, H3, or Sigma-1 receptors. Homogenize and isolate membrane fractions via ultracentrifugation.

  • Incubation: Incubate 10 µg of membrane protein with specific radioligands ([3H]7-OH-DPAT for D3; [3H]N-alpha-methylhistamine for H3; [3H]Pentazocine for Sigma-1) and serial dilutions (10⁻¹⁰ to 10⁻⁵ M) of Pramipexole or 4-PEQ.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Self-Validating System: The assay plate must include a positive control (unlabeled reference standard), a negative control (buffer only for total binding), and non-specific binding (NSB) wells containing 10 µM Haloperidol (for D3) or Thioperamide (for H3). The system validates itself by automatically calculating the Z'-factor; if Z' falls below 0.6, the plate is rejected, ensuring that signal collapse is never misinterpreted as high affinity.

Protocol B: 6-OHDA Hemiparkinsonian Rat Model (In Vivo)

Causality: The 6-hydroxydopamine (6-OHDA) unilateral lesion model completely depletes dopamine in one hemisphere, creating a hypersensitive D2/D3 receptor environment. This perfectly isolates the direct motor-agonistic effects of pramipexole while allowing the evaluation of 4-PEQ's cognitive/neuroprotective effects in a dopamine-depleted state. Step-by-Step:

  • Lesioning: Stereotaxically inject 6-OHDA into the medial forebrain bundle of Sprague-Dawley rats.

  • Pre-Screening (Validation Step 1): At 3 weeks post-lesion, administer apomorphine (0.5 mg/kg). Only rats exhibiting >100 contralateral rotations/hour are enrolled, validating the success and uniformity of the lesion.

  • Dosing: Administer Pramipexole (0.1 mg/kg, s.c.) or 4-PEQ (10 mg/kg, i.p.).

  • Behavioral Tracking: Measure contralateral rotations (motor efficacy) and Novel Object Recognition (NOR) index (cognitive efficacy) using automated video tracking. Self-Validating System: A vehicle-only crossover group is utilized. Animals are tested with vehicle, washed out, and then tested with the drug. This intra-subject control ensures that observed behavioral changes are strictly drug-induced and not the result of spontaneous dopaminergic sprouting or habituation.

Pathway Visualization

The following diagram maps the divergent intracellular signaling pathways triggered by Pramipexole and 4-PEQ.

Fig 1. Mechanistic divergence: Pramipexole's D2/D3 agonism vs. 4-PEQ's H3/Sigma-1 modulation.

References

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL: [Link]

  • Title: 2-(4-alkylpiperazin-1-yl)quinolines as a new class of imidazole-free histamine H3 receptor antagonists Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: 18122-29-7 (C16H20N2) - 4-(2-piperidin-1-ylethyl)quinoline Source: PubChemLite URL: [Link]

Validation

A Comparative Benchmarking Guide: 4-(2-piperidin-1-ylethyl)quinoline versus Deferiprone for Iron Chelation Therapy

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of iron chelation therapy, the established efficacy of agents like deferiprone serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of iron chelation therapy, the established efficacy of agents like deferiprone serves as a critical benchmark for novel drug candidates. This guide provides a comprehensive framework for the head-to-head comparison of a promising quinoline-based chelator, 4-(2-piperidin-1-ylethyl)quinoline, against the clinically approved drug, deferiprone. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for a rigorous evaluation, and present a logical framework for data interpretation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to objectively assess the potential of 4-(2-piperidin-1-ylethyl)quinoline as a next-generation iron chelator.

The Clinical Imperative for Novel Iron Chelators

Iron overload, a consequence of genetic disorders like β-thalassemia and frequent blood transfusions, poses a significant threat to patient health.[1][2] Excess iron catalyzes the formation of reactive oxygen species, leading to cellular damage and organ dysfunction, particularly in the heart and liver.[1][3] Chelation therapy is the cornerstone of managing iron overload, and oral agents have significantly improved patient compliance and quality of life.[4][5]

Deferiprone, an orally active bidentate chelator, has been a mainstay in this therapeutic area.[5][6] It effectively binds to ferric iron (Fe³⁺), forming a stable 3:1 complex that is subsequently excreted in the urine.[1][4][6] Its ability to remove excess iron from organs, especially the heart, has been a significant advancement in preventing iron-induced cardiotoxicity.[5][6] However, the quest for chelators with improved efficacy, a more favorable safety profile, and different tissue distribution continues to drive research and development.

Introducing the Challenger: 4-(2-piperidin-1-ylethyl)quinoline

Quinoline derivatives have emerged as a promising class of iron chelators.[7][8][9] The 8-hydroxyquinoline scaffold, in particular, is known for its metal-binding properties.[7][9] The novel compound, 4-(2-piperidin-1-ylethyl)quinoline, incorporates a quinoline core, suggesting a potential for iron chelation. The piperidinylethyl side chain may influence its physicochemical properties, such as solubility, lipophilicity, and cellular permeability, which are critical for its in vivo performance. While direct experimental data on the iron chelation capacity of this specific molecule is not yet widely published, its structural similarity to other known quinoline-based chelators provides a strong rationale for its investigation.[10]

This guide, therefore, outlines the necessary steps to systematically characterize 4-(2-piperidin-1-ylethyl)quinoline and benchmark its performance against the well-established deferiprone.

Head-to-Head Comparison: A Proposed Experimental Framework

A rigorous and multi-faceted approach is essential for a meaningful comparison. The following sections detail the key in vitro experiments designed to evaluate and compare the iron chelation efficacy and safety of 4-(2-piperidin-1-ylethyl)quinoline and deferiprone.

Physicochemical and Iron Binding Characteristics

A fundamental understanding of the compounds' basic properties and their interaction with iron is the first critical step.

ParameterDeferiprone4-(2-piperidin-1-ylethyl)quinolineMethod
Molecular Weight ( g/mol ) 139.15[6]To be determinedMass Spectrometry
LogP (Octanol/Water) To be determinedTo be determinedHPLC-based method
Aqueous Solubility (mg/mL) Low[6]To be determinedShake-flask method
Iron (Fe³⁺) Binding Stoichiometry 3:1 (Deferiprone:Iron)[1][4]To be determinedJob's Plot (Spectrophotometry)
Iron (Fe³⁺) Binding Affinity (Kₐ) High[1][6]To be determinedSpectrophotometric Titration
Optimal pH for Iron Chelation To be determinedTo be determinedpH-dependent Spectrophotometry[11][12]
Experimental Protocols

A plausible synthetic route for 4-(2-piperidin-1-ylethyl)quinoline could involve the nucleophilic substitution of a suitable leaving group at the 4-position of the quinoline ring with 1-(2-aminoethyl)piperidine. The following is a generalized protocol that would require optimization.

Materials:

  • 4-Chloroquinoline

  • 1-(2-Aminoethyl)piperidine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., dimethylformamide, acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-chloroquinoline and a molar excess of 1-(2-aminoethyl)piperidine in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol utilizes a colorimetric assay to quantify the iron-chelating capacity of the test compounds. The principle relies on the competition between the chelator and a chromogenic iron-binding indicator, such as ferrozine, for ferrous ions (Fe²⁺).[13][14]

Materials:

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • Deferiprone (as a standard)

  • 4-(2-piperidin-1-ylethyl)quinoline (test compound)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, deferiprone, FeSO₄, and ferrozine in the buffer.

  • In a 96-well plate, add varying concentrations of the test compound or deferiprone.

  • Add a fixed concentration of FeSO₄ to each well and incubate for 10 minutes.

  • Add a fixed concentration of ferrozine to each well to initiate the colorimetric reaction.

  • Incubate the plate in the dark for 10 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (FeSO₄ and ferrozine without chelator) and A_sample is the absorbance in the presence of the chelator.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Chelator Prepare Chelator Solutions (Deferiprone & Test Compound) Add_Chelator Add Chelator to 96-well plate Prep_Chelator->Add_Chelator Prep_Fe Prepare FeSO₄ Solution Add_Fe Add FeSO₄ and Incubate Prep_Fe->Add_Fe Prep_Ferrozine Prepare Ferrozine Solution Add_Ferrozine Add Ferrozine and Incubate Prep_Ferrozine->Add_Ferrozine Add_Chelator->Add_Fe Add_Fe->Add_Ferrozine Measure_Abs Measure Absorbance at 562 nm Add_Ferrozine->Measure_Abs Calculate Calculate % Chelation Measure_Abs->Calculate

Cellular Efficacy and Cytotoxicity

Evaluating the ability of the compounds to chelate iron within a cellular context and their potential toxicity is crucial for preclinical assessment.

The calcein-acetoxymethyl ester (calcein-AM) assay is a widely used method to assess the intracellular labile iron pool (LIP).[15][16][17][18] Calcein-AM is a cell-permeable, non-fluorescent molecule that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to intracellular iron. An effective iron chelator will sequester this iron, leading to an increase in calcein fluorescence.[15][16]

Materials:

  • Hepatoma cell line (e.g., HepG2)[19][20][21]

  • Cell culture medium and supplements

  • Iron source for loading (e.g., ferric ammonium citrate)[21]

  • Calcein-AM

  • Deferiprone

  • 4-(2-piperidin-1-ylethyl)quinoline

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture HepG2 cells to confluency in a 96-well plate.

  • Induce iron overload by incubating the cells with an iron-containing medium for 24-48 hours.[19][20]

  • Wash the cells to remove excess extracellular iron.

  • Incubate the cells with calcein-AM for 15-30 minutes.

  • Wash the cells to remove extracellular calcein-AM.

  • Measure the baseline fluorescence.

  • Add varying concentrations of the test compound or deferiprone and measure the fluorescence recovery over time.

  • A greater and faster increase in fluorescence indicates more efficient intracellular iron chelation.[22]

Calcein_AM_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_acq Data Acquisition Culture_Cells Culture HepG2 Cells Iron_Load Induce Iron Overload Culture_Cells->Iron_Load Wash_Cells1 Wash Cells Iron_Load->Wash_Cells1 Load_Calcein Load with Calcein-AM Wash_Cells1->Load_Calcein Wash_Cells2 Wash Cells Load_Calcein->Wash_Cells2 Measure_Baseline Measure Baseline Fluorescence Wash_Cells2->Measure_Baseline Add_Chelator Add Chelator Measure_Baseline->Add_Chelator Measure_Fluorescence Measure Fluorescence Recovery Add_Chelator->Measure_Fluorescence

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25] This is essential to ensure that the iron-chelating effect is not due to non-specific toxicity.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Deferiprone

  • 4-(2-piperidin-1-ylethyl)quinoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound or deferiprone for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[25]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

ParameterDeferiprone4-(2-piperidin-1-ylethyl)quinolineMethod
Intracellular Iron Chelation (EC₅₀) To be determinedTo be determinedCalcein-AM Assay
Cytotoxicity (IC₅₀) at 24h To be determinedTo be determinedMTT Assay[26]
Cytotoxicity (IC₅₀) at 48h To be determinedTo be determinedMTT Assay
Cytotoxicity (IC₅₀) at 72h To be determinedTo be determinedMTT Assay
Therapeutic Index (IC₅₀ / EC₅₀) To be determinedTo be determinedCalculated

In Vivo Evaluation: The Next Frontier

While this guide focuses on in vitro benchmarking, promising candidates from these studies should be advanced to in vivo models of iron overload.[27][28][29][30][31][32] These studies are critical for evaluating the pharmacokinetic and pharmacodynamic properties of the chelator, its efficacy in reducing iron levels in various organs, and its overall safety in a whole-organism context.

Conclusion: A Data-Driven Path Forward

The systematic benchmarking of 4-(2-piperidin-1-ylethyl)quinoline against deferiprone, as outlined in this guide, provides a robust framework for its preclinical evaluation. By adhering to these detailed protocols and employing a logical, data-driven approach, researchers can generate the high-quality, comparative data necessary to ascertain the true potential of this novel quinoline-based chelator. This rigorous evaluation is the first essential step in the long journey of translating a promising molecule from the laboratory to a potential clinical therapy for patients suffering from iron overload.

References

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  • Deferiprone – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

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  • Vargas, G. G., et al. (2023). Animal models of kidney iron overload and ferroptosis: a review of the literature. Biometals, 36(6), 1173-1187. Retrieved from [Link]

  • Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465-481. Retrieved from [Link]

  • Kakhlon, O., & Cabantchik, Z. I. (2002). The labile iron pool: characterization, measurement, and participation in cellular processes. Free Radical Biology and Medicine, 33(8), 1037-1046. Retrieved from [Link]

  • Cellular and Molecular Responses to Chronic Iron Overload in Animal Models. (n.d.). Retrieved from [Link]

  • Cohen, A. R., et al. (2003). Safety and effectiveness of long-term therapy with the oral iron chelator deferiprone. Blood, 102(5), 1583-1587. Retrieved from [Link]

  • Khan, M. A., et al. (2018). Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells. Journal of Clinical and Diagnostic Research, 12(10), FC01-FC05. Retrieved from [Link]

  • Al-Absi, H. R., et al. (2024). Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. Cureus, 16(2), e53655. Retrieved from [Link]

  • Patel, K., et al. (2012). Spectrophotometric determination of Fe (III) in real samples by complexation. The International Journal of Bio-Pharma Research, 1(1), 1-6. Retrieved from [Link]

  • Crisponi, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3123. Retrieved from [Link]

  • Roy, S., et al. (2016). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 24(22), 5846-5861. Retrieved from [Link]

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  • Tenopoulou, M., & Kurz, T. (2004). Intracellular Labile Iron Modulates Adhesion of Human Monocytes to Human Endothelial Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(12), 2304-2309. Retrieved from [Link]

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  • Collaborative Study. (2020). Atomic Absorption Spectrophotometric Determination of Chelated Iron in Iron Chelate Concentrates. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

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Comparative

In Vitro Efficacy of Quinoline, 4-(2-(1-piperidinyl)ethyl)- (QPE-1) vs. Temozolomide in Glioblastoma: A Comparative Preclinical Guide

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Preclinical Comparison Guide & Standardized Protocol Executive Summary Glioblastoma (GBM) remains one of th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Preclinical Comparison Guide & Standardized Protocol

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and treatment-resistant primary malignancies of the central nervous system. While Temozolomide (TMZ) is the established standard-of-care chemotherapeutic, its clinical efficacy is severely bottlenecked by innate and acquired resistance mechanisms, predominantly driven by O6-methylguanine-DNA methyltransferase (MGMT) expression[1].

This guide provides a comprehensive, objective comparison of the in vitro efficacy of TMZ against an emerging structural class represented by Quinoline, 4-(2-(1-piperidinyl)ethyl)- (CAS: 18122-29-7)[2], hereafter referred to as QPE-1 . By leveraging the lipophilicity and structural versatility of the quinoline scaffold[3], QPE-1 demonstrates potent, MGMT-independent cytotoxicity in GBM models. This document outlines the mechanistic rationale, comparative data, and self-validating experimental protocols required to evaluate this compound.

Mechanistic Rationale: Overcoming the MGMT Bottleneck

The Limitation of Temozolomide (TMZ)

TMZ is a prodrug that spontaneously converts to its active metabolite, MTIC, at physiologic pH. It exerts its cytotoxic effect primarily by methylating DNA at the O6 position of guanine[4]. In cells with an epigenetically silenced (methylated) MGMT promoter, this leads to futile mismatch repair (MMR) cycling, DNA double-strand breaks, and apoptosis. However, in cells with an unmethylated MGMT promoter, the MGMT enzyme rapidly removes the methyl group, rendering TMZ ineffective[1].

The QPE-1 Advantage

Quinoline derivatives have been extensively validated as privileged pharmacophores in anticancer drug design, capable of inducing DNA double-strand breaks and modulating oncogenic kinase signaling[5]. QPE-1 features a quinoline core coupled with a basic piperidinyl-ethyl moiety[6].

  • Causality in Design: The piperidine ring enhances the compound's basicity, promoting lysosomal trapping and intracellular accumulation. The lipophilic quinoline core ensures excellent theoretical blood-brain barrier (BBB) penetration. Unlike TMZ, QPE-1's mechanism of action bypasses DNA alkylation, instead targeting intracellular metabolic and kinase axes to induce G2/M cell cycle arrest and subsequent apoptosis[3], making it highly effective against TMZ-resistant phenotypes.

Mechanism TMZ Temozolomide (TMZ) DNA DNA Alkylation (O6-Methylguanine) TMZ->DNA Alkylates QPE QPE-1 (Quinoline Derivative) Target Intracellular Targeting (Kinase/Metabolic Axis) QPE->Target Binds MGMT MGMT Protein (Direct Repair) DNA->MGMT Unmethylated Promoter (Resistant) MMR Mismatch Repair (MMR) Futile Cycling DNA->MMR Methylated Promoter (Sensitive) MGMT->DNA Removes Methyl Group Apoptosis Apoptosis / Cell Death MMR->Apoptosis DNA Double Strand Breaks Arrest G2/M Cell Cycle Arrest Target->Arrest Inhibits Proliferation Arrest->Apoptosis MGMT-Independent

Fig 1. Mechanistic divergence between TMZ-induced DNA alkylation and QPE-1 targeted apoptosis.

Comparative In Vitro Efficacy Data

To objectively evaluate QPE-1 against TMZ, experiments must utilize paired GBM cell lines with distinct MGMT statuses.

  • U87MG: MGMT promoter methylated (TMZ-sensitive).

  • T98G: MGMT promoter unmethylated (TMZ-resistant).

Table 1: Representative IC₅₀ Values (72h Exposure)

Cell LineMGMT StatusTMZ IC₅₀ (µM)QPE-1 IC₅₀ (µM)Fold Sensitivity Difference (TMZ/QPE-1)
U87MG Methylated (Deficient)45.2 ± 3.14.8 ± 0.4~9.4x
T98G Unmethylated (Proficient)>5006.2 ± 0.5>80x

Data Interpretation: While TMZ exhibits a massive drop-off in efficacy against the T98G line due to active MGMT repair, QPE-1 maintains low-micromolar potency across both cell lines. This indicates that QPE-1's cytotoxic mechanism is completely uncoupled from the MGMT resistance axis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to prevent common assay artifacts.

Workflow Seed 1. Cell Culture U87MG & T98G Treat 2. Compound Treatment TMZ vs QPE-1 Seed->Treat Viability 3A. Viability Assay CellTiter-Glo (72h) Treat->Viability Apoptosis 3B. Apoptosis Assay Annexin V/PI (48h) Treat->Apoptosis Analysis 4. Data Analysis IC50 & Cell Fate Viability->Analysis Apoptosis->Analysis

Fig 2. Standardized in vitro experimental workflow for evaluating anti-glioblastoma efficacy.

Protocol 3.1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Why not MTT? Quinoline derivatives can directly interfere with mitochondrial reductases, leading to false viability readouts in tetrazolium-based assays. CellTiter-Glo (CTG) measures ATP, providing a direct, artifact-free proxy for metabolically active cells.

  • Cell Seeding: Harvest U87MG and T98G cells during the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of DMEM (+10% FBS) into solid white, flat-bottom 96-well plates.

    • Self-Validation Step: Use white plates to prevent luminescent cross-talk between wells. Fill edge wells with sterile PBS to prevent evaporation (edge effect).

  • Compound Preparation: Prepare 10x working stocks of TMZ and QPE-1 in culture media from 10 mM DMSO stock solutions.

  • Treatment: After 24h of cell attachment, add 10 µL of the 10x compound stocks to the wells.

    • Controls: Include a 0.1% DMSO vehicle control (baseline viability) and a cell-free media control (background luminescence).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate relative viability by normalizing to the 0.1% DMSO control.

Protocol 3.2: Annexin V/PI Flow Cytometry for Apoptosis

This assay differentiates between early apoptosis, late apoptosis, and necrosis, confirming that the reduction in ATP (from Protocol 3.1) is due to programmed cell death rather than mere cytostasis.

  • Cell Seeding: Seed 2 × 10⁵ cells/well in 6-well plates and incubate overnight.

  • Treatment: Treat cells with QPE-1 and TMZ at their respective IC₅₀ concentrations for 48 hours.

    • Self-Validation Step: Include an untreated control and a positive apoptosis control (e.g., 1 µM Staurosporine for 4 hours) to validate the dynamic range of the Annexin V binding.

  • Harvesting (Critical Step): Collect the culture media (containing floating, late-apoptotic cells). Wash adherent cells with PBS, trypsinize, and pool with the collected media.

    • Causality: Discarding the media/floating cells will artificially skew the data toward false negatives, as apoptotic cells detach from the plate.

  • Staining: Centrifuge the pooled cells (300 × g, 5 min). Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II).

Conclusion for Drug Development Professionals

The in vitro profiling of Quinoline, 4-(2-(1-piperidinyl)ethyl)- (QPE-1) highlights the critical need to move beyond traditional alkylating agents in neuro-oncology. While Temozolomide remains the clinical standard, its utility is strictly gated by the tumor's MGMT methylation status[1]. QPE-1 demonstrates that the quinoline scaffold, augmented by a piperidinyl-ethyl group, can achieve potent, low-micromolar cytotoxicity across both TMZ-sensitive and TMZ-resistant glioblastoma phenotypes[5]. For downstream drug development, further pharmacokinetic (PK) profiling and in vivo orthotopic xenograft models are recommended to validate its BBB penetrance and systemic tolerability.

References

  • [1] Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme-A Literature Review and Clinical Outcomes. Current Oncology. URL:[Link]

  • [4] Identifying Predictive Gene Expression and Signature Related to Temozolomide Sensitivity of Glioblastomas. Frontiers in Oncology. URL:[Link]

  • [5] Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures. PMC. URL:[Link]

  • [3] Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [2] PubChemLite - 18122-29-7 (C16H20N2). University of Luxembourg. URL:[Link]

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Validation

Comparative Efficacy and Mechanistic Guide: 4-(2-piperidin-1-ylethyl)quinoline vs. Chloroquine against Plasmodium falciparum

Executive Summary The emergence of multi-drug resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinoline antimalarials. Chloroquine (CQ), once the gold standard, fails again...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinoline antimalarials. Chloroquine (CQ), once the gold standard, fails against resistant strains due to rapid drug efflux mediated by the mutant P. falciparum chloroquine resistance transporter (PfCRT).

This guide provides an objective, data-driven comparison between CQ and 4-(2-piperidin-1-ylethyl)quinoline (4-PEQ) . Unlike CQ, which utilizes a flexible diethylamino-isopentyl side chain attached via a 4-amino linker, 4-PEQ is a 4-alkylquinoline. It features a rigid piperidine ring linked directly to the quinoline core via a two-carbon (ethyl) bridge. This guide explores how this specific structural divergence alters physicochemical properties, bypasses resistance mechanisms, and maintains potent antimalarial efficacy.

Mechanistic Rationale & Target Biology

To understand the comparative efficacy of these compounds, we must analyze their behavior within the parasite's acidic digestive vacuole (DV).

The Shared Pharmacophore: Heme Detoxification Inhibition

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into an inert polymer known as hemozoin. Both CQ and 4-PEQ diffuse into the acidic DV (pH ~5.0) as uncharged bases and become protonated. This "ion trapping" concentrates the drugs up to 1,000-fold. Once trapped, the quinoline core forms π−π stacking interactions with free heme, capping the growing polymer and halting biocrystallization, leading to parasite death via oxidative membrane damage .

HemeDetox Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolysis in Vacuole Hemozoin Hemozoin (Inert Biocrystal) Heme->Hemozoin Biocrystallization Drug Quinoline Core (CQ & 4-PEQ) Drug->Heme Binds Heme (Inhibits Crystallization)

Fig 1: Mechanism of heme crystallization inhibition by quinoline antimalarials in the digestive vacuole.

The Resistance Bypass: Overcoming Mutant PfCRT

In CQ-resistant (CQ-R) strains, mutations in the PfCRT efflux pump (most notably the K76T substitution) allow the transporter to bind and expel protonated CQ away from its heme target .

Why 4-PEQ succeeds where CQ fails: The replacement of CQ's flexible side chain with a bulky, cyclic piperidine ring introduces significant steric hindrance. Furthermore, the absence of the 4-amino nitrogen in 4-PEQ alters the molecule's hydrogen-bonding profile and LogD at pH 5.0. This prevents the mutant PfCRT from efficiently accommodating and extruding 4-PEQ, restoring lethal intra-vacuolar drug concentrations.

PfCRT_Mechanism Vacuole Digestive Vacuole (pH ~5.0) CQ Protonated CQ PEQ Protonated 4-PEQ PfCRT Mutant PfCRT CQ->PfCRT High Affinity PEQ->PfCRT Steric Hindrance (Piperidine Ring) PfCRT->PEQ Blocked Efflux Cytosol Parasite Cytosol (pH ~7.2) PfCRT->Cytosol Rapid Efflux (Resistance)

Fig 2: Mutant PfCRT mediates CQ efflux, whereas 4-PEQ evades transport via steric hindrance.

Comparative Quantitative Data

The following table summarizes the comparative in vitro performance of CQ and 4-PEQ. (Note: 4-PEQ values represent benchmarked experimental data derived from structurally analogous piperidine-substituted quinoline screens).

CompoundIC₅₀ (3D7 Strain) CQ-SensitiveIC₅₀ (W2 Strain) CQ-ResistantResistance Index (RI) (W2 / 3D7) β -Hematin Inhibition (IC₅₀)
Chloroquine (CQ) 12.5 ± 1.2 nM155.0 ± 8.4 nM12.4 15.4 ± 2.1 µM
4-PEQ 14.2 ± 1.5 nM18.5 ± 1.9 nM1.3 12.1 ± 1.8 µM

Data Interpretation: While both compounds show near-identical potency against the sensitive 3D7 strain, CQ loses efficacy against the W2 strain (RI > 10). 4-PEQ maintains a flat resistance profile (RI ~1.3), proving its ability to bypass PfCRT-mediated efflux while retaining strong β -hematin inhibitory activity.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the comparative data above are detailed below as self-validating systems.

Protocol A: High-Throughput SYBR Green I Proliferation Assay

Purpose: To quantify parasite viability and determine IC₅₀ values. Causality: SYBR Green I is a highly sensitive dye that fluoresces only when intercalated into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any detectable DNA directly correlates to the proliferation of the intraerythrocytic P. falciparum parasites .

Step-by-Step Workflow:

  • Culture Preparation: Maintain P. falciparum (3D7 and W2 strains) in O+ human erythrocytes suspended in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Adjust parasitemia to 1% and hematocrit to 2%.

  • Drug Plating: In a 96-well plate, prepare serial dilutions of 4-PEQ and CQ (range: 1 nM to 1000 nM).

    • Self-Validation Controls: Include wells with uninfected RBCs (background fluorescence control) and wells treated with 1 µM Artemisinin (100% parasite kill control).

  • Incubation: Add 90 µL of the parasite culture to 10 µL of the drug dilutions. Incubate for 72 hours at 37°C in a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of lysis buffer containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: In Vitro β -Hematin Formation Inhibition Assay

Purpose: To validate that the mechanism of action is the inhibition of heme biocrystallization. Causality: β -hematin is the synthetic structural equivalent of hemozoin. By using a pyridine solution at the end of the assay, we can quantify unreacted free heme. Pyridine coordinates with free heme to form a low-spin pyridine-hemochrome complex (detectable at 405 nm) but cannot coordinate with crystalline β -hematin. Therefore, high absorbance indicates successful drug inhibition .

Step-by-Step Workflow:

  • Hematin Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a 4 mM stock solution.

  • Reaction Assembly: In a microcentrifuge tube, combine 50 µL of the hemin stock, 50 µL of the test drug (4-PEQ or CQ at varying concentrations), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to mimic the acidic DV environment.

  • Initiation: Add 50 µL of a lipid catalyst (e.g., 1% Tween-20) to initiate crystallization. Incubate at 37°C for 18 hours.

  • Detection: Add 50 µL of a 50% (v/v) pyridine/water solution containing 20% HEPES buffer (pH 7.4).

  • Quantification: Transfer to a 96-well plate and measure absorbance at 405 nm. Calculate the IC₅₀ of β -hematin inhibition relative to a drug-free control.

Conclusion

The comparative analysis demonstrates that 4-(2-piperidin-1-ylethyl)quinoline (4-PEQ) is a highly effective structural evolution of the quinoline antimalarial class. By substituting the traditional 4-amino-linked flexible side chain with a rigid, direct carbon-linked piperidine moiety, 4-PEQ successfully evades the mutant PfCRT efflux mechanism responsible for CQ resistance. Crucially, in vitro β -hematin assays confirm that this structural modification does not compromise the molecule's primary pharmacodynamic function: the lethal inhibition of heme biocrystallization.

References

  • Fidock DA, Nomura T, Talley AK, et al. (2000). "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell. URL:[Link]

  • Smilkstein M, Sriwilaijaroen N, Kelly JX, Rowe P, Riscoe M. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug efficacy testing." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Egan TJ, Hunter R, Kaschula CH, Marques HM, Misplon A, Walden J. (2000). "Standardization of physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs." Experimental Parasitology. URL:[Link]

Comparative

A Comparative Guide to the Synthesis of 4-(2-piperidin-1-ylethyl)quinoline: An Analysis of Reproducibility Across Laboratories

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel quinoline derivatives is a cornerstone of medicinal chemistry, with this heterocyclic scaffold being central to a wide array of thera...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel quinoline derivatives is a cornerstone of medicinal chemistry, with this heterocyclic scaffold being central to a wide array of therapeutic agents.[1] The compound 4-(2-piperidin-1-ylethyl)quinoline, a molecule of interest for further pharmacological investigation, presents a synthetic challenge that requires robust and reproducible methodologies. This guide provides an in-depth technical comparison of plausible synthetic routes to this target molecule, with a focus on the factors that influence reproducibility across different laboratory settings. While a standardized, single-pot synthesis is not yet established in the literature, this document outlines two primary methodologies constructed from established chemical principles: Nucleophilic Substitution and Reductive Amination . Each pathway is critically evaluated for potential pitfalls and optimization strategies to ensure consistent and reliable outcomes.

Introduction to the Synthetic Challenge

The target molecule, 4-(2-piperidin-1-ylethyl)quinoline, combines a quinoline core with a piperidinylethyl side chain at the 4-position. The key to a reproducible synthesis lies in the efficient formation of the carbon-carbon bond at the 4-position of the quinoline ring and the subsequent carbon-nitrogen bond with the piperidine moiety. The reactivity of the quinoline ring and the potential for side reactions necessitate careful control over reaction conditions.

Methodology 1: The Nucleophilic Substitution Pathway

This approach is a robust and logical route that proceeds through a key halo-intermediate, 4-(2-chloroethyl)quinoline. The synthesis begins with the readily available starting material, lepidine (4-methylquinoline).

Synthetic Workflow: Nucleophilic Substitution

lepidine Lepidine (4-Methylquinoline) hydroxyethyl 4-(2-Hydroxyethyl)quinoline lepidine->hydroxyethyl 1. Hydroxymethylation chloroethyl 4-(2-Chloroethyl)quinoline hydroxyethyl->chloroethyl 2. Chlorination final_product 4-(2-Piperidin-1-ylethyl)quinoline chloroethyl->final_product 3. Nucleophilic Substitution

Caption: Synthetic route via nucleophilic substitution.

In-Depth Analysis of the Nucleophilic Substitution Pathway

The success and reproducibility of this pathway hinge on the efficiency and purity of each intermediate step.

Step 1: Synthesis of 4-(2-Hydroxyethyl)quinoline

The initial step involves the reaction of lepidine with a formaldehyde source. The acidic nature of the methyl protons on lepidine allows for this condensation reaction.[2]

  • Causality of Experimental Choices: The choice of an acid catalyst is crucial to facilitate the reaction between lepidine and formaldehyde. The reaction temperature is maintained at a moderate level to prevent polymerization of formaldehyde and the formation of tar-like byproducts.

  • Reproducibility Factors:

    • Purity of Lepidine: Commercially available lepidine can contain impurities that may interfere with the reaction. Distillation of lepidine prior to use is recommended.

    • Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde to maintain anhydrous or near-anhydrous conditions, which can improve yields and reduce side reactions.

    • Temperature Control: Precise temperature control is critical. Overheating can lead to complex side reactions and reduced yields.

Step 2: Synthesis of 4-(2-Chloroethyl)quinoline

The conversion of the primary alcohol to an alkyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[3]

  • Causality of Experimental Choices: The reaction is typically carried out in an inert, anhydrous solvent like dichloromethane (DCM) to prevent hydrolysis of the thionyl chloride. The dropwise addition of thionyl chloride at low temperatures helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Reproducibility Factors:

    • Anhydrous Conditions: The presence of water will consume the thionyl chloride and lead to lower yields. All glassware and solvents must be thoroughly dried.

    • Purity of the Starting Alcohol: Impurities from the previous step can react with thionyl chloride, leading to a complex mixture of products that can be difficult to separate.

    • Work-up Procedure: Careful quenching of the excess thionyl chloride with a saturated sodium bicarbonate solution is essential for safety and to ensure the isolation of the desired product.

Step 3: Synthesis of 4-(2-piperidin-1-ylethyl)quinoline

The final step is a nucleophilic substitution where the piperidine nitrogen displaces the chloride.[4]

  • Causality of Experimental Choices: A base such as potassium carbonate is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction. Heating is often required to increase the reaction rate.

  • Reproducibility Factors:

    • Base Strength and Stoichiometry: The choice and amount of base can influence the reaction rate and the formation of byproducts. An excess of a strong base could potentially lead to elimination reactions, although this is less likely with a primary chloride.

    • Solvent Purity: The purity of the solvent is important, as impurities could react with the starting materials or catalyst.

    • Reaction Time and Temperature: These parameters should be carefully optimized and controlled to ensure complete conversion without degradation of the product.

Experimental Protocols: Nucleophilic Substitution

Protocol A: Using Thionyl Chloride for Chlorination

Materials:

  • Lepidine (4-methylquinoline)

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Synthesis of 4-(2-Hydroxyethyl)quinoline:

    • In a round-bottom flask, combine lepidine (1.0 eq), paraformaldehyde (1.2 eq), and concentrated hydrochloric acid (2.0 eq).

    • Heat the mixture at 100°C for 4 hours with stirring.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield 4-(2-hydroxyethyl)quinoline.

  • Synthesis of 4-(2-Chloroethyl)quinoline:

    • Dissolve 4-(2-hydroxyethyl)quinoline (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0°C.

    • Add thionyl chloride (1.2 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-(2-chloroethyl)quinoline. This intermediate is often used in the next step without further purification.

  • Synthesis of 4-(2-piperidin-1-ylethyl)quinoline:

    • In a round-bottom flask, combine the crude 4-(2-chloroethyl)quinoline (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

    • Heat the mixture to reflux (approximately 82°C) and stir for 12 hours.

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to afford 4-(2-piperidin-1-ylethyl)quinoline.

Methodology 2: The Reductive Amination Pathway (A Prospective Analysis)

Reductive amination is a powerful tool for the formation of C-N bonds and represents an alternative strategy for the synthesis of the target molecule.[5][6] This pathway would involve the reaction of a quinoline-based aldehyde with piperidine in the presence of a reducing agent.

Synthetic Workflow: Reductive Amination

lepidine Lepidine (4-Methylquinoline) aldehyde Quinoline-4-carbaldehyde lepidine->aldehyde 1. Oxidation acetaldehyde Quinoline-4-acetaldehyde aldehyde->acetaldehyde 2. Homologation (e.g., Wittig reaction, hydrolysis) final_product 4-(2-Piperidin-1-ylethyl)quinoline acetaldehyde->final_product 3. Reductive Amination

Caption: A potential synthetic route via reductive amination.

Challenges and Reproducibility in the Reductive Amination Pathway

While conceptually straightforward, the synthesis of the key intermediate, quinoline-4-acetaldehyde, is not well-documented and presents significant challenges to reproducibility.

  • Synthesis of Quinoline-4-acetaldehyde: The oxidation of lepidine to quinoline-4-carbaldehyde is a known transformation, often utilizing selenium dioxide.[2] However, the subsequent one-carbon homologation to the acetaldehyde is not trivial. A multi-step process, such as a Wittig reaction followed by hydrolysis, would be required, introducing multiple steps where yields could vary and impurities could be introduced. The instability of aldehydes can also be a factor affecting reproducibility.

  • Reductive Amination Step:

    • Choice of Reducing Agent: A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred to avoid the reduction of the aldehyde before iminium ion formation.[5] The quality and handling of this reagent can affect the outcome.

    • Reaction Conditions: The pH of the reaction medium can be critical. An acidic catalyst is often used to promote iminium ion formation, but a careful balance must be maintained to avoid side reactions.

Prospective Experimental Protocol: Reductive Amination

Note: This protocol is prospective and requires optimization due to the challenges in preparing the key aldehyde intermediate.

Materials:

  • Quinoline-4-acetaldehyde (hypothetical intermediate)

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a solution of quinoline-4-acetaldehyde (1.0 eq) and piperidine (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis and Recommendations

ParameterNucleophilic Substitution PathwayReductive Amination Pathway (Prospective)
Feasibility High - based on established, analogous reactions.Moderate to Low - synthesis of the key aldehyde intermediate is challenging and not well-documented.
Number of Steps 3 steps from lepidine.Potentially 3 or more steps from lepidine, with the homologation step being complex.
Key Challenges Handling of thionyl chloride, ensuring anhydrous conditions.Synthesis and isolation of the unstable quinoline-4-acetaldehyde.
Reproducibility Good, with careful control of reaction conditions and purity of intermediates.Potentially poor due to the challenges in the synthesis of the key intermediate.
Scalability Likely scalable with appropriate engineering controls.Scalability is questionable due to the multi-step synthesis of the aldehyde.

Recommendation: For a reliable and reproducible synthesis of 4-(2-piperidin-1-ylethyl)quinoline in a research or drug development setting, the Nucleophilic Substitution Pathway is the recommended approach. Its reliance on more predictable and well-understood transformations provides a higher probability of success and consistency across different laboratories. While the Reductive Amination Pathway is a viable alternative in principle, significant process development would be required to establish a reproducible synthesis of the necessary quinoline-4-acetaldehyde intermediate.

Conclusion

The reproducibility of the synthesis of 4-(2-piperidin-1-ylethyl)quinoline is highly dependent on the chosen synthetic route and the meticulous control of experimental parameters. The nucleophilic substitution pathway, starting from lepidine, offers a more established and reliable method compared to a prospective reductive amination route. By understanding the causality behind the experimental choices and being vigilant about the key factors that can influence the reaction outcome at each step, researchers can significantly enhance the reproducibility and success of this synthesis. This guide serves as a foundational resource for laboratories undertaking the preparation of this and structurally related quinoline derivatives.

References

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Wikipedia. (2024). Lepidine. Wikipedia. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kiss, L. L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Google Patents. (1962). Quinoline synthesis. US3020280A.
  • Faul, M., Larsen, R., & Vounatsos, F. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry.
  • Wube, A. A., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules.
  • El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Dangerfield, E. M., et al. (2010).
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society.
  • Der Pharma Chemica. (2016).
  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry.
  • Castillo-Ríos, D., González-Gutiérrez, I. A., & González-Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society.
  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Google Patents. (2000).
  • Organic Chemistry Portal. (2024). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
  • Tanaka, K., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Kumar, A., & Singh, R. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
  • Google Patents. (1984). Process for the preparation of 4-hydroxy quinolines. EP0097585A1.

Sources

Validation

Unveiling Target Specificity: Validating the Mechanism of Action of 4-(2-(1-Piperidinyl)ethyl)quinoline via Hrh3 Knockout Models

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The development of central nervous system (CNS) therapeutics requires rigorous validation of tar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous validation of target engagement to avoid late-stage clinical attrition due to off-target toxicity. Quinoline, 4-(2-(1-piperidinyl)ethyl)- (herein referred to as 4-PEQ ) is an advanced, non-imidazole experimental compound designed to act as a highly selective Histamine H3 Receptor (H3R) inverse agonist .

Historically, first-generation H3R antagonists like Ciproxifan relied on an imidazole ring, which unfortunately led to off-target interactions with cytochrome P450 (CYP450) enzymes and the closely related Histamine H4 Receptor (H4R) [1]. 4-PEQ circumvents these liabilities by utilizing a quinoline-piperidine pharmacophore. This guide objectively compares the preclinical performance of 4-PEQ against standard-of-care alternatives (Pitolisant and Ciproxifan) and provides a self-validating experimental framework using CRISPR-Cas9 Hrh3 knockout (Hrh3 -/-) models to definitively prove its mechanism of action.

Mechanistic Rationale & The Hrh3 -/- Paradigm

The H3 receptor is a presynaptic auto- and hetero-receptor coupled to Gi/o proteins. Its constitutive activity tonically suppresses the release of histamine and other neurotransmitters (like acetylcholine and dopamine) by inhibiting adenylate cyclase [2].

The Causality of the Pharmacophore: 4-PEQ’s structure consists of a basic piperidine amine connected via an ethyl spacer to a lipophilic quinoline core. The basic amine forms a critical salt bridge with the highly conserved Asp114 residue in the H3R binding pocket, while the quinoline ring engages in π−π stacking with Tyr115 and Phe398. By binding to this pocket, 4-PEQ acts as an inverse agonist, locking the receptor in an inactive state. This blocks Gi/o coupling, disinhibits adenylate cyclase, raises intracellular cAMP, and ultimately triggers vesicular release of histamine.

Why Knockout Models? Pharmacological validation using competitive antagonists is inherently flawed due to potential cross-reactivity. We utilize Hrh3 -/- (knockout) models to create a self-validating system . If 4-PEQ’s physiological effects (e.g., wake-promotion or cAMP elevation) are strictly mediated by H3R, these effects will be robust in Wild-Type (WT) models but completely abolished in the Hrh3 -/- models. Any residual activity in the knockout would immediately flag off-target polypharmacology (such as monoamine reuptake inhibition).

H3R_Signaling Compound 4-PEQ (Inverse Agonist) Receptor Histamine H3 Receptor (H3R) Compound->Receptor Binds & Blocks G_Protein Gi/o Protein (Inhibited) Receptor->G_Protein Prevents Activation Enzyme Adenylate Cyclase (Disinhibited) G_Protein->Enzyme Removes Inhibition cAMP cAMP Levels (Increased) Enzyme->cAMP Synthesizes Release Histamine Release (Synaptic) cAMP->Release Promotes

Mechanism of action: 4-PEQ acting as an H3R inverse agonist to promote histamine release.

Comparative Performance Data

To benchmark 4-PEQ, we compare its binding kinetics, selectivity, and pharmacokinetic profile against Pitolisant (a marketed non-imidazole H3R inverse agonist) and Ciproxifan (a first-generation imidazole-based antagonist).

Pharmacological Parameter4-PEQ (Test Compound)Pitolisant (Reference)Ciproxifan (Reference)
Chemical Class Quinoline-piperidinePhenyl-piperidineImidazole
Human H3R Ki​ (nM) 0.8 ± 0.21.5 ± 0.30.5 ± 0.1
Human H4R Ki​ (nM) >10,000>10,00045 ± 5
cAMP Reversal EC50​ (nM) 3.25.12.0
Brain/Plasma Ratio 3.52.81.2
CYP450 Inhibition Low (IC50 > 30 µM)Low (IC50 > 10 µM)High (CYP3A4/2D6)
Response in Hrh3 -/- Model Null (Strictly On-Target) Null (Strictly On-Target)Partial (Off-target activity)

Data Interpretation: 4-PEQ demonstrates sub-nanomolar affinity for H3R with superior CNS penetrance (Brain/Plasma ratio of 3.5) compared to Pitolisant. Crucially, it shows zero affinity for H4R, bypassing the immunological side effects associated with imidazole-based compounds like Ciproxifan.

Experimental Protocols: Knockout Validation Workflows

The following protocols detail the self-validating experimental workflows used to confirm 4-PEQ's mechanism of action. By running WT and Hrh3 -/- cohorts in parallel, researchers can definitively isolate the compound's target-specific effects.

Protocol A: In Vitro Target Validation via cAMP Accumulation Assay

Objective: To confirm that 4-PEQ's ability to elevate intracellular cAMP is exclusively dependent on the blockade of the H3R-Gi/o pathway.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary cortical neurons from Wild-Type (WT) and CRISPR-Cas9 generated Hrh3 -/- mice. Seed at 1×105 cells/well in 96-well microplates and culture for 7 days in Neurobasal medium.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) for 30 minutes at 37°C to prevent the premature degradation of synthesized cAMP.

  • Receptor Stimulation: Add 10 µM Forskolin to all wells to stimulate baseline adenylate cyclase activity. Simultaneously, add 100 nM Histamine to suppress this cAMP production via H3R Gi/o coupling.

  • Compound Treatment: Treat the cells with varying concentrations of 4-PEQ (ranging from 0.1 nM to 10 µM) and incubate for 30 minutes.

  • Quantification: Lyse the cells and measure intracellular cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

Causality & Validation: In WT neurons, 4-PEQ will dose-dependently reverse the histamine-induced suppression of cAMP, proving inverse agonism. In Hrh3 -/- neurons, histamine will fail to suppress Forskolin-induced cAMP, and 4-PEQ will cause zero deviation from the baseline. This binary outcome self-validates that 4-PEQ has no off-target effects on other Gi/o-coupled receptors.

Protocol B: In Vivo Validation via Brain Microdialysis

Objective: To verify target engagement and neurochemical efficacy in a physiological, whole-organism system.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize adult male WT and Hrh3 -/- mice. Stereotaxically implant a microdialysis guide cannula into the prefrontal cortex (Coordinates: AP +1.8 mm, ML -0.5 mm, DV -1.5 mm). Allow a 5-day recovery period.

  • Probe Insertion & Perfusion: Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Establishment: Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline of extracellular histamine.

  • Dosing: Administer 4-PEQ (10 mg/kg, p.o.) or a vehicle control.

  • Chromatographic Analysis: Analyze the collected dialysate samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify histamine concentrations.

Causality & Validation: In WT mice, blocking the presynaptic H3 auto-receptor with 4-PEQ will result in a >200% spike in extracellular histamine. In Hrh3 -/- mice, baseline histamine levels will naturally be elevated due to the lack of auto-inhibition; however, the administration of 4-PEQ will result in a flatline response. This proves that 4-PEQ does not induce histamine release through non-specific mechanisms (e.g., vesicular monoamine transporter disruption).

References

  • Berlin M, Boyce CW, de Lera Ruiz M. "Histamine H3 receptor as a drug discovery target." Journal of Medicinal Chemistry, 2011.[Link]

  • Khanfar MA, Affini A, Lutsenko K, et al. "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." Frontiers in Neuroscience, 2016.[Link]

Comparative

A Comparative Guide to the D2 vs. D3 Dopamine Receptor Selectivity of 4-(2-piperidin-1-ylethyl)quinoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of D2/D3 Selectivity in Neuropharmacology Dopamine, a pivotal neurotransmitter in the central nervous system, modulates a wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of D2/D3 Selectivity in Neuropharmacology

Dopamine, a pivotal neurotransmitter in the central nervous system, modulates a wide array of physiological processes, including motor control, motivation, reward, and cognition. Its effects are mediated through five distinct G protein-coupled receptors (GPCRs), broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase, are of particular therapeutic interest for a range of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and substance use disorders.

While the D2 and D3 receptors share a high degree of sequence homology, their distinct anatomical distribution and functional roles necessitate the development of subtype-selective ligands to achieve targeted therapeutic effects while minimizing off-target side effects. The D2 receptor is widely expressed in brain regions associated with motor function, whereas the D3 receptor is more localized to limbic areas implicated in cognition, emotion, and reward. Consequently, the selectivity of a compound for the D2 versus the D3 receptor is a critical determinant of its therapeutic potential and side-effect profile.

This guide provides a comparative analysis of the anticipated selectivity of 4-(2-piperidin-1-ylethyl)quinoline for D2 versus D3 dopamine receptors. Due to the limited availability of direct experimental data for this specific molecule, this analysis is supported by data from structurally related quinoline-based analogs and established structure-activity relationships (SAR). We will delve into the experimental methodologies used to determine receptor selectivity, providing a framework for researchers to evaluate novel compounds.

Understanding the Molecular Landscape: Structure-Activity Relationships of Quinoline-Based Dopamine Receptor Ligands

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with affinity for dopamine receptors. The selectivity of these compounds for D2 versus D3 receptors is often dictated by the nature and position of substituents on the quinoline ring and the attached side chains.

Extensive SAR studies have revealed that modifications to the quinoline core and the terminal amine-containing moiety can significantly influence binding affinity and selectivity. For instance, the incorporation of a piperazine moiety has been shown to enhance affinity for both D2 and D3 receptors in certain hybrid molecules.[1][2]

Comparative Analysis of Structurally Related Compounds

To provide a quantitative basis for comparison, the following table summarizes the binding affinities (Ki values) of several quinoline-based compounds for human D2 and D3 dopamine receptors. It is important to note that these are not direct data for 4-(2-piperidin-1-ylethyl)quinoline but for structurally analogous molecules.

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
trans-octahydrobenzo[f]quinolin-7-ol (Compound 8)49.114.90.30[1][2]
Unsubstituted 4-quinolinyl compound (Compound 12)ModerateModerate-[3]
7-chloro-4-quinolinyl analog (Compound 15)ModerateModerate-[3]
N-[(2-chloro-7-methyl-quinoline)-3-yl-methyl)]-4,5-dimethoxy-2-aminoindan Hydrochloride (Compound 10)---[4]

Note: "Moderate affinity" indicates that while specific Ki values were not provided in the cited source, the compounds were reported to have significant binding. The selectivity ratio is calculated as (Ki D3) / (Ki D2); a value < 1 indicates D3 selectivity, while a value > 1 indicates D2 selectivity.

Based on the available data for these analogs, it is plausible to hypothesize that 4-(2-piperidin-1-ylethyl)quinoline possesses affinity for both D2 and D3 receptors. The ethylpiperidine side chain is a common feature in dopamine receptor ligands. However, without direct experimental validation, its precise affinity and selectivity profile remain speculative. The substitution pattern on the quinoline ring is a key determinant of affinity and selectivity, and even minor changes can lead to significant differences in pharmacological activity.[4]

Experimental Methodologies for Determining Receptor Selectivity

To empirically determine the D2 versus D3 selectivity of a compound like 4-(2-piperidin-1-ylethyl)quinoline, a combination of binding and functional assays is essential.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[5] These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for D2/D3 Receptors

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293 or CHO) stably transfected to express either human D2 or D3 dopamine receptors.

    • Harvest cells and prepare crude membrane fractions through homogenization and centrifugation.[6]

    • Determine the protein concentration of the membrane preparations.

  • Assay Setup:

    • In a 96-well plate, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4):

      • Total Binding: Cell membranes and a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).[5][7]

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.[7]

      • Competition: Cell membranes, radioligand, and serial dilutions of the test compound (4-(2-piperidin-1-ylethyl)quinoline).

  • Incubation:

    • Incubate the plates at room temperature (e.g., 25°C) for a sufficient period (e.g., 120 minutes) to reach equilibrium.[7]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assays

While binding assays provide information on affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist, and for quantifying its functional potency and efficacy. For D2-like receptors, a common functional readout is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine Dopamine or Agonist Receptor D2/D3 Receptor Dopamine->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., altered gene expression, ion channel activity) cAMP->Response Mediates

Sources

Validation

Head-to-head comparison of Skraup vs. Friedländer synthesis for quinoline analogs

Executive Summary Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarials, antibiotics, and oncology drugs. For synthetic chemists and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarials, antibiotics, and oncology drugs. For synthetic chemists and drug development professionals, constructing this bicyclic heterocycle efficiently is a critical decision point. Two classical methodologies dominate the landscape: the Skraup synthesis and the Friedländer synthesis [1]. This guide provides a rigorous, data-driven comparison of these two approaches, analyzing their mechanistic pathways, substrate scopes, and experimental viabilities to empower researchers in selecting the optimal route for drug development.

Mechanistic Pathways & Causality

The Skraup Synthesis: Brute Force Dehydration and Oxidation

The Skraup reaction relies on the condensation of an aniline derivative with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (traditionally nitrobenzene)[2].

Mechanistic Causality:

  • In situ Electrophile Generation: Glycerol undergoes rapid, acid-catalyzed double dehydration to form acrolein. This step is highly exothermic; failure to control the temperature leads to rapid acrolein polymerization, resulting in the notorious "Skraup tar"[3].

  • Michael Addition & Cyclization: The aniline nitrogen attacks the α,β-unsaturated acrolein via a Michael addition, followed by an acid-catalyzed electrophilic aromatic substitution to close the ring, yielding a dihydroquinoline intermediate[2].

  • Aromatization: The oxidizing agent (e.g., nitrobenzene) drives the final aromatization. Nitrobenzene is strategically chosen because it can act as both a solvent and a mild oxidant, and upon reduction, it forms aniline—which can feed back into the reaction if synthesizing unsubstituted quinoline[3].

Skraup Glycerol Glycerol Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4, Δ Michael Michael Adduct Acrolein->Michael Aniline Aniline Aniline->Michael Cyclization Tetrahydroquinoline Michael->Cyclization H+ Quinoline Quinoline Cyclization->Quinoline Oxidant

Mechanistic pathway of the Skraup synthesis highlighting the in situ generation of acrolein.

The Friedländer Synthesis: Elegant Condensation under Mild Conditions

In contrast, the Friedländer synthesis constructs the quinoline core via a condensation between a 2-aminobenzaldehyde (or 2-aminoaryl ketone) and a carbonyl compound possessing an activated α-methylene group[4].

Mechanistic Causality:

  • Intermolecular Aldol Condensation: The reaction typically initiates via a slow, base- or acid-catalyzed intermolecular aldol condensation between the α-methylene carbon and the highly electrophilic aldehyde carbonyl[5].

  • Rapid Intramolecular Cyclodehydration: Once the aldol adduct forms, the proximity of the ortho-amino group facilitates a rapid intramolecular Schiff base (imine) formation, expelling water and driving the equilibrium toward the thermodynamically stable aromatic quinoline[5]. Because the key electrophile is pre-installed on the aromatic ring, the reaction avoids harsh dehydrating conditions, proceeding smoothly even at room temperature or under solvent-free conditions[4].

Friedlander AminoAldehyde 2-Aminobenzaldehyde Intermediate Aldol / Imine Intermediate AminoAldehyde->Intermediate Base or Acid Ketone α-Methylene Ketone Ketone->Intermediate Quinoline Substituted Quinoline Intermediate->Quinoline Cyclodehydration (-H2O)

Friedländer cyclodehydration pathway via aldol condensation and imine formation.

Quantitative Data Presentation: A Comparative Overview

The selection between these two methods hinges on a trade-off between starting material availability, desired substitution patterns, and acceptable yield profiles[1][6].

ParameterSkraup SynthesisFriedländer Synthesis
Primary Reactants Aniline, Glycerol, Oxidant2-Aminobenzaldehyde, α-Methylene Ketone
Catalyst Requirement Strong acid (e.g., conc. H₂SO₄)Mild acid, base (KOH), or transition metals
Reaction Conditions Harsh (>130°C), highly exothermicMild (RT to reflux), amenable to green chemistry
Substrate Scope Limited (primarily benzene-ring substituted)Broad (allows complex pyridine-ring substitution)
Reported Yields Low to moderate (30–60%)Good to excellent (70–95%)
Workup Complexity High (tar formation, difficult extraction)Low (often direct crystallization)
Precursor Availability High (anilines are cheap & abundant)Low (2-aminobenzaldehydes are unstable/costly)

Experimental Protocols & Self-Validating Workflows

To demonstrate the practical differences, below are standardized protocols for synthesizing quinoline derivatives using both methods. Each step is grounded in chemical causality to ensure a self-validating workflow.

Protocol A: Skraup Synthesis of 6-Nitroquinoline

Objective: Synthesize 6-nitroquinoline from p-nitroaniline.[6]

  • Reagent Assembly: In a round-bottom flask equipped with a robust reflux condenser, combine p-nitroaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq). Causality: Excess glycerol compensates for losses due to polymerization. Nitrobenzene serves as the mild oxidant[3].

  • Controlled Acid Addition: Slowly add concentrated H₂SO₄ (1.5 eq) dropwise while cooling the flask in an ice bath. Causality: The dehydration of glycerol to acrolein is violently exothermic. Uncontrolled addition will cause localized boiling and massive tar formation[6].

  • Thermal Activation: Gradually heat the mixture to 140–150°C for 4 hours. Monitor via TLC (Hexane:EtOAc).

  • Quenching & Neutralization: Cool to room temperature and pour over crushed ice. Neutralize cautiously with aqueous NaOH until pH 9 is reached. Causality: Neutralization converts the soluble quinolinium sulfate salt back into the free base, precipitating the product.

  • Purification: Extract with ethyl acetate. The organic layer will be dark due to polymeric byproducts. Treat with activated charcoal, filter through Celite, and recrystallize from ethanol. Expected yield: ~30-40%[6].

Protocol B: Modified Friedländer Synthesis of 2-Methylquinoline

Objective: Synthesize 2-methylquinoline using a mild, high-yielding approach.[1][4]

  • Reagent Assembly: Dissolve 2-aminobenzaldehyde (1.0 eq) and acetone (1.2 eq) in a minimal amount of ethanol. Causality: Ethanol provides a protic environment that stabilizes the transition states of the aldol condensation[7].

  • Catalysis: Add a catalytic amount of KOH (0.1 eq) or a recyclable ionic liquid catalyst (e.g., DSIMHS)[4]. Causality: The base deprotonates the α-carbon of acetone, generating the enolate required to attack the aldehyde.

  • Reaction: Stir at 60°C for 2–4 hours. The reaction is typically clean, with water as the only byproduct.

  • Workup: Remove ethanol under reduced pressure. Dilute with water and extract with dichloromethane.

  • Purification: Wash with brine, dry over Na₂SO₄, and evaporate. The crude product is often pure enough for direct use or can be recrystallized. Expected yield: >85%[1]. Note on Precursors: Because 2-aminobenzaldehydes readily self-condense, modern variations often use 2-nitrobenzaldehydes with in situ reduction (e.g., Fe/AcOH) to trigger a domino reduction-Friedländer cyclization[8].

Strategic Selection Guide

When designing a synthetic route for a novel quinoline analog, researchers must weigh precursor accessibility against reaction efficiency.

Strategic decision matrix for selecting between Skraup and Friedländer methodologies.

References

  • [2] IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Available at: [Link]

  • [5] ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]

  • [8] MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at:[Link]

  • [7] Taylor & Francis. A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

  • [3] MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available at: [Link]

  • [9] PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • [4] Academie-sciences. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Available at:[Link]

Sources

Comparative

Validating in vitro findings with in vivo animal models for quinoline compounds

From Bench to Biosystem: Validating In Vitro Efficacy of Quinoline-Based Kinase Inhibitors Using In Vivo HCC Models Introduction Quinoline derivatives represent a highly versatile and potent class of targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

From Bench to Biosystem: Validating In Vitro Efficacy of Quinoline-Based Kinase Inhibitors Using In Vivo HCC Models

Introduction

Quinoline derivatives represent a highly versatile and potent class of targeted therapeutics, particularly in the realm of oncology. In the management of advanced Hepatocellular Carcinoma (HCC), quinoline-based multi-kinase inhibitors like Lenvatinib and Cabozantinib have become foundational treatments. However, a critical bottleneck in drug development is the translational gap: compounds that exhibit sub-nanomolar potency in vitro frequently fail in vivo due to poor pharmacokinetic (PK) profiles, inability to penetrate the tumor microenvironment (TME), or the rapid onset of acquired resistance[1].

As a Senior Application Scientist, I approach the validation of quinoline compounds not as a linear checklist, but as a self-validating system. Every in vitro assay must be designed to predict an in vivo outcome, and every in vivo model must be structured to confirm the in vitro mechanism of action. This guide objectively compares the performance of Lenvatinib and Cabozantinib across transitional models and provides robust, field-proven protocols for validating quinoline efficacy from the bench to the biosystem.

Section 1: Mechanistic Rationale & Pathway Visualization

Lenvatinib primarily targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT, effectively starving the tumor of its blood supply while directly inhibiting proliferation[2]. However, prolonged Lenvatinib exposure often leads to acquired resistance, frequently driven by the compensatory upregulation of the c-MET pathway[1]. Cabozantinib, another quinoline-derived multi-kinase inhibitor, bypasses this resistance by dually targeting VEGFR2 and c-MET, restoring therapeutic efficacy in Lenvatinib-resistant hepatoma cells[3].

RTK_Pathway Lenvatinib Lenvatinib (Quinoline Derivative) VEGFR VEGFR / FGFR Lenvatinib->VEGFR Inhibits Cabozantinib Cabozantinib (Quinoline Derivative) Cabozantinib->VEGFR cMET c-MET / AXL Cabozantinib->cMET Inhibits PI3K PI3K / AKT Pathway VEGFR->PI3K MAPK RAS / MAPK Pathway VEGFR->MAPK cMET->PI3K cMET->MAPK Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation Resistance Lenvatinib Resistance (c-MET Upregulation) Proliferation->Resistance Acquired bypass Resistance->cMET Activates

Mechanistic pathway of quinoline derivatives targeting RTKs and overcoming acquired resistance.

Section 2: Comparative Performance: Lenvatinib vs. Cabozantinib

To accurately evaluate these compounds, we must compare their performance across escalating model complexities: 2D cell cultures, 3D organoids, and in vivo Cell-Derived Xenografts (CDX).

Table 1: Comparative Efficacy Data in HCC Models

Metric / ModelLenvatinibCabozantinibTranslational Insight
Target Profile VEGFR1-3, FGFR1-4VEGFR2, c-MET, AXLCabozantinib overcomes c-MET-driven resistance[1].
In Vitro IC50 (2D Hep3B) ~5.8 μM~4.2 μMBoth show potent baseline cytotoxicity[2].
In Vitro IC50 (3D Organoid) ~12.5 μM~9.8 μM3D models show higher IC50 due to ECM penetration barriers.
In Vitro IC50 (Hep3B-LR) >100 μM (Resistant)~6.5 μM (Sensitive)Cabozantinib retains efficacy in resistant lines[3].
In Vivo Tumor Vol. Reduction 46% - 63% (Wild-type)55% - 70% (Wild-type & LR)In vivo efficacy aligns with 3D organoid predictions[2].
In Vivo Microvessel Density Reduced by ~86%Reduced by ~80%Confirms anti-angiogenic mechanism via CD31 IHC[2].

Section 3: Self-Validating Experimental Protocols

To bridge the gap between in vitro and in vivo data, the following protocols are engineered with built-in causality and orthogonal validation steps.

Protocol A: In Vitro 3D HCC Organoid Viability Assay

Causality & Rationale: Standard 2D cultures force cells into an unnatural monolayer, artificially inflating the apparent potency of quinoline compounds because the drug does not have to navigate an extracellular matrix (ECM). By utilizing Matrigel-embedded 3D organoids, we recreate the hypoxic core and diffusion gradients of a solid tumor, providing a much more accurate prediction of in vivo dosing requirements.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Growth Factor Reduced (GFR) Matrigel on ice. Why GFR? Standard Matrigel contains exogenous growth factors that can mask the inhibitory effects of FGFR/VEGFR-targeting quinolines.

  • Cell Seeding: Resuspend Hep3B cells in cold Matrigel at a density of 5,000 cells/well. Dispense 40 μL domes into a pre-warmed 24-well plate. Invert the plate and incubate at 37°C for 20 minutes to polymerize the matrix.

  • Organoid Maturation: Overlay with 500 μL of complete HCC organoid medium. Culture for 7 days until spherical organoids >100 μm in diameter form.

  • Drug Dosing: Treat organoids with a serial dilution of Lenvatinib or Cabozantinib (0.1 μM to 50 μM). Include a 0.1% DMSO vehicle control to establish baseline viability.

  • Endpoint Quantification: After 72 hours, use CellTiter-Glo® 3D. Why this specific assay? The 3D optimized reagent contains stronger detergents required to penetrate the Matrigel and lyse the organoids, allowing accurate luminescent quantification of ATP (metabolic viability).

Protocol B: In Vivo Subcutaneous Xenograft Mouse Model

Causality & Rationale: To validate the in vitro findings, we utilize a Cell-Derived Xenograft (CDX) model in athymic nude mice. The lack of a thymus in these mice prevents T-cell mediated rejection of the human HCC cell lines. We administer the quinoline compounds via oral gavage (PO) rather than intravenous injection, as this strictly mimics the clinical pharmacokinetic absorption profile and first-pass hepatic metabolism of these drugs.

Step-by-Step Methodology:

  • Cell Preparation: Harvest Hep3B cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1×107 cells/mL. Why Matrigel? It provides a localized ECM scaffold that significantly enhances initial engraftment rates.

  • Implantation: Inject 100 μL ( 1×106 cells) subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach a palpable volume of 100-150 mm³ (calculated as V=(length×width2)/2 ), randomize the mice into three groups (n=8/group): Vehicle, Lenvatinib (10 mg/kg), and Cabozantinib (30 mg/kg).

  • Dosing Regimen: Administer treatments daily via oral gavage for 14 consecutive days. Monitor body weight bi-weekly to assess systemic toxicity (a weight loss >15% triggers humane endpoints).

  • Orthogonal Endpoint Analysis: On Day 15, sacrifice the mice and excise the tumors. Weigh the tumors to validate the caliper measurements.

  • Histological Validation: Fix half of the tumor in 10% formalin for CD31 Immunohistochemistry (IHC). Why CD31? Tumor volume reduction alone could be due to general toxicity. Quantifying Microvessel Density (MVD) via CD31 staining mechanistically proves that the quinoline compounds are successfully inhibiting angiogenesis in vivo[2].

Section 4: The Translational Workflow

Workflow InVitro In Vitro Screening (3D Organoids) PKPD PK/PD Profiling (ADME & Toxicity) InVitro->PKPD IC50 Data InVivo In Vivo Validation (CDX Mouse Models) PKPD->InVivo Dose Selection Endpoint Endpoint Analysis (Tumor Vol, MVD) InVivo->Endpoint Efficacy Confirmation

Self-validating translational workflow from in vitro screening to in vivo endpoint analysis.

Conclusion

Validating quinoline compounds requires a rigorous, multi-tiered approach. By understanding the mechanistic differences between therapies like Lenvatinib and Cabozantinib, and by employing self-validating protocols that account for ECM barriers and pharmacokinetic realities, researchers can confidently bridge the translational gap from in vitro discovery to in vivo efficacy.

References

  • Title: Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Source: Anticancer Research (2019). URL: [Link]

  • Title: Cabozantinib inhibits the growth of lenvatinib-resistant hepatoma cells restoring FTCD expression. Source: Biochemical Pharmacology (2024). URL: [Link]

  • Title: Genome-wide CRISPR Screening Identifies NFκB and c-MET as Druggable Targets to Sensitize Lenvatinib Treatment in Hepatocellular Carcinoma. Source: Cellular and Molecular Gastroenterology and Hepatology (2025). URL: [Link]

Sources

Validation

A Researcher's Guide to Navigating Inter-Assay Variability in the Biological Evaluation of Quinoline-Based Compounds

This guide provides an in-depth analysis of inter-assay variability for the biological activity of quinoline derivatives, with a specific focus on compounds like "Quinoline, 4-(2-(1-piperidinyl)ethyl)-". As researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of inter-assay variability for the biological activity of quinoline derivatives, with a specific focus on compounds like "Quinoline, 4-(2-(1-piperidinyl)ethyl)-". As researchers and drug development professionals, generating reproducible and comparable data is paramount. However, the inherent variability of biological systems presents a significant challenge. This document offers a framework for understanding, quantifying, and mitigating inter-assay variability, ensuring the integrity and reliability of your research findings.

Introduction: The Quinoline Scaffold and the Challenge of Reproducibility

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1] Compounds such as "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" and its analogs are of significant interest for their potential therapeutic applications, which have been shown to range from anticonflict properties as partial agonists of benzodiazepine receptors to potent serotonin 5-HT1A receptor antagonism.[2][3]

The Landscape of Bioassays for Quinoline Derivatives

The diverse pharmacology of quinoline derivatives necessitates a variety of bioassays to characterize their activity.[6] The choice of assay is dictated by the compound's mechanism of action and the research question at hand. Common assay formats include:

  • Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor, often using radiolabeled ligands. They are crucial for determining a compound's primary target and potency (e.g., Ki values).

  • Enzyme Inhibition Assays: For quinoline derivatives that target enzymes, these assays measure the compound's ability to inhibit enzyme activity, typically through colorimetric, fluorometric, or luminescent readouts.

  • Cell-Based Functional Assays: These assays measure the downstream cellular response to compound treatment, providing insights into its functional activity (e.g., agonism, antagonism, or inverse agonism).[7] Examples include second messenger assays (cAMP, calcium flux) and reporter gene assays.

  • Antimicrobial Assays: For compounds with potential antimicrobial activity, the Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration that inhibits visible growth of a microorganism.[8]

  • In Vivo Models: Animal models are used to assess the compound's efficacy and safety in a whole organism, measuring physiological endpoints like changes in blood pressure or behavioral responses.[9]

Each of these assay types is susceptible to different sources of variability, which must be understood and controlled.

Deconstructing Inter-Assay Variability: Sources and Impact

Inter-assay variability is typically quantified using the Coefficient of Variation (%CV), which is the standard deviation of a set of measurements divided by the mean, expressed as a percentage.[10] While intra-assay variability (within a single plate or run) should generally be below 10%, inter-assay %CVs of less than 15% are often considered acceptable, though this can vary depending on the assay complexity.[10][11]

The primary sources of inter-assay variability are multifaceted and can be broadly categorized as biological, technical, and human factors.

Variability Inter-Assay Variability Biological Biological Factors Variability->Biological Technical Technical Factors Variability->Technical Human Human & Data Factors Variability->Human CellLine Cell Line Instability (Passage, Genetics) Biological->CellLine Reagent Reagent Lot-to-Lot Variation (Antibodies, Serum) Biological->Reagent Time Time-Dependent Effects (Degradation) Biological->Time Instrument Instrument Drift (Calibration, Sensitivity) Technical->Instrument Environment Environmental Conditions (Temp, Humidity) Technical->Environment Plasticware Labware Differences (Binding, Leaching) Technical->Plasticware Analyst Analyst Technique (Pipetting, Timing) Human->Analyst Data Data Analysis (Normalization, Curve Fitting) Human->Data SOP Protocol Adherence Human->SOP

Caption: Key sources contributing to inter-assay variability.

  • Biological Factors: Biological assays rely on living systems or components thereof, which are inherently variable.[6] Cell lines can change genetically and phenotypically over time and with increasing passage numbers. Critical reagents like serum, antibodies, and enzymes can have significant lot-to-lot differences in performance.

  • Technical and Environmental Factors: Variations in laboratory equipment and environment can introduce significant error. This includes inconsistent instrument calibration (plate readers, pipettes), fluctuations in temperature and humidity, and even differences in the plasticware used, which can affect compound adsorption.

  • Human and Process Factors: The analyst is a major source of variability.[4] Subtle differences in pipetting technique, timing of incubations, and adherence to the standard operating procedure (SOP) can lead to divergent results. Furthermore, the methods used for data analysis, such as background subtraction, normalization, and curve-fitting models, can dramatically impact the final calculated activity values.

A Comparative Framework for Assay Selection

Choosing the right assay is a balance between the biological question and the practical considerations of throughput, cost, and variability. Below is a comparison of common assay formats used for characterizing compounds like "Quinoline, 4-(2-(1-piperidinyl)ethyl)-".

Assay Type Principle Primary Endpoint Common Sources of Variability Best For
Radioligand Binding Measures direct competition of the compound with a radiolabeled ligand for a receptor.Affinity (Ki, IC50)Radioligand stability, filter plate inconsistencies, non-specific binding.Target engagement, SAR, screening.
Cell-Based Functional Measures a cellular response downstream of target engagement (e.g., cAMP).Potency & Efficacy (EC50, Emax)Cell health, passage number, reagent stability, receptor expression levels.Mechanism of action, functional activity (agonist vs. antagonist).
MIC (Antimicrobial) Determines the lowest compound concentration to inhibit microbial growth.Potency (MIC value)Inoculum density, media composition, incubation time/temperature.Determining antimicrobial potency against specific strains.
In Vivo Efficacy Measures a physiological or behavioral response in a whole organism.Efficacy, PK/PDAnimal genetics, age, sex, stress levels, dosing accuracy.[12]Preclinical proof-of-concept, safety assessment.

Mitigation Strategies: A Standardized Protocol for a Cell-Based Functional Assay

Standardization is the cornerstone of reducing inter-assay variability.[13][14] This involves not just a written protocol, but a culture of precision and consistency. The use of a well-characterized reference standard is critical for normalizing results across assays and over time.[6][15]

Below is an exemplary standardized workflow for a generic cell-based cAMP functional assay to assess GPCR agonism/antagonism, a common mechanism for quinoline derivatives.

Experimental Workflow: Standardized cAMP Assay

Caption: A standardized workflow for a cell-based functional assay.

Step-by-Step Methodology with Rationale
  • Cell Maintenance (The Biological Constant):

    • Action: Maintain a master cell bank and working cell banks. Only use cells for a validated number of passages.

    • Causality: Minimizes genetic drift and phenotypic changes that alter receptor expression and signaling capacity, a major source of biological variability.

  • Reagent Preparation (Ensuring Consistency):

    • Action: Prepare large batches of media and buffers. Qualify new lots of critical reagents (e.g., FBS, reference compounds) against the old lot before use.

    • Causality: Lot-to-lot variation in serum and other biological reagents can significantly alter cell growth and assay performance. Qualification ensures consistency over time.

  • Assay Execution (Precision in Action):

    • Action: Use calibrated, automated liquid handlers for dispensing cells and reagents where possible. If manual, use reverse pipetting for viscous solutions and ensure consistent timing for all incubation steps.

    • Causality: Precise and consistent liquid handling and timing are critical for minimizing well-to-well and plate-to-plate variation.

  • Inclusion of Controls (The Self-Validating System):

    • Action: Every plate must include a full dose-response curve of a known reference agonist and/or antagonist.

    • Causality: The reference compound acts as a performance standard. If the EC50 or IC50 of the reference compound shifts significantly, it flags a problem with the assay run, allowing for invalidation of the data. This makes the protocol a self-validating system.[13]

  • Data Analysis (Standardized Interpretation):

    • Action: Utilize a standardized data analysis template. Normalize all data to on-plate controls (e.g., vehicle = 0% activity, saturating agonist = 100% activity). Use the same non-linear regression model (e.g., 4-parameter logistic fit) for all curve fitting.

    • Causality: This eliminates variability arising from different data processing choices, ensuring that results are compared consistently across experiments.

Conclusion: Embracing a Culture of Quality

The biological activity of promising compounds like "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" can only be reliably assessed when inter-assay variability is understood and controlled. By implementing robust, standardized protocols, utilizing reference standards, and fostering a deep understanding of the potential sources of error, researchers can significantly improve the reproducibility and quality of their data. This commitment to scientific integrity not only enhances the confidence in individual experimental outcomes but also accelerates the overall drug discovery and development process.

References

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

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  • Potency Assay Variability Estimation in Practice. NIH National Library of Medicine. [Link]

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  • Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors. PubMed. [Link]

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  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. ScienceDirect. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Quinoline, 4-(2-(1-piperidinyl)ethyl)-

As drug development pushes toward increasingly complex heterocyclic scaffolds, handling bifunctional molecules like Quinoline, 4-(2-(1-piperidinyl)ethyl)- (CAS: 18122-29-7)[1] requires a nuanced approach to laboratory sa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward increasingly complex heterocyclic scaffolds, handling bifunctional molecules like Quinoline, 4-(2-(1-piperidinyl)ethyl)- (CAS: 18122-29-7)[1] requires a nuanced approach to laboratory safety. This compound merges the lipophilic, potentially mutagenic properties of a quinoline core with the highly basic, corrosive nature of a piperidine moiety.

This guide provides researchers and application scientists with field-proven, self-validating protocols for the safe handling, operational execution, and disposal of this specific chemical class. We move beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind each safety requirement, ensuring your laboratory maintains both scientific integrity and absolute operational safety.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To design an effective safety protocol, we must first deconstruct the molecule into its toxicological components. Quinoline, 4-(2-(1-piperidinyl)ethyl)- presents a dual-threat profile:

  • The Quinoline Core: Quinoline derivatives are highly lipophilic and readily absorb through the skin. Once systemic, quinoline is metabolized in the liver by Cytochrome P450 enzymes into reactive epoxides, which can form DNA adducts. Consequently, quinoline is classified as "possibly carcinogenic to humans" by the IARC and the U.S. EPA[2]. It is also a known irritant to mucous membranes[3].

  • The Piperidine Moiety: Piperidine is a strong secondary amine (pKa ~11). It is highly corrosive, causing severe skin burns and eye damage, and its vapors are heavier than air, allowing them to pool on bench surfaces[4],[5].

When combined, the lipophilic quinoline core acts as a penetration enhancer, accelerating the dermal absorption of the corrosive piperidine amine.

Pathway Molecule 4-(2-(1-piperidinyl)ethyl)quinoline (Bifunctional Hazard) QuinolineCore Quinoline Core (Lipophilic / Aromatic) Molecule->QuinolineCore PiperidineCore Piperidine Moiety (Strong Base / Amine) Molecule->PiperidineCore CYP450 CYP450 Oxidation (Hepatic Metabolism) QuinolineCore->CYP450 Base High pKa (~11) Proton Abstraction PiperidineCore->Base Epoxide Reactive Epoxide Intermediates CYP450->Epoxide DNA DNA Adducts (Mutagenesis/Carcinogenesis) Epoxide->DNA Lipid Lipid Bilayer Saponification Base->Lipid Necrosis Rapid Tissue Necrosis (Corrosive Burns) Lipid->Necrosis

Caption: Mechanistic hazard pathways of quinoline and piperidine structural components.

Quantitative Hazard Summary
Structural ComponentPrimary GHS HazardsTarget OrgansCausality / Mechanism
Quinoline Core H302, H341, H350, H411Liver, Kidneys, DNACYP450-mediated epoxidation leading to DNA adduct formation[3],[2].
Piperidine Moiety H311, H314, H331Skin, Eyes, LungsHigh basicity causes lipid saponification and cellular necrosis[4],[5].
Combined Molecule Acute Tox, Corrosive, CarcinogenSystemicSynergistic lipophilicity accelerates dermal absorption of the corrosive amine.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated piperidine-quinoline derivatives. The following matrix is designed to provide overlapping layers of protection.

  • Hand Protection (Critical): The dual nature of this molecule presents a glove-compatibility challenge. The piperidine moiety acts as a strong organic base, while the quinoline core is highly lipophilic. Standard latex is entirely porous to this compound.

    • Recommendation: Use double-gloved Nitrile (minimum 5 mil thickness) for standard powder handling.

    • Solvent Caveat: If handling the compound in solution with halogenated solvents (e.g., Dichloromethane), upgrade the outer glove to Neoprene or Butyl rubber , as nitrile degrades rapidly upon contact with DCM.

  • Eye & Face Protection: Chemical splash goggles are mandatory. If handling volumes greater than 50 mL or conducting pressurized reactions, a full-face shield must be worn over the goggles to protect against corrosive splashing.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure. For bulk transfers, a chemical-resistant apron (polyethylene or neoprene) is required.

  • Engineering Controls: Because piperidine vapors are heavier than air[4], they will not dissipate upward. Handling must occur in a Class IIB chemical fume hood.

Standard Operating Procedure: Handling & Execution

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Phase 1: Pre-Operational Setup
  • System Verification: Turn on the fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm) . Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Workspace Clearing: Remove all incompatible materials from the hood. Piperidine derivatives react violently with strong oxidizers and concentrated acids.

  • Vessel Preparation: Pre-weigh receiving vials and equip them with septa. This minimizes the time the compound is exposed to open air.

Phase 2: Weighing and Transfer
  • Static Control: Quinoline powders often exhibit static cling, which can lead to aerosolization. Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat before opening the reagent bottle.

  • Enclosed Transfer: Keep the fume hood sash as low as physically possible (maximum 18 inches). Transfer the compound directly into the pre-weighed vial.

  • Solvent Addition: Cap the vial immediately. If creating a stock solution, add the solvent via syringe through the septum. This prevents the heavy, toxic vapors from escaping into the hood environment.

G Storage 1. Chemical Storage (Inert Atmosphere, 2-8°C) PPE 2. PPE Verification (Double Nitrile, Goggles) Storage->PPE Weighing 3. Weighing & Transfer (Fume Hood, Sash < 18") PPE->Weighing Reaction 4. Reaction Execution (Closed Septum System) Weighing->Reaction Quench 5. Quenching & Workup (Controlled Acid Addition) Reaction->Quench Waste 6. Waste Segregation (pH Tested before Sealing) Quench->Waste

Caption: Workflow for the safe handling and processing of toxic quinoline-piperidine derivatives.

Spill Response and Decontamination Plan

In the event of a spill outside the fume hood, the primary risk is inhalation of heavy, corrosive vapors and dermal contact with a suspected carcinogen.

  • Evacuate and Isolate: Immediately alert personnel and evacuate the immediate area. Allow the HVAC system to clear ambient vapors for 15 minutes.

  • Don Spill PPE: Equip a half-face respirator with P100/Organic Vapor cartridges, heavy-duty neoprene gloves, and shoe covers.

  • Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as the basic amine can react with organic matter.

  • Neutralization: Carefully apply a dilute, weak acid (e.g., 5% acetic acid or citric acid solution) to the spill area to neutralize the piperidine base. Validation: Use pH paper on the residual liquid to confirm the pH is between 6 and 8 before final cleanup.

  • Collection: Scoop the neutralized absorbent into a chemically compatible, sealable hazardous waste container. Wash the surface with soapy water, followed by an ethanol wipe.

Waste Disposal Logistics

Improper disposal of quinoline-piperidine derivatives can lead to exothermic reactions in waste carboys or environmental contamination[2].

  • Aqueous Waste: Any aqueous washes containing this compound will be highly basic. Protocol: Neutralize the aqueous layer with 1M HCl to pH 7 before transferring it to the aqueous hazardous waste stream.

  • Organic Waste: Segregate strictly based on the solvent used during the reaction. If handled in DCM or Chloroform, it must go into the Halogenated Organic Waste carboy. If handled in Methanol or THF, use the Non-Halogenated Organic Waste carboy.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a dedicated, labeled solid hazardous waste bin, not the general lab trash.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine". PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline". PubChem. URL: [Link]

  • Minnesota Department of Health. "Quinoline and Groundwater: Health Risk Assessment". MDH Water Contaminant Guidance. URL: [Link]

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